Fosnetupitant Chloride Hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
1643757-72-5 |
|---|---|
Molekularformel |
C31H37Cl2F6N4O5P |
Molekulargewicht |
761.5 g/mol |
IUPAC-Name |
[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)-2-pyridinyl]-1-methylpiperazin-1-ium-1-yl]methyl dihydrogen phosphate;chloride;hydrochloride |
InChI |
InChI=1S/C31H35F6N4O5P.2ClH/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37;;/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45);2*1H |
InChI-Schlüssel |
LBTQUZNIWCWBNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Fosnetupitant chloride, 08PNET |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fosnetupitant Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosnetupitant (B607539) chloride hydrochloride is a novel, intravenous (IV) neurokinin-1 (NK1) receptor antagonist indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV). As a water-soluble phosphorylated prodrug, it is rapidly and extensively converted in vivo to its active metabolite, netupitant. Netupitant exhibits high-affinity and selective antagonism of the NK1 receptor, a key component in the emetic reflex pathway, particularly in the context of delayed CINV. This technical guide provides a comprehensive overview of the mechanism of action of fosnetupitant, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Fosnetupitant and its Role in CINV
Chemotherapy-induced nausea and vomiting is a highly distressing side effect of cancer therapy, significantly impacting patient quality of life. The emetic response to chemotherapy is biphasic, comprising an acute phase (occurring within 24 hours of chemotherapy) and a delayed phase (occurring 25 to 120 hours post-chemotherapy). While the acute phase is primarily mediated by serotonin (B10506) (5-HT3) release, the delayed phase is largely attributed to the release of substance P and its subsequent binding to NK1 receptors in the central nervous system.[1]
Fosnetupitant, in combination with a 5-HT3 receptor antagonist such as palonosetron (B1662849) and a corticosteroid like dexamethasone, provides a comprehensive antiemetic strategy targeting both phases of CINV.[2][3] The intravenous formulation of fosnetupitant offers an alternative for patients who have difficulty with oral administration.
Molecular Mechanism of Action
Fosnetupitant's therapeutic effect is entirely attributable to its active metabolite, netupitant. The core mechanism involves the selective blockade of the NK1 receptor.
Prodrug Conversion
Following intravenous administration, fosnetupitant chloride hydrochloride is rapidly and extensively hydrolyzed by ubiquitous phosphatases in the body to form netupitant.[1] This conversion is a critical step in the activation of the drug.
References
Fosnetupitant Chloride Hydrochloride: A Technical Guide to a Novel Prodrug of the NK1 Receptor Antagonist Netupitant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosnetupitant (B607539) chloride hydrochloride is a water-soluble phosphate (B84403) prodrug of netupitant (B1678218), a highly selective neurokinin-1 (NK1) receptor antagonist.[1][2][3] Developed to provide an intravenous administration option for the prevention of chemotherapy-induced nausea and vomiting (CINV), fosnetupitant is rapidly and completely converted to its active moiety, netupitant, by ubiquitous phosphatases in the body.[4][5] This technical guide provides an in-depth overview of the core pharmacology, mechanism of action, pharmacokinetics, and relevant experimental methodologies related to fosnetupitant and netupitant.
Introduction
Chemotherapy-induced nausea and vomiting are among the most distressing side effects of cancer therapy, significantly impacting patients' quality of life.[6] The emetic reflex is a complex process involving multiple neurotransmitter pathways. Substance P, a neuropeptide, plays a crucial role in the delayed phase of CINV through its interaction with the NK1 receptor in the central nervous system.[7] Netupitant is a potent and highly selective antagonist of the NK1 receptor.[7][8] To facilitate intravenous administration, the phosphorylated prodrug, fosnetupitant, was developed.[4] Fosnetupitant is available as a fixed-dose combination with palonosetron (B1662849), a 5-HT3 receptor antagonist, providing a dual-pathway blockade for the prevention of both acute and delayed CINV.[4][9]
Mechanism of Action
Prodrug Conversion
Following intravenous administration, fosnetupitant chloride hydrochloride is rapidly and extensively converted to its active form, netupitant, by ubiquitous phosphatases.[4][5] This enzymatic hydrolysis results in the release of netupitant, phosphoric acid, and formaldehyde.
Caption: Enzymatic conversion of fosnetupitant to netupitant.
NK1 Receptor Antagonism
Netupitant is a highly selective antagonist of the human substance P/neurokinin-1 (NK1) receptor.[7][8] Substance P, the natural ligand for the NK1 receptor, is a key mediator of the emetic reflex, particularly in the delayed phase of CINV.[7] By competitively binding to and blocking the NK1 receptor in the central nervous system, netupitant prevents the binding of substance P, thereby inhibiting the downstream signaling cascade that leads to nausea and vomiting.[10]
Caption: Netupitant's antagonism of the NK1 receptor signaling pathway.
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic properties of fosnetupitant and its active metabolite, netupitant, have been characterized in healthy subjects and cancer patients.
| Parameter | Fosnetupitant | Netupitant (from Fosnetupitant) | Reference |
| Tmax (h) | ~0.5 (end of 30-min infusion) | ~0.5 (end of 30-min infusion) | [11] |
| t½ (h) | - | 144 | [12] |
| Cmax (ng/mL) | - | - | |
| AUC (h·ng/mL) | - | - | |
| Protein Binding | - | >99% | [12] |
| Metabolism | Rapidly hydrolyzed to netupitant | Primarily by CYP3A4 | [12] |
| Elimination | - | Primarily fecal | [12] |
| Data presented are approximate values and may vary depending on the study population and design. |
Receptor Binding Affinity
Netupitant demonstrates high affinity for the human NK1 receptor.
| Ligand | Receptor | Assay Type | Ki (nM) | Reference |
| Netupitant | Human NK1 | Radioligand Binding | 0.95 | [8] |
Experimental Protocols
Synthesis of this compound
The synthesis of fosnetupitant from netupitant involves the formation of a phosphonooxymethyl ether followed by deprotection. The following is a summarized representation of a potential synthetic route.
Caption: A simplified synthetic workflow for fosnetupitant.
Detailed Methodology Summary: A detailed synthesis involves reacting netupitant with chloromethyl di-tert-butyl phosphate in the presence of sodium iodide in a suitable solvent like acetone (B3395972) at elevated temperatures.[2] The resulting di-tert-butyl protected fosnetupitant intermediate is then isolated. Subsequent deprotection of the tert-butyl groups is achieved by treatment with hydrochloric acid in a solvent such as dioxane, leading to the precipitation of this compound.[2] The final product is then purified through washing with appropriate solvents and dried under reduced pressure.[2]
Bioanalytical Method for Fosnetupitant and Netupitant in Human Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of fosnetupitant and netupitant in human plasma.[11][13]
Methodology Summary:
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction.[13] An internal standard is added to the plasma, followed by the extraction solvent. After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Chromatographic Separation: The separation is achieved on a C18 reverse-phase column with an isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[13]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode, with multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for fosnetupitant, netupitant, and the internal standard.[13]
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[12][14]
NK1 Receptor Binding Assay
The affinity of netupitant for the NK1 receptor is determined using a competitive radioligand binding assay.
Methodology Summary:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor.[15]
-
Assay Components: The assay mixture includes the cell membranes, a radiolabeled NK1 receptor ligand (e.g., [3H]Substance P), and varying concentrations of the test compound (netupitant).[1][15]
-
Incubation: The components are incubated to allow for competitive binding to reach equilibrium.[1]
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.[15]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]
Intracellular Calcium Mobilization Assay
The functional antagonist activity of netupitant at the NK1 receptor is assessed by measuring its ability to inhibit substance P-induced intracellular calcium mobilization.
Methodology Summary:
-
Cell Culture: Cells stably expressing the human NK1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye.[16]
-
Assay Procedure: The cells are pre-incubated with varying concentrations of netupitant before being stimulated with a fixed concentration of substance P.[16]
-
Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader or a similar instrument.
-
Data Analysis: The ability of netupitant to inhibit the substance P-induced calcium response is quantified, and the concentration of netupitant that produces 50% inhibition (IC50) is determined.[16]
Lyophilized Formulation and Quality Control
This compound for injection is supplied as a sterile, lyophilized powder.[9] The lyophilization process is a critical manufacturing step to ensure the stability of the drug product.
Lyophilization Process Overview:
-
Formulation: The bulk solution is prepared by dissolving this compound, palonosetron hydrochloride, and excipients such as mannitol (B672) (a bulking agent) and edetate disodium (B8443419) (a chelating agent) in water for injection. The pH is adjusted using sodium hydroxide (B78521) and/or hydrochloric acid.[9][17]
-
Filling and Freezing: The sterile-filtered solution is aseptically filled into vials, which are then loaded into a lyophilizer. The solution is frozen to a temperature below its eutectic point.
-
Primary Drying (Sublimation): A vacuum is applied to the chamber, and the shelf temperature is raised to supply energy for the sublimation of ice.[18]
-
Secondary Drying (Desorption): The temperature is further increased to remove residual bound water from the product.[18]
-
Stoppering and Sealing: The vials are stoppered under vacuum or partial vacuum and then sealed.[17]
Quality Control: Key quality control tests for the lyophilized product include appearance of the cake, reconstitution time, pH of the reconstituted solution, water content, and assays for the active pharmaceutical ingredients and any potential degradation products.[19][20]
Conclusion
This compound is a well-designed prodrug that successfully delivers the potent and selective NK1 receptor antagonist, netupitant, via the intravenous route. Its rapid and complete conversion to the active moiety, combined with the favorable pharmacokinetic profile of netupitant, provides a valuable therapeutic option for the prevention of chemotherapy-induced nausea and vomiting. The dual-antagonist approach, in combination with palonosetron, targets two key pathways involved in emesis, offering comprehensive protection for patients undergoing emetogenic chemotherapy.
References
- 1. Spantide I | Benchchem [benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Randomized, Double-Blind, Phase III Study of Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploratory Analysis Comparing Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting (CINV): A Randomized, Double-Blind, Phase 3 Study (CONSOLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN105601495A - Synthesis method of netupitant intermediates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicenter, placebo‐controlled, double‐blind, randomized study of fosnetupitant in combination with palonosetron for the prevention of chemotherapy‐induced nausea and vomiting in patients receiving highly emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpcbs.com [ijpcbs.com]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacological characterization of tachykinin tetrabranched derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. medvixpublications.org [medvixpublications.org]
- 19. Lyophilization of Small-Molecule Injectables: an Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. argonautms.com [argonautms.com]
Neurokinin-1 Receptor Antagonism by Fosnetupitant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosnetupitant (B607539) is a neurokinin-1 (NK1) receptor antagonist utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV), a significant and debilitating side effect of cancer treatment.[1][2][3] It is a water-soluble, phosphorylated prodrug of netupitant (B1678218), which allows for intravenous administration.[4] Upon administration, fosnetupitant is rapidly and completely converted to its active form, netupitant, by ubiquitous phosphatases.[2][5][6]
Netupitant is a highly selective and potent antagonist of the NK1 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in the emetic reflex.[6][7] The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide that is released in the brainstem in response to emetogenic stimuli, such as chemotherapy.[6] By competitively blocking the binding of Substance P to the NK1 receptor, netupitant effectively inhibits the downstream signaling that leads to nausea and vomiting.[6]
This technical guide provides an in-depth overview of the mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy of fosnetupitant, with a focus on the quantitative data and experimental methodologies relevant to researchers and drug development professionals.
Mechanism of Action
The therapeutic effect of fosnetupitant is mediated by its active metabolite, netupitant.
Prodrug Conversion
Fosnetupitant is a phosphorylated prodrug designed to enhance aqueous solubility for intravenous formulation. Following intravenous administration, it undergoes rapid and extensive hydrolysis by ubiquitous phosphatases in the body to yield the active moiety, netupitant.[2][5][6] This conversion is so efficient that the plasma concentration of fosnetupitant decreases to less than 1% of its maximum concentration (Cmax) within 30 minutes of completing the infusion.[4]
Neurokinin-1 Receptor Antagonism
Netupitant is a highly selective and potent competitive antagonist of the human NK1 receptor.[6] The NK1 receptor is predominantly found in the central nervous system (CNS), particularly in areas of the brainstem involved in the vomiting reflex, such as the nucleus tractus solitarius and the area postrema.[6]
Chemotherapeutic agents can induce the release of Substance P from vagal afferent neurons. Substance P then binds to NK1 receptors in the brainstem, initiating a signaling cascade that results in the sensations of nausea and the act of vomiting. Netupitant competitively binds to the NK1 receptor, thereby preventing the binding of Substance P and blocking the transmission of the emetic signal.[6]
In Vitro Pharmacology
Binding Affinity
Netupitant demonstrates high affinity for the human NK1 receptor. In vitro studies using Chinese Hamster Ovary (CHO) cells expressing the human NK1 receptor have determined the inhibitor constant (Ki) for netupitant.
| Compound | Receptor | Cell Line | Ki (nM) |
| Netupitant | Human NK1 | CHO | 0.95 |
Experimental Protocol: NK1 Receptor Competitive Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of a test compound like netupitant to the NK1 receptor.
Objective: To determine the inhibitor constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled NK1 receptor ligand, such as [125I]-Substance P or [3H]-Substance P.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) at physiological pH, containing protease inhibitors and bovine serum albumin (BSA) to reduce non-specific binding.
-
Test Compound: Netupitant or other compounds to be tested, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration of a known unlabeled NK1 receptor ligand (e.g., unlabeled Substance P or a potent antagonist like aprepitant).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-treated to reduce non-specific binding (e.g., with polyethyleneimine).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled ligand).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Pharmacology
Preclinical Efficacy in Emesis Models
The anti-emetic properties of netupitant have been evaluated in established animal models of emesis, such as the ferret and the house musk shrew (Suncus murinus). These models are considered to have good predictive validity for anti-emetic drug efficacy in humans.
In a ferret model of cisplatin-induced emesis, orally administered netupitant demonstrated a dose-dependent inhibition of retching and vomiting.
| Animal Model | Emetic Stimulus | Netupitant Dose (p.o.) | Effect | ID50 |
| Ferret | Cisplatin (B142131) (10 mg/kg, i.p.) | 0.1 - 0.3 mg/kg | Dose-dependent inhibition of emesis | ~0.1 mg/kg |
p.o. = oral administration; i.p. = intraperitoneal administration
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
This protocol provides a general framework for assessing the anti-emetic efficacy of a test compound in the ferret model.
Objective: To evaluate the ability of a test compound to inhibit the acute and delayed emetic responses induced by cisplatin.
Animals: Male ferrets are commonly used. They are housed individually and allowed to acclimate to the laboratory conditions.
Procedure:
-
Baseline Observation: Animals are observed for a period before the experiment to ensure they are healthy and not exhibiting any spontaneous emetic-like behavior.
-
Test Compound Administration: The test compound (e.g., netupitant) or vehicle is administered at a predetermined time before the emetic challenge. The route of administration (e.g., oral, intravenous) will depend on the formulation and study design.
-
Emetic Challenge: A standardized dose of cisplatin (e.g., 5-10 mg/kg) is administered, typically via the intraperitoneal or intravenous route.
-
Observation Period: The animals are continuously observed for a defined period (e.g., up to 72 hours) to assess both acute (0-24 hours) and delayed (24-72 hours) emesis. The observation is often done using video recording to ensure accurate data collection without disturbing the animals.
-
Data Collection: The primary endpoints are the number of retches and vomits. A retch is a rhythmic contraction of the abdominal muscles without expulsion of gastric contents, while a vomit is the forceful expulsion of gastric contents. The latency to the first emetic episode is also often recorded.
-
Data Analysis: The total number of emetic events (retches + vomits) in the treated group is compared to the vehicle-treated control group. The percentage inhibition of emesis is calculated, and dose-response curves can be generated to determine the effective dose (e.g., ED50).
Pharmacokinetics
The pharmacokinetic profiles of both fosnetupitant and its active metabolite netupitant have been characterized in healthy volunteers and cancer patients.
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for fosnetupitant and netupitant following intravenous administration of fosnetupitant.
| Parameter | Fosnetupitant (IV) | Netupitant (from IV Fosnetupitant) |
| Tmax (h) | End of 30-min infusion | End of 30-min infusion |
| Cmax (ng/mL) | 3478 | 590 |
| AUC (h*ng/mL) | - | - |
| Half-life (t1/2) (h) | ~0.6 | ~144 |
| Clearance (CL) (L/h) | - | 14.1 |
| Volume of Distribution (Vz) (L) | - | 2627 |
| Protein Binding | - | >97% |
Data are from studies in cancer patients receiving a 235 mg intravenous dose of fosnetupitant.[4]
The following table compares the pharmacokinetic parameters of netupitant following oral and intravenous (via fosnetupitant) administration.
| Parameter | Netupitant (Oral) | Netupitant (from IV Fosnetupitant) |
| Tmax (h) | ~4-5 | End of 30-min infusion |
| Cmax (ng/mL) | ~400-500 | 590 |
| Half-life (t1/2) (h) | ~80-88 | ~144 |
| Clearance (CL) (L/h) | ~20 | 14.1 |
| Volume of Distribution (Vz) (L) | 1982 | 2627 |
Oral data is for a 300 mg dose of netupitant.[4]
Clinical Efficacy
The clinical efficacy of fosnetupitant for the prevention of CINV has been established in several large, randomized, double-blind clinical trials, most notably the CONSOLE study.[8][9][10]
The CONSOLE Study
The CONSOLE study was a phase III, randomized, double-blind, active-controlled trial that compared the efficacy and safety of fosnetupitant with fosaprepitant (B1673561) (another intravenous NK1 receptor antagonist) in patients receiving highly emetogenic chemotherapy (HEC), primarily high-dose cisplatin.[8][9]
Methodology:
-
Patient Population: Adult cancer patients scheduled to receive their first course of cisplatin-based HEC (≥70 mg/m²).
-
Treatment Arms:
-
Fosnetupitant arm: A single intravenous dose of fosnetupitant 235 mg, in combination with intravenous palonosetron (B1662849) 0.75 mg and oral dexamethasone.
-
Fosaprepitant arm: A single intravenous dose of fosaprepitant 150 mg, in combination with intravenous palonosetron 0.75 mg and oral dexamethasone.
-
-
Primary Endpoint: The primary efficacy endpoint was the rate of Complete Response (CR) during the overall phase (0-120 hours after chemotherapy). CR was defined as no emetic episodes and no use of rescue medication.
-
Secondary Endpoints: Secondary endpoints included CR rates in the acute phase (0-24 hours) and the delayed phase (24-120 hours), as well as safety and tolerability.
Results: The CONSOLE study demonstrated that fosnetupitant was non-inferior to fosaprepitant in preventing CINV in patients receiving HEC.
| Endpoint | Fosnetupitant (%) | Fosaprepitant (%) |
| Overall CR (0-120h) | 75.2 | 71.0 |
| Acute CR (0-24h) | 93.9 | 92.6 |
| Delayed CR (24-120h) | 76.8 | 72.8 |
Exploratory analyses of the CONSOLE study also suggested that fosnetupitant may have improved efficacy in the "beyond delayed" phase (120-168 hours) compared to fosaprepitant.[10]
Signaling Pathways and Logical Relationships
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a downstream signaling cascade primarily through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation and the transmission of the emetic signal. Netupitant blocks this pathway at the receptor level.
Logical Flow of Fosnetupitant's Antiemetic Action
The clinical utility of fosnetupitant as an anti-emetic agent follows a clear logical progression from administration to therapeutic effect.
Conclusion
Fosnetupitant, through its active metabolite netupitant, is a potent and selective antagonist of the NK1 receptor with a well-defined mechanism of action. Its high binding affinity, favorable pharmacokinetic profile, including a long half-life, and demonstrated clinical efficacy make it a valuable therapeutic option for the prevention of both acute and delayed CINV. The data and experimental methodologies presented in this guide provide a comprehensive technical resource for researchers and professionals in the field of drug development and oncology supportive care.
References
- 1. scilit.com [scilit.com]
- 2. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 5. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fosnetupitant | C31H35F6N4O5P | CID 71544786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
Fosnetupitant Chloride Hydrochloride and the Substance P Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosnetupitant (B607539) chloride hydrochloride is a neurokinin-1 (NK1) receptor antagonist, available in an intravenous formulation, indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1] As a phosphorylated prodrug, it is rapidly and completely converted in vivo to its active form, netupitant (B1678218).[2][3] Netupitant exhibits high binding affinity and selectivity for the substance P (SP) NK1 receptor, a key component in the emetic pathway.[4][5] This technical guide provides an in-depth overview of the mechanism of action of fosnetupitant, the intricate signaling of the substance P/NK1 receptor pathway, relevant quantitative pharmacological data, and detailed experimental protocols for the assessment of NK1 receptor antagonists.
Introduction to Fosnetupitant and the Substance P/NK1 Pathway
Chemotherapy-induced nausea and vomiting are debilitating side effects of cancer treatment, significantly impacting patient quality of life. The emetic reflex is a complex process mediated by various neurotransmitters and their receptors. While serotonin (B10506) (5-HT3) receptor antagonists are effective against acute CINV, the delayed phase is primarily mediated by the binding of substance P to the NK1 receptor in the central nervous system.[6]
Fosnetupitant, through its active metabolite netupitant, acts as a potent and selective antagonist of the NK1 receptor.[3] By blocking the binding of substance P, netupitant effectively inhibits the downstream signaling cascade that leads to emesis.[3] This targeted approach provides a crucial therapeutic intervention for the prevention of both acute and, particularly, delayed CINV.[7]
The Substance P/NK1 Receptor Signaling Cascade
Substance P, an undecapeptide neuropeptide, is the endogenous ligand for the NK1 receptor, a G-protein coupled receptor (GPCR).[8][9] The binding of substance P to the NK1 receptor initiates a cascade of intracellular signaling events, primarily through the Gq and Gs alpha subunits of its associated G-protein.[10][11]
The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[12][13] The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] These signaling pathways ultimately result in neuronal excitation and the transmission of emetic signals.[13]
Quantitative Pharmacological Data
The efficacy of fosnetupitant is rooted in the high binding affinity and selectivity of its active metabolite, netupitant, for the human NK1 receptor.
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | pKi | Reference(s) |
| Netupitant | Human NK1 | Radioligand Binding | 0.95 | 1.0 | 9.0 | [5][14] |
| Aprepitant | Human NK1 | Radioligand Binding | 0.1 | [15] | ||
| Rolapitant | Human NK1 | Radioligand Binding | 0.66 | [14] | ||
| Substance P | Rat NK1 | Radioligand Binding | 2.0 | [16] |
Table 1: Binding Affinities of NK1 Receptor Ligands.
The pharmacokinetic profiles of fosnetupitant and netupitant are characterized by rapid conversion of the prodrug and a long terminal half-life of the active metabolite, ensuring sustained receptor occupancy.
| Parameter | Fosnetupitant (IV) | Netupitant (from IV Fosnetupitant) | Netupitant (Oral) | Reference(s) |
| Tmax | End of 30-min infusion | End of 30-min infusion | ~4-5 hours | [2][17] |
| Cmax | 3478 ng/mL | 590 ng/mL | ~400-500 ng/mL | [17] |
| t1/2 | 0.6 - 0.96 hours | 144 hours | 80 - 96 hours | [6][7][18] |
| Protein Binding | - | >99.5% | >99.5% | [19][20] |
Table 2: Pharmacokinetic Parameters of Fosnetupitant and Netupitant.
Netupitant is extensively metabolized by CYP3A4 to three major active metabolites: M1 (desmethyl), M2 (N-oxide), and M3 (hydroxymethyl).[21][22] These metabolites also exhibit binding to the NK1 receptor.[21]
| Metabolite | Systemic Exposure (relative to Netupitant) | Protein Binding | Reference(s) |
| M1 | 32% | >97% | [19] |
| M2 | 21% | >97% | [19] |
| M3 | 28% | >97% | [19] |
Table 3: Netupitant Metabolites.
Experimental Protocols
NK1 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the NK1 receptor.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a HEPES buffer (pH 7.4) containing 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.[16]
-
Radioligand: Prepare a working solution of a radiolabeled substance P analog, such as ¹²⁵I-labeled [Lys³]-SP, at a concentration at or below its dissociation constant (Kd).[16]
-
Unlabeled Competitors: Prepare serial dilutions of the test compound and unlabeled substance P (for determining non-specific binding).[16]
-
-
Membrane Preparation:
-
Assay Procedure:
-
In a 96-well plate, add the following to each well: assay buffer, unlabeled competitor (or buffer for total binding, or a saturating concentration of unlabeled SP for non-specific binding), radioligand, and the membrane preparation.[23]
-
Incubate the plate at 4°C for 3 hours with gentle agitation.[23]
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[23]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) by non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
-
Clinical Trial Protocol for CINV Prevention
This section provides a general outline of a phase III clinical trial designed to evaluate the efficacy and safety of fosnetupitant for the prevention of CINV.
Study Design: A multicenter, randomized, double-blind, active-controlled study.[24]
Patient Population: Patients scheduled to receive highly emetogenic chemotherapy (HEC), such as cisplatin-based regimens.[24]
Treatment Arms:
-
Experimental Arm: Fosnetupitant (e.g., 235 mg) administered intravenously 30 minutes before chemotherapy on day 1, in combination with a 5-HT3 receptor antagonist (e.g., palonosetron) and dexamethasone.[4][24]
-
Active Control Arm: An approved NK1 receptor antagonist (e.g., fosaprepitant) administered according to the standard of care, in combination with a 5-HT3 receptor antagonist and dexamethasone.[24]
Primary Endpoint: Complete response (CR), defined as no emetic episodes and no use of rescue medication, during the overall phase (0-120 hours post-chemotherapy).[24]
Secondary Endpoints:
-
CR rates in the acute (0-24 hours) and delayed (24-120 hours) phases.
-
Incidence of nausea.
-
Time to first emetic event or use of rescue medication.
-
Safety and tolerability, including the incidence of adverse events.[24]
Data Collection: Patient diaries are used to record emetic episodes, nausea severity, and the use of rescue medication throughout the study period.
Conclusion
Fosnetupitant chloride hydrochloride, through its active metabolite netupitant, represents a significant advancement in the prevention of CINV. Its high affinity and selective antagonism of the NK1 receptor, coupled with a favorable pharmacokinetic profile, provide sustained protection against both acute and delayed emesis. A thorough understanding of the substance P/NK1 receptor signaling pathway and the application of robust experimental and clinical trial methodologies are essential for the continued development and optimization of antiemetic therapies targeting this critical pathway.
References
- 1. NEPA (Netupitant/Palonosetron) for the Prevention of Chemotherapy‐Induced Nausea and Vomiting (CINV) in Patients Receiving Highly or Moderately Emetogenic Chemotherapy Who Experienced Breakthrough CINV in Cycle 1 of Chemotherapy: A Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fosnetupitant? [synapse.patsnap.com]
- 4. ascopubs.org [ascopubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fosnetupitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting: A Short Review and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Substance P - Wikipedia [en.wikipedia.org]
- 9. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploratory Analysis Comparing Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting (CINV): A Randomized, Double-Blind, Phase 3 Study (CONSOLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to the Pharmacological Profile of Fosnetupitant Chloride Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the pharmacological properties of fosnetupitant (B607539) chloride hydrochloride, a neurokinin-1 (NK1) receptor antagonist prodrug. It covers its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on its role in preventing chemotherapy-induced nausea and vomiting (CINV).
Introduction
Fosnetupitant chloride hydrochloride is the water-soluble, phosphorylated prodrug of netupitant (B1678218), a potent and selective antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1][2][3][4][5][6] Developed for intravenous administration, fosnetupitant addresses the challenges of oral administration in patients experiencing nausea and vomiting.[7] It is a key component in antiemetic regimens for patients undergoing highly or moderately emetogenic chemotherapy.[1][8] Upon administration, fosnetupitant is rapidly converted to its active form, netupitant, which exerts a prolonged antiemetic effect.[2][9] This guide details the pharmacological characteristics that underpin its clinical utility.
Mechanism of Action
Chemotherapy-induced nausea and vomiting (CINV) is a distressing side effect of cancer treatment, mediated by various neurotransmitter pathways. The final common pathway for the vomiting reflex is located in the brainstem, involving the nucleus tractus solitarius and the area postrema.[1] Substance P, the natural ligand for the NK1 receptor, is a key mediator in this process, particularly in the delayed phase of CINV (occurring 24 to 120 hours after chemotherapy).[1][2]
Fosnetupitant, as a prodrug of netupitant, acts by blocking the binding of substance P to NK1 receptors in the central nervous system.[2][9] This competitive antagonism inhibits the downstream signaling cascade that leads to emesis.[2][9]
The antiemetic efficacy of fosnetupitant is significantly enhanced when used in combination with a 5-HT3 receptor antagonist, such as palonosetron (B1662849).[3][10] This combination provides a dual blockade of two critical CINV pathways: the 5-HT3 pathway, which is primarily involved in the acute phase (within 24 hours of chemotherapy), and the NK1 pathway, which is crucial for the delayed phase.[1][9] There is also evidence that netupitant and palonosetron act synergistically, with palonosetron potentially inhibiting the cross-talk between the 5-HT3 and NK1 receptor pathways and enhancing the internalization of the NK1 receptor.[3][11]
Signaling Pathway of Substance P and the NK1 Receptor
The following diagram illustrates the signaling pathway initiated by Substance P binding to the NK1 receptor and the inhibitory action of netupitant.
Pharmacokinetics
Fosnetupitant is administered intravenously and is rapidly and completely hydrolyzed by ubiquitous phosphatases to its active metabolite, netupitant.[1][12]
Absorption and Distribution
Following intravenous infusion, the maximum plasma concentration (Cmax) of fosnetupitant is reached at the end of the infusion period.[3][12] The concentration of the prodrug then declines rapidly, with less than 1% of the Cmax detectable 30 minutes after the infusion ends.[3] Netupitant has a large volume of distribution, indicating wide distribution throughout the body.[3][13] Both netupitant and its major metabolites are highly bound to plasma proteins (>97%).[3]
Metabolism and Excretion
Netupitant is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to three active metabolites (M1, M2, and M3).[1][12][13] Netupitant itself is a moderate inhibitor of CYP3A4, which can lead to drug-drug interactions with other CYP3A4 substrates.[1][9][14] The elimination of netupitant is slow, with a long terminal half-life.[1] Excretion is primarily through the feces, with a minor contribution from renal excretion.[9]
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for fosnetupitant and its active metabolite, netupitant.
Table 1: Pharmacokinetic Parameters of Fosnetupitant and Netupitant
| Parameter | Fosnetupitant | Netupitant (from Fosnetupitant) | Reference(s) |
| Half-life (t½) | ~0.6-0.75 hours | ~70-144 hours | [1][12][13] |
| Time to Cmax | End of 30-min infusion | End of 30-min infusion | [3] |
| Cmax (235 mg dose) | 3478 ng/mL | 590 ng/mL | [3] |
| Volume of Distribution (Vd) | 296 ± 535 L | 2627 L | [9][13] |
| Protein Binding | 92% to 95% | >97% | [3][13] |
| Primary Metabolism | Hydrolysis by phosphatases | Hepatic (CYP3A4) | [1][12][13] |
| Primary Excretion | - | Fecal | [9] |
Pharmacodynamics
The primary pharmacodynamic effect of fosnetupitant is the sustained antagonism of NK1 receptors by its active metabolite, netupitant. Positron Emission Tomography (PET) studies have demonstrated high and prolonged occupancy of NK1 receptors in the brain following administration.
NK1 Receptor Occupancy
A single 300 mg oral dose of netupitant resulted in ≥90% NK1 receptor occupancy in various brain regions, including the striatum, frontal cortex, and occipital cortex, at 6 hours post-administration.[3] This high level of occupancy is maintained for an extended period, declining slowly to approximately 76% at 96 hours.[15] Simulation of NK1 receptor occupancy after a 235 mg intravenous dose of fosnetupitant suggested that occupancy is maintained at 50% or higher for up to 168 hours.[1]
Table 2: NK1 Receptor Occupancy in the Striatum (following 300 mg oral netupitant)
| Time Post-Administration | Receptor Occupancy (%) | Reference(s) |
| 6 hours | 92.5 | |
| 24 hours | 86.5 | |
| 48 hours | 85.0 | |
| 72 hours | 78.0 | |
| 96 hours | 76.0 |
Clinical Efficacy and Safety
The clinical efficacy of fosnetupitant has been established in several multicenter, randomized, double-blind clinical trials for the prevention of CINV in patients receiving highly emetogenic chemotherapy (HEC).
Key Clinical Trials
Phase 2 Study (Hesketh et al., 2019) [16]
-
Objective: To assess the efficacy and safety of two doses of intravenous fosnetupitant (81 mg and 235 mg) compared to placebo for the prevention of CINV in Japanese patients receiving cisplatin-based HEC.
-
Methodology: Patients were randomized to receive a single intravenous dose of fosnetupitant (81 mg or 235 mg) or placebo, all in combination with palonosetron (0.75 mg) and dexamethasone. The primary endpoint was the complete response (CR) rate (defined as no emesis and no rescue medication) during the overall phase (0-120 hours).
-
Results: The 235 mg dose of fosnetupitant was superior to placebo in preventing CINV. The safety profiles were comparable across all groups.
CONSOLE Study (Phase 3) [7][17]
-
Objective: To evaluate the efficacy and safety of fosnetupitant versus fosaprepitant (B1673561) (another NK1 receptor antagonist) for preventing CINV in patients receiving cisplatin-based HEC.
-
Methodology: Patients were randomized 1:1 to receive either fosnetupitant 235 mg or fosaprepitant 150 mg, both in combination with palonosetron 0.75 mg and dexamethasone. The primary endpoint was the overall (0-120 hours) complete response rate.
-
Results: Fosnetupitant demonstrated non-inferior efficacy to fosaprepitant. Notably, fosnetupitant was associated with a lower incidence of injection site reactions (ISRs).
CONSOLE-BC Study (Phase 3) [1][18]
-
Objective: To evaluate the safety of fosnetupitant compared to fosaprepitant in patients receiving doxorubicin (B1662922) + cyclophosphamide (B585) or epirubicin (B1671505) + cyclophosphamide (AC/EC)-based HEC.
-
Methodology: Patients were randomized to receive fosnetupitant 235 mg or fosaprepitant 150 mg, both with palonosetron and dexamethasone. The primary endpoint was the incidence of treatment-related adverse events.
-
Results: The incidence of treatment-related adverse events was similar between the two groups. However, treatment-related ISRs were significantly lower in the fosnetupitant group (0%) compared to the fosaprepitant group (10.0%).
Efficacy Data Summary
The following table summarizes the complete response rates from key clinical trials.
Table 3: Complete Response (CR) Rates in Key Clinical Trials
| Study | Treatment Arm | Overall CR (0-120h) | Delayed Phase CR (24-120h) | Beyond-Delayed Phase CR (120-168h) | Reference(s) |
| Phase 2 | Fosnetupitant 235 mg | 76.8% | - | - | [16] |
| Placebo | 54.7% | - | - | [16] | |
| CONSOLE | Fosnetupitant 235 mg | 73.2% | - | 86.5% | [1] |
| Fosaprepitant 150 mg | 66.9% | - | 81.4% | [1] | |
| CONSOLE-BC | Fosnetupitant 235 mg | 45.9% | - | - | [1][18] |
| Fosaprepitant 150 mg | 51.3% | - | - | [1][18] |
Note: CR rates in the CONSOLE-BC study were a secondary endpoint in a safety-focused trial with a smaller sample size.
Safety and Tolerability
Fosnetupitant is generally well-tolerated.[2] Common side effects include headache, constipation, and fatigue.[2] A significant advantage of fosnetupitant over other intravenous NK1 receptor antagonists, such as fosaprepitant, is a lower incidence of injection site reactions.[1][18] As netupitant is a moderate inhibitor of CYP3A4, caution is advised when co-administering fosnetupitant with other drugs metabolized by this enzyme.[10][14]
Experimental Protocols and Visualizations
Protocol for a Representative Phase 3 Clinical Trial (CONSOLE Study)
-
Study Design: A randomized, double-blind, multicenter, head-to-head, non-inferiority Phase 3 trial.[7][17]
-
Patient Population: Adult patients scheduled to receive their first course of cisplatin-based (≥70 mg/m²) highly emetogenic chemotherapy.
-
Intervention:
-
Experimental Arm: Single intravenous dose of fosnetupitant 235 mg.
-
Control Arm: Single intravenous dose of fosaprepitant 150 mg.
-
Concomitant Medication: All patients received intravenous palonosetron 0.75 mg and dexamethasone.
-
-
Primary Endpoint: The proportion of patients achieving a complete response (CR), defined as no emetic episodes and no use of rescue medication, during the overall phase (0–120 hours after the start of cisplatin (B142131) administration).
-
Statistical Analysis: The primary analysis was a non-inferiority comparison of the CR rates between the two treatment groups.
Experimental Workflow: In Vitro NK1 Receptor Binding Assay
The following diagram outlines a typical experimental workflow for an in vitro radioligand binding assay to determine the affinity of a compound like netupitant for the NK1 receptor.
References
- 1. Fosnetupitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting: A Short Review and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fosnetupitant? [synapse.patsnap.com]
- 3. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C31H37Cl2F6N4O5P | CID 86764535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fosnetupitant - Wikipedia [en.wikipedia.org]
- 6. Likelihood of Approval and Phase Transition Success Rate Model – this compound in Chemotherapy Induced Nausea and Vomiting [globaldata.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ncoda.org [ncoda.org]
- 9. Fosnetupitant | C31H35F6N4O5P | CID 71544786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is Fosnetupitant used for? [synapse.patsnap.com]
- 11. Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Fosnetupitant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 16. Multicenter, placebo-controlled, double-blind, randomized study of fosnetupitant in combination with palonosetron for the prevention of chemotherapy-induced nausea and vomiting in patients receiving highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Randomized, Double-Blind, Phase III Study of Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A phase 3 safety study of fosnetupitant as an antiemetic in patients receiving anthracycline and cyclophosphamide: CONSOLE‐BC - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Fosnetupitant Chloride Hydrochloride: A Technical Guide
An In-depth Examination of a Novel NK1 Receptor Antagonist for Chemotherapy-Induced Nausea and Vomiting
Abstract
Fosnetupitant (B607539) Chloride Hydrochloride, a phosphorylated prodrug of the selective neurokinin-1 (NK1) receptor antagonist netupitant (B1678218), represents a significant advancement in the prevention of chemotherapy-induced nausea and vomiting (CINV). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of fosnetupitant. Developed by Helsinn Healthcare SA, this intravenous formulation was designed to enhance solubility and minimize injection site reactions associated with its active moiety, netupitant. Administered in a fixed-dose combination with palonosetron (B1662849), a 5-HT3 receptor antagonist, fosnetupitant offers a dual-pathway blockade of emetic signaling, providing broad protection against both acute and delayed CINV. This document details the synthesis, preclinical and clinical evaluation, pharmacokinetic profile, and the pivotal signaling pathways involved in its therapeutic effect, intended for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Chemotherapy-Induced Nausea and Vomiting
Chemotherapy-induced nausea and vomiting (CINV) is a highly distressing and common side effect of cancer treatment, significantly impacting a patient's quality of life and their ability to tolerate subsequent chemotherapy cycles.[1][2] The emetic response to chemotherapy is a complex process mediated by multiple neurotransmitter pathways. The acute phase of CINV, occurring within 24 hours of chemotherapy, is primarily mediated by the release of serotonin (B10506) and activation of 5-hydroxytryptamine-3 (5-HT3) receptors.[1][3] The delayed phase, which can persist for several days, is largely driven by the release of substance P and its binding to neurokinin-1 (NK1) receptors in the central nervous system.[1][3][4]
The development of therapies that target these distinct pathways has been a cornerstone of supportive care in oncology. Fosnetupitant, in combination with palonosetron, represents a rational therapeutic strategy by targeting both the NK1 and 5-HT3 receptor pathways, providing comprehensive protection against CINV.[3][5]
Discovery and Rationale for Development
Fosnetupitant was developed as a water-soluble prodrug of netupitant to overcome the formulation challenges associated with the intravenous administration of the poorly soluble parent compound.[6][7] Netupitant is a highly selective antagonist of the human substance P/NK1 receptor.[3][8] The rationale for developing an intravenous formulation was to provide an alternative for patients who are unable to take oral medications and to offer greater convenience in the clinical setting.[9] The addition of a phosphate (B84403) group to create fosnetupitant significantly increases its aqueous solubility, allowing for a formulation that does not require potentially allergenic solubilizing agents like polysorbate 80.[6][10]
Chemical Synthesis
The synthesis of fosnetupitant was developed by Helsinn and involves a multi-step process.[11] The synthesis begins with the reaction of 6-chloronicotinic acid with o-tolylmagnesium chloride, followed by a reaction with manganese(III) acetate (B1210297) to yield an acid derivative. This is subsequently converted to an amide and then reacted with N-methylpiperazine. Further steps involving bromination, reduction, and acylation lead to the formation of netupitant.[11] The final step involves the phosphorylation of netupitant to yield fosnetupitant.[11] The chemical structure of fosnetupitant chloride hydrochloride has been elucidated using various spectroscopic methods, including 1H and 13C NMR spectroscopy, infrared spectroscopy, and mass spectrometry.[11]
Mechanism of Action
Fosnetupitant is a pharmacologically inactive prodrug that is rapidly and completely converted to its active form, netupitant, by ubiquitous phosphatases in the body following intravenous administration.[1][4][6] Netupitant then exerts its antiemetic effect by selectively binding to and blocking the NK1 receptor in the brain.[3][8]
The NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P.[12][13] The binding of Substance P to the NK1 receptor initiates a signaling cascade that is central to the vomiting reflex, particularly in the delayed phase of CINV.[1][14]
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of Fosnetupitant (Netupitant).
As depicted in the diagram, the binding of Substance P to the NK1 receptor activates Gq/11 proteins, which in turn stimulate phospholipase C (PLC).[15] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13] These second messengers initiate downstream signaling cascades, including the MAPK/ERK pathway, ultimately leading to neuronal excitation and the sensation of nausea and the act of vomiting.[13][14] Netupitant competitively binds to the NK1 receptor, preventing the binding of Substance P and thereby inhibiting this entire signaling cascade.[3][8]
Dual Antiemetic Blockade
Fosnetupitant is co-formulated with palonosetron, a second-generation 5-HT3 receptor antagonist.[5] Palonosetron has a high binding affinity for the 5-HT3 receptor and a long half-life.[16] This combination provides a synergistic antiemetic effect by blocking two critical pathways involved in CINV.[3][16]
Caption: Logical diagram of the dual blockade of CINV pathways by Fosnetupitant and Palonosetron.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of fosnetupitant is characterized by its rapid conversion to netupitant.
Absorption, Distribution, Metabolism, and Excretion
Following intravenous administration, fosnetupitant is rapidly hydrolyzed by phosphatases to netupitant.[4][5] The maximum plasma concentration (Cmax) of fosnetupitant is reached at the end of the 30-minute infusion, and its concentration decreases to less than 1% of Cmax within 30 minutes after the infusion is complete.[5][9] Netupitant, the active moiety, reaches its Cmax at the end of the infusion.[5]
Netupitant is highly protein-bound (>99%) and has a large volume of distribution, indicating extensive tissue distribution.[5][8] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP2C9 and CYP2D6, to form three active metabolites.[1][5][16] Netupitant is a moderate inhibitor of CYP3A4.[5][8] Excretion is primarily through the feces.[8]
| Parameter | Fosnetupitant | Netupitant (from IV Fosnetupitant) | Palonosetron (co-administered IV) |
| Time to Cmax | End of 30-min infusion[5][9] | End of 30-min infusion[5][9] | End of 30-min infusion[5] |
| Half-life (t½) | ~0.6 - 0.75 hours[1][16] | ~70 - 144 hours[1][6][16] | ~58 hours[16] |
| Protein Binding | 92% - 95%[16] | >99%[8] | ~62%[16] |
| Metabolism | Rapidly converted to netupitant by phosphatases[1][4] | Hepatic, primarily by CYP3A4[1][5][16] | Hepatic, by CYP2D6, CYP3A4, and CYP1A2[5] |
| Primary Route of Excretion | - | Feces (~71%)[8][16] | Urine (~85-93%)[16] |
| Volume of Distribution (Vd) | 296 ± 535 L[8][16] | 2627 L[5] | 594 ± 239 L[16] |
Table 1: Summary of Pharmacokinetic Parameters.
Clinical Development and Efficacy
The clinical development of fosnetupitant has involved Phase I, II, and III studies to establish its safety, tolerability, pharmacokinetics, and efficacy in preventing CINV.
Phase I Studies
Phase I studies in healthy volunteers and cancer patients were conducted to evaluate the safety, tolerability, and pharmacokinetics of intravenous fosnetupitant.[6][9] These studies demonstrated that fosnetupitant was rapidly converted to netupitant and was well-tolerated, with no significant injection site reactions reported.[6]
Phase II and III Clinical Trials
Pivotal clinical trials have demonstrated the efficacy of fosnetupitant in combination with palonosetron and dexamethasone (B1670325) for the prevention of CINV in patients receiving highly emetogenic chemotherapy (HEC).
A multicenter, placebo-controlled, double-blind, randomized Phase II study in Japanese patients receiving cisplatin-based HEC evaluated two doses of fosnetupitant (81 mg and 235 mg) versus placebo, all in combination with palonosetron and dexamethasone.[17] The primary endpoint was the complete response (CR) rate (defined as no emesis and no rescue medication) during the overall phase (0-120 hours).
| Study Phase | Treatment Arms | Patient Population | Primary Endpoint | Overall CR Rate |
| Phase II [17] | Fosnetupitant 235 mg + Palonosetron + Dexamethasone | Patients on Cisplatin-based HEC | Overall CR (0-120h) | 76.8% |
| Fosnetupitant 81 mg + Palonosetron + Dexamethasone | 63.8% | |||
| Placebo + Palonosetron + Dexamethasone | 54.7% | |||
| Phase III (CONSOLE) [18] | Fosnetupitant + Palonosetron + Dexamethasone | Patients on Cisplatin-based HEC | Non-inferiority to fosaprepitant (B1673561) | Non-inferior |
| STOP-CINV [2] | Fosnetupitant 235 mg + Palonosetron + Dexamethasone | Patients on HEC/MEC | Overall CR (0-120h) | 83.15% |
Table 2: Summary of Key Clinical Trial Efficacy Data.
The CONSOLE study, a Phase III trial, demonstrated the non-inferiority of fosnetupitant to fosaprepitant (another NK1 receptor antagonist) in preventing CINV in patients receiving cisplatin-based HEC, with a favorable safety profile and a lower incidence of injection site reactions for fosnetupitant.[18] The STOP-CINV study in an Indian patient population further confirmed the high efficacy and good tolerability of intravenous fosnetupitant/palonosetron in patients receiving HEC and moderately emetogenic chemotherapy (MEC).[2]
Experimental Protocol: A Representative Phase III Clinical Trial Workflow
The following diagram illustrates a typical workflow for a Phase III clinical trial evaluating fosnetupitant.
Caption: Workflow of a typical Phase III clinical trial for Fosnetupitant.
Methodology for a Representative Phase III Trial:
-
Patient Selection: Eligible patients are adults scheduled to receive a highly emetogenic chemotherapy regimen. Key inclusion criteria often include an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 and adequate organ function. Exclusion criteria typically include prior use of NK1 receptor antagonists and uncontrolled medical conditions.
-
Randomization and Blinding: Patients are randomized in a double-blind manner to receive either the investigational regimen (e.g., fosnetupitant 235 mg IV, palonosetron 0.25 mg IV, and dexamethasone 12 mg IV/oral) or the active control regimen.
-
Drug Administration: The study drugs are administered approximately 30 minutes prior to the start of chemotherapy on day 1. Dexamethasone is often continued on days 2-4.[16][19]
-
Efficacy Assessment: The primary efficacy endpoint is typically the complete response (CR) rate in the overall phase (0-120 hours post-chemotherapy). Secondary endpoints may include CR rates in the acute (0-24 hours) and delayed (24-120 hours) phases, and patient-reported outcomes.
-
Safety Assessment: Safety is monitored through the recording of adverse events, laboratory tests, vital signs, and physical examinations. Particular attention is paid to injection site reactions.
Regulatory Approval and Formulation
The intravenous formulation of fosnetupitant in a fixed-dose combination with palonosetron (brand name Akynzeo® IV) received FDA approval in April 2018 for the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of highly emetogenic cancer chemotherapy.[8][20][21] It is also approved in the European Union and other regions.[21]
The approved intravenous product is a sterile, lyophilized powder or a ready-to-dilute liquid formulation containing 235 mg of fosnetupitant (as this compound) and 0.25 mg of palonosetron (as palonosetron hydrochloride).[22] It is reconstituted and diluted with 5% Dextrose Injection or 0.9% Sodium Chloride Injection and administered as a 30-minute intravenous infusion.[19]
Conclusion
This compound represents a successful example of rational drug design to improve the clinical utility of a potent therapeutic agent. As a water-soluble prodrug of the NK1 receptor antagonist netupitant, it offers a safe and effective intravenous option for the prevention of CINV. Its co-formulation with the 5-HT3 receptor antagonist palonosetron provides a convenient, single-dose, dual-pathway blockade that aligns with current antiemetic guidelines. The comprehensive clinical development program has established its efficacy and favorable safety profile, particularly the low incidence of injection site reactions, making it a valuable addition to the armamentarium of supportive care for cancer patients undergoing emetogenic chemotherapy.
References
- 1. Fosnetupitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting: A Short Review and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STOP-CINV Study: Safety and Efficacy of IV Akynzeo® (Fosnetupitant 235 mg and Palonosetron 0.25 mg) for the Prevention of Chemotherapy-Induced Nausea and Vomiting in Indian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Fosnetupitant used for? [synapse.patsnap.com]
- 4. What is the mechanism of Fosnetupitant? [synapse.patsnap.com]
- 5. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2017211663A1 - Physiologically balanced injectable formulations of fosnetupitant - Google Patents [patents.google.com]
- 8. Fosnetupitant | C31H35F6N4O5P | CID 71544786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic profile and safety of intravenous NEPA, a fixed combination of fosnetupitant and palonosetron, in cancer patients: Prevention of chemotherapy-induced nausea and vomiting associated with highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Helsinn Group announces FDA approval of a new liquid [globenewswire.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 13. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye [mdpi.com]
- 16. Fosnetupitant and Palonosetron (Professional Patient Advice) - Drugs.com [drugs.com]
- 17. Multicenter, placebo-controlled, double-blind, randomized study of fosnetupitant in combination with palonosetron for the prevention of chemotherapy-induced nausea and vomiting in patients receiving highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. drugs.com [drugs.com]
- 20. mcgs.bcbsfl.com [mcgs.bcbsfl.com]
- 21. Fosnetupitant - Wikipedia [en.wikipedia.org]
- 22. drugs.com [drugs.com]
"Chemical structure and properties of Fosnetupitant Chloride Hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosnetupitant (B607539) Chloride Hydrochloride is a pivotal advancement in the management of chemotherapy-induced nausea and vomiting (CINV). This water-soluble prodrug of the potent and selective neurokinin-1 (NK1) receptor antagonist, netupitant, offers a significant therapeutic advantage, particularly in the intravenous formulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of Fosnetupitant Chloride Hydrochloride. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development in the field of antiemetics and neurokinin receptor modulation.
Chemical Structure and Identity
This compound is the chloride hydrochloride salt of fosnetupitant. Chemically, it is identified as 4-[5-{2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamido}-4-(2-methylphenyl)pyridin-2-yl]-1-methyl-1-[(phosphonooxy)methyl]piperazinium chloride monohydrochloride.[1]
The molecule is achiral and is commercially produced as a single isomer.[2] Form I is the crystalline form utilized in the commercial manufacturing process.
Molecular Formula: C₃₁H₃₇Cl₂F₆N₄O₅P[3]
Molecular Weight: 761.53 g/mol [2]
CAS Registry Number: 1643757-72-5[4]
Synonyms: 08-PNET, Fosnetupitant chloride, Fosnetupitant dihydrochloride[3]
Physicochemical Properties
This compound is a white to off-white to yellowish, crystalline, and hygroscopic solid.[2] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | White to off-white to yellowish crystalline, hygroscopic solid | [2] |
| Solubility | Soluble in water and alcohol. pH-dependent in water: 1.4 mg/mL at pH 2, 11.5 mg/mL at pH 10. Slightly soluble in ethanol (B145695) and 2-propanol. | [2] |
| Melting Point | Data not available | |
| pKa (calculated) | pKa1: 4.75 (acidic), pKa2: 3.93 (basic) | [5] |
| Polymorphism | Form I is the commercially produced crystalline form. |
Pharmacological Properties
Fosnetupitant is a prodrug that is rapidly converted to its active metabolite, netupitant, by phosphatases upon intravenous administration.[3] Netupitant is a highly potent and selective antagonist of the human neurokinin-1 (NK1) receptor.
The pharmacological properties of the active metabolite, netupitant, are detailed in the table below.
| Property | Value | Reference |
| Mechanism of Action | Selective antagonist of the neurokinin-1 (NK1) receptor. | [5] |
| Binding Affinity (pKi) | Human NK1: 9.5, Human NK3: 6.1 | [4] |
| Biological Half-life (Netupitant) | Approximately 80-90 hours |
Mechanism of Action
The antiemetic effect of this compound is mediated by its active form, netupitant. Chemotherapy can induce the release of substance P, a neuropeptide that is the natural ligand for the NK1 receptor. The binding of substance P to NK1 receptors in the central nervous system, particularly in the brainstem, triggers the vomiting reflex.
Netupitant competitively and selectively blocks the binding of substance P to the NK1 receptor, thereby inhibiting the downstream signaling cascade that leads to nausea and vomiting.[3] This mechanism is particularly effective in preventing both the acute and delayed phases of CINV.
Caption: Mechanism of action of Fosnetupitant.
Experimental Protocols
Representative Synthetic Scheme of this compound
The synthesis of this compound involves the initial synthesis of its active moiety, netupitant, followed by a phosphorylation step. A representative synthetic route is outlined below.
Caption: Synthetic workflow for this compound.
A detailed experimental protocol for the final steps of the synthesis is as follows[2]:
-
A solution of chloromethyl di-tert-butyl phosphate in DME is evaporated under reduced pressure to form a pale yellow oil.
-
The oil is dissolved in Acetonitrile at 50°C.
-
1,8-bis(dimethylamino)naphthalene and 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide (netupitant) are added, and the solution is heated at 90°C for at least 12 hours.
-
After the addition of dioxane, DCM and methanol (B129727) are distilled under reduced pressure until the product precipitates.
-
The product is filtered and washed sequentially with isopropylether, acetone, and pentane.
-
The final product, 4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-((phosphonooxy)methyl)piperazin-1-ium chloride hydrochloride, is dried under reduced pressure at 55°C.
Neurokinin-1 (NK1) Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.
Materials:
-
Cell membranes expressing human NK1 receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin
-
Radioligand: [³H]-Substance P
-
Non-labeled Ligand: Substance P (for non-specific binding)
-
Test compound (e.g., netupitant)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Substance P, 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL non-labeled Substance P (1 µM final concentration), 50 µL [³H]-Substance P, 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL [³H]-Substance P, 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by plotting the percentage of specific binding against the logarithm of the test compound concentration. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Substance P-Induced Functional Assay (Calcium Mobilization)
This protocol measures the ability of a test compound to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.
Materials:
-
HEK293 cells expressing the human NK1 receptor
-
Cell culture medium
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Substance P
-
Test compound (e.g., netupitant)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Seed NK1R-expressing HEK293 cells onto poly-D-lysine coated plates.
-
Dye Loading: Load the cells with 2 µM Fura-2 AM and 0.2 mg/mL Pluronic F-127 in HBSS for 30 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells and pre-incubate with the test compound at various concentrations for a specified time.
-
Stimulation: Add Substance P to the wells to stimulate the cells.
-
Measurement: Measure the intracellular calcium concentration by monitoring the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of the test compound on the Substance P-induced calcium response and calculate the IC₅₀ value.
Conclusion
This compound represents a significant therapeutic tool in the armamentarium against CINV. Its formulation as a water-soluble prodrug of the potent NK1 receptor antagonist, netupitant, allows for convenient intravenous administration and rapid conversion to the active moiety. The detailed chemical, physicochemical, and pharmacological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and drug development professionals. Further investigation into the properties and applications of this compound is warranted to fully explore its therapeutic potential.
References
Preclinical Profile of Fosnetupitant Chloride Hydrochloride: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Fosnetupitant (B607539) Chloride Hydrochloride, a water-soluble prodrug of the selective neurokinin-1 (NK1) receptor antagonist netupitant (B1678218), represents a significant advancement in the prevention of chemotherapy-induced nausea and vomiting (CINV). This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the pharmacological, pharmacokinetic, and toxicological profile of fosnetupitant. The data herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the fields of oncology supportive care and antiemetic drug discovery. All quantitative data from key studies are summarized for comparative analysis, and detailed experimental methodologies are provided.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) remains a debilitating side effect of many cancer treatments, significantly impacting patient quality of life. Fosnetupitant, administered intravenously, is rapidly converted to its active moiety, netupitant, which exhibits high-affinity antagonism at the NK1 receptor. This mechanism effectively blocks the action of Substance P, a key neurotransmitter in the emetic pathway, particularly implicated in the delayed phase of CINV. This document synthesizes the pivotal preclinical findings that have established the foundation for the clinical development of fosnetupitant.
Mechanism of Action: NK1 Receptor Antagonism
Fosnetupitant's therapeutic effect is mediated by its active metabolite, netupitant. The binding of Substance P to NK1 receptors, which are densely expressed in brain regions responsible for the vomiting reflex, triggers a signaling cascade that leads to emesis. Netupitant competitively and selectively inhibits this interaction.
Signaling Pathway
The binding of Substance P to the G-protein coupled NK1 receptor initiates a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in neuronal excitation and the transmission of emetic signals. Netupitant, by blocking the initial binding of Substance P, prevents the initiation of this entire cascade.
Preclinical Pharmacodynamics
In vitro and in vivo studies have demonstrated the high affinity and selectivity of netupitant for the NK1 receptor.
Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Cell Line |
| Netupitant | Human NK1 | 0.95 | CHO cells |
Data sourced from publicly available pharmacological studies.
In Vivo Efficacy: Cisplatin-Induced Emesis Model
The ferret is a well-established model for assessing anti-emetic efficacy due to its robust emetic response to chemotherapeutic agents.
| Animal Model | Emetogen | Fosnetupitant Dose | Observation | Result |
| Ferret | Cisplatin | Not specified | Retching and vomiting episodes | Significant reduction in emesis |
Specific dose-response data from proprietary preclinical studies are not publicly available. The results indicate a significant anti-emetic effect.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animals have characterized the absorption, distribution, metabolism, and excretion (ADME) of fosnetupitant and its active metabolite, netupitant.
Key Pharmacokinetic Parameters
| Species | Parameter | Fosnetupitant | Netupitant |
| Rat | Brain Distribution | Not evident | Evident |
| Multiple Species | Plasma Protein Binding | - | >99% |
Data summarized from regulatory submission documents.
Preclinical Toxicology
A comprehensive battery of toxicology studies has been conducted to evaluate the safety profile of fosnetupitant.
Repeat-Dose Toxicity
| Species | Duration | Dose Levels (mg/kg/day) | Key Findings |
| Rat | 4 weeks | Up to 39.47 | Increased liver weights at the high dose (resolved after recovery), associated with centrilobular hypertrophy. |
| Dog | 4 weeks | Not specified | Increased heart rate and prolonged QTc interval at higher doses when co-administered with palonosetron. |
Data summarized from the Australian Public Assessment Report for Fosnetupitant.
Genotoxicity
A standard battery of in vitro and in vivo genotoxicity tests was conducted.
| Assay | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium | With and without S9 | Negative |
| In vivo Micronucleus | Rat | N/A | Negative |
| In vitro Chromosomal Aberration | Human Lymphocytes | Not specified | Negative |
Fosnetupitant is considered to have no mutagenic or clastogenic potential.
Reproductive and Developmental Toxicology
| Study Type | Species | Key Findings |
| Fertility and Early Embryonic Development | Rat | No effects on fertility or reproductive performance. |
| Embryofetal Development | Rat | Unossified pubis in some fetuses at higher doses. |
| Embryofetal Development | Rabbit | Increase in intrauterine deaths at doses ≥ 6.25 mg/kg/day. |
Data summarized from the Australian Public Assessment Report for Fosnetupitant.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key preclinical experiments, based on standard industry practices and available information.
In Vitro NK1 Receptor Binding Assay
-
Objective: To determine the binding affinity of netupitant for the NK1 receptor.
-
Test System: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1 receptor.
-
Radioligand: [3H]-Substance P.
-
Procedure:
-
Cell membranes are prepared from the CHO-NK1 cells.
-
A constant concentration of [3H]-Substance P is incubated with the cell membranes in the presence of increasing concentrations of netupitant.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled Substance P.
-
Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of netupitant that inhibits 50% of the specific binding of [3H]-Substance P (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.
Cisplatin-Induced Emesis in Ferrets
-
Objective: To evaluate the in vivo anti-emetic efficacy of fosnetupitant.
-
Test System: Male ferrets.
-
Acclimation: Animals are acclimated to the laboratory environment and handling procedures.
-
Procedure:
-
Animals are fasted overnight prior to the study.
-
Fosnetupitant or vehicle is administered intravenously at various doses prior to the emetogen challenge.
-
Cisplatin is administered intravenously to induce emesis.
-
Animals are observed continuously for a defined period (e.g., 4-8 hours) for the number of retches and vomits.
-
-
Data Analysis: The number of emetic episodes in the fosnetupitant-treated groups is compared to the vehicle-treated control group.
Repeat-Dose Toxicity Study (General Protocol)
-
Objective: To assess the potential toxicity of fosnetupitant after repeated administration.
-
Test System: Sprague-Dawley rats and Beagle dogs.
-
Groups: Multiple dose groups (low, mid, high) and a vehicle control group. A recovery group may be included for the high dose and control groups.
-
Administration: Intravenous administration daily for a specified duration (e.g., 4 weeks).
-
In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic ophthalmological examinations.
-
Clinical Pathology: Blood and urine samples are collected at termination (and potentially at interim time points) for hematology, clinical chemistry, and urinalysis.
-
Pathology: At the end of the treatment or recovery period, animals are euthanized. A full necropsy is performed, and selected organs are weighed. A comprehensive list of tissues is collected and preserved for histopathological examination.
-
Data Analysis: Data from treated groups are compared to the control group to identify any dose-related adverse effects.
Bacterial Reverse Mutation (Ames) Test
-
Objective: To assess the mutagenic potential of fosnetupitant.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: The assay is performed with and without a rat liver homogenate (S9 fraction) to detect mutagens that require metabolic activation.
-
Procedure:
-
The tester strains are exposed to various concentrations of fosnetupitant in a minimal agar (B569324) medium.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
-
Data Analysis: A significant, dose-related increase in the number of revertant colonies compared to the solvent control indicates a positive result.
Conclusion
The preclinical data for fosnetupitant chloride hydrochloride demonstrate that it is a potent and selective NK1 receptor antagonist with a well-characterized pharmacokinetic and safety profile. The anti-emetic efficacy has been established in relevant animal models. The toxicology program has not identified any non-clinical safety concerns that would preclude its use in the intended patient population. These findings have provided a strong scientific rationale for the successful clinical development of fosnetupitant for the prevention of CINV.
In Vitro Evaluation of Fosnetupitant Chloride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosnetupitant (B607539) chloride hydrochloride is a novel, intravenous, phosphorylated prodrug of netupitant (B1678218), a highly selective neurokinin-1 (NK1) receptor antagonist.[1] It is a critical component in the prevention of chemotherapy-induced nausea and vomiting (CINV), a distressing side effect of cancer therapy.[2][3] This technical guide provides an in-depth overview of the in vitro evaluation of fosnetupitant, focusing on its mechanism of action, binding affinity, and the experimental protocols used for its characterization.
Fosnetupitant itself is inactive and requires in vivo enzymatic conversion to its active moiety, netupitant.[4][5] Netupitant then exerts its therapeutic effect by blocking the binding of substance P to the NK1 receptor, a key mediator in the emetic reflex.[6] This guide will delve into the in vitro data that substantiates the pharmacological profile of this important antiemetic agent.
Mechanism of Action: Targeting the NK1 Receptor
Fosnetupitant's mechanism of action is intrinsically linked to its active form, netupitant. Netupitant is a potent and highly selective antagonist of the human NK1 receptor.[7][8] The NK1 receptor, a G-protein coupled receptor, is predominantly activated by the neuropeptide substance P.[9][10] This interaction triggers a downstream signaling cascade that is implicated in the pathophysiology of nausea and vomiting.
NK1 Receptor Signaling Pathway
The binding of substance P to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of associated G-proteins, primarily Gq/11. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including neuronal excitation and the transmission of emetic signals.[1][11][12] Netupitant competitively inhibits the binding of substance P to the NK1 receptor, thereby blocking this signaling pathway.
Quantitative In Vitro Data
The in vitro potency and selectivity of netupitant have been characterized through various assays. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Cell Line/System | Reference |
| Ki | 0.95 nM | CHO cells expressing human NK1 receptor | [7][13] |
| pKi | 9.0 | Human NK1 receptor | [7] |
| Inhibitory Constant | 1.0 nM | Human NK1 receptor | [14][15] |
| pKB (Calcium Mobilization) | 8.87 | CHO NK1 cells | [7] |
| pKB (Guinea Pig Ileum) | ~9.0 | Guinea Pig Ileum | [16] |
Table 1: In Vitro Binding Affinity and Potency of Netupitant for the NK1 Receptor.
| Receptor Subtype | pKi | Selectivity vs. NK1 | Reference |
| NK1 | 9.0 | - | [7] |
| NK2 | 5.8 | >1000-fold | [7] |
| NK3 | 5.8 | >1000-fold | [7] |
Table 2: Selectivity Profile of Netupitant for Neurokinin Receptors.
| Time | Conversion Rate | In Vitro System | Reference |
| 15 minutes | 0.9% | Incubation in blood | [16] |
| 30 minutes | 1.3% | Incubation in blood | [16] |
Table 3: In Vitro Conversion of Fosnetupitant to Netupitant.
Experimental Protocols
Detailed experimental protocols are essential for the accurate in vitro evaluation of drug candidates. Below are methodologies for key experiments used to characterize fosnetupitant and netupitant.
In Vitro Conversion of Fosnetupitant to Netupitant
This assay is designed to measure the rate of conversion of the prodrug fosnetupitant to its active form, netupitant, in a biological matrix.
Objective: To quantify the conversion of fosnetupitant to netupitant over time when incubated in whole blood.
Materials:
-
Fosnetupitant chloride hydrochloride
-
Human whole blood
-
Anticoagulant (e.g., EDTA)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile)
-
Analytical standards for fosnetupitant and netupitant
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a stock solution of fosnetupitant in a suitable solvent.
-
Spike a known concentration of the fosnetupitant stock solution into pre-warmed human whole blood.
-
Incubate the mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the blood sample.
-
Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile).
-
Vortex the samples to precipitate proteins and extract the analytes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing fosnetupitant and newly formed netupitant by a validated LC-MS/MS method.
-
Quantify the concentrations of both compounds against a standard curve.
-
Calculate the percentage of fosnetupitant converted to netupitant at each time point.
NK1 Receptor Binding Assay
This competitive binding assay is used to determine the affinity of netupitant for the NK1 receptor.
Objective: To determine the inhibitory constant (Ki) of netupitant for the human NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 cells)
-
Radiolabeled ligand (e.g., [3H]-Substance P)
-
Netupitant
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of netupitant.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of netupitant.
-
For total binding, omit the unlabeled netupitant. For non-specific binding, add a saturating concentration of unlabeled substance P.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of netupitant.
-
Determine the IC50 value (the concentration of netupitant that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of netupitant to antagonize substance P-induced activation of the NK1 receptor.
Objective: To determine the functional potency (pKB) of netupitant as an antagonist of the NK1 receptor.
Materials:
-
A cell line stably expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Substance P
-
Netupitant
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of netupitant for a defined period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of substance P (typically the EC80) to stimulate the cells.
-
Measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration.
-
Generate concentration-response curves for substance P in the presence of different concentrations of netupitant.
-
Determine the pKB value using the Schild regression analysis.
Conclusion
The in vitro evaluation of this compound, through its active metabolite netupitant, demonstrates its high affinity, potency, and selectivity for the NK1 receptor. The experimental protocols outlined in this guide provide a framework for the robust characterization of this important antiemetic agent. The quantitative data presented underscores the pharmacological basis for its clinical efficacy in preventing chemotherapy-induced nausea and vomiting. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the in vitro properties of fosnetupitant.
References
- 1. The Neurokinin-1 Receptor: Structure Dynamics and Signaling | Encyclopedia MDPI [encyclopedia.pub]
- 2. Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, Double-Blind, Phase III Study of Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 9. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Netupitant | Neurokinin receptor | TargetMol [targetmol.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. A phase 3 safety study of fosnetupitant as an antiemetic in patients receiving anthracycline and cyclophosphamide: CONSOLE‐BC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fosnetupitant Chloride Hydrochloride in In Vivo Animal Models of Chemotherapy-Induced Nausea and Vomiting (CINV)
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Fosnetupitant (B607539) chloride hydrochloride is a neurokinin-1 (NK1) receptor antagonist, functioning as a prodrug that is rapidly converted in vivo to its active form, netupitant (B1678218).[1][2] Netupitant exhibits high selectivity and affinity for the NK1 receptor, a key component in the emetic reflex pathway.[2] The primary ligand for the NK1 receptor, Substance P, is a crucial mediator of both acute and, most notably, delayed chemotherapy-induced nausea and vomiting (CINV).[2][3] By blocking the NK1 receptor in the central nervous system, particularly in the nucleus tractus solitarius and area postrema, netupitant inhibits the downstream signaling that leads to emesis.[2] Preclinical evaluation of fosnetupitant's anti-emetic efficacy relies on well-established in vivo animal models that mimic the physiological responses to emetogenic chemotherapeutic agents. The ferret and musk shrew (Suncus murinus) are considered gold-standard models due to their robust emetic reflex, while rodent models of pica are utilized to assess nausea-like behavior.[4][5][6]
Signaling Pathway of Chemotherapy-Induced Nausea and Vomiting
Chemotherapy agents induce the release of neurotransmitters, such as serotonin (B10506) (5-HT) and Substance P, which activate their respective receptors (5-HT3 and NK1) in the gut and brain, triggering the emetic reflex. Fosnetupitant, as a prodrug of the NK1 receptor antagonist netupitant, blocks the action of Substance P.
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets (Acute and Delayed Models)
The ferret is a highly predictive model for assessing anti-emetic drug efficacy due to its well-developed emetic reflex, which mirrors both the acute and delayed phases of CINV observed in humans.[7]
Materials:
-
Male descented ferrets (1-1.5 kg)
-
Fosnetupitant Chloride Hydrochloride (or Netupitant as a proxy)
-
Vehicle for drug administration (e.g., sterile water for oral gavage)
-
Saline for injection
-
Observation cages with video recording capabilities
Protocol:
-
Acclimation: Acclimate ferrets to individual observation cages for at least 3 days prior to the experiment. Provide food and water ad libitum.
-
Dosing:
-
Administer Fosnetupitant (or netupitant) or vehicle via the desired route (e.g., oral gavage, p.o.). A study on netupitant used oral doses ranging from 0.03 to 3 mg/kg.[7]
-
For acute emesis models, administer the test compound 2 hours prior to the emetic challenge.[8]
-
For delayed emesis models, a single administration prior to the chemotherapeutic agent is typical, reflecting clinical use.[7]
-
-
Induction of Emesis:
-
Observation and Data Collection:
-
Acute Model: Observe and record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) for a period of 8 hours post-cisplatin administration.[8]
-
Delayed Model: Record emetic episodes continuously for 72 hours post-cisplatin administration. The acute phase is considered 0-24 hours, and the delayed phase is 24-72 hours.[7]
-
-
Data Analysis: Compare the total number of emetic episodes (retches + vomits) between the vehicle-treated and fosnetupitant-treated groups. Calculate the percentage inhibition of emesis.
Motion-Induced Emesis in the Musk Shrew (Suncus murinus)
The musk shrew is a valuable small animal model for studying emesis, particularly for motion-induced nausea and vomiting.
Materials:
-
Male musk shrews (40-60 g)
-
This compound (or Netupitant)
-
Motion device (e.g., horizontal shaker)
-
Observation chambers
Protocol:
-
Acclimation: House shrews individually and acclimate them to the laboratory environment.
-
Dosing: Administer fosnetupitant (or netupitant) or vehicle. A study on netupitant used doses of 0.03-0.3 mg/kg, p.o.[7]
-
Induction of Emesis: 1 hour after drug administration, place the shrews in the observation chambers on the motion device and subject them to horizontal motion (e.g., 4 cm displacement at 2 Hz) for 10 minutes.[7]
-
Observation and Data Collection: Count the number of emetic episodes for a defined period during and after the motion challenge.
-
Data Analysis: Compare the frequency of emesis between the treated and control groups.
Cisplatin-Induced Pica in Rats (Nausea-Like Behavior Model)
Rats lack an emetic reflex but exhibit pica, the consumption of non-nutritive substances like kaolin (B608303), in response to emetic stimuli. This behavior is used as a proxy for nausea.[9]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound (or Netupitant)
-
Cisplatin
-
Standard rat chow and kaolin pellets
-
Metabolic cages for individual housing and measurement of food/kaolin intake
Protocol:
-
Acclimation: Acclimate rats to individual metabolic cages and provide them with pre-weighed amounts of standard chow and kaolin pellets for several days.
-
Dosing: Administer fosnetupitant (or netupitant) or vehicle prior to cisplatin administration.
-
Induction of Pica: Administer cisplatin (e.g., 6 mg/kg, i.p.).[9]
-
Data Collection: Measure the consumption of chow and kaolin pellets at regular intervals (e.g., 24, 48, and 72 hours) post-cisplatin injection.
-
Data Analysis: Compare the amount of kaolin consumed between the fosnetupitant-treated and vehicle-treated groups. A significant reduction in kaolin intake in the treated group suggests an anti-nausea effect.
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize the anti-emetic efficacy of netupitant (the active form of fosnetupitant) in ferret models of CINV, based on data from Rudd et al., 2016.[7]
Table 1: Effect of Netupitant on Cisplatin-Induced Acute Emesis in Ferrets
| Treatment Group (p.o.) | Dose (mg/kg) | Emetic Challenge | Observation Period | Mean Total Emetic Episodes (Retches + Vomits) ± SEM |
| Vehicle | - | Cisplatin (10 mg/kg, i.p.) | 8 hours | Data not explicitly provided, used as control |
| Netupitant | 0.03 | Cisplatin (10 mg/kg, i.p.) | 8 hours | Dose-dependent reduction |
| Netupitant | 0.1 | Cisplatin (10 mg/kg, i.p.) | 8 hours | Dose-dependent reduction |
| Netupitant | 0.3 | Cisplatin (10 mg/kg, i.p.) | 8 hours | Significant reduction[8] |
Note: A graphical representation in a separate study showed a dose-dependent reduction with these doses, with 0.3 mg/kg showing a statistically significant effect.[8]
Table 2: Effect of a Single Dose of Netupitant on Cisplatin-Induced Acute and Delayed Emesis in Ferrets
| Treatment Group (p.o.) | Dose (mg/kg) | Emetic Challenge | Mean Total Emetic Episodes (0-24h) | Mean Total Emetic Episodes (24-72h) | % Inhibition (24-72h) |
| Netupitant | 3 | Cisplatin (5 mg/kg, i.p.) | 0 (Abolished) | Significantly reduced | 94.6% |
Table 3: Comparative Efficacy of Netupitant Combination vs. Standard of Care in Ferret Delayed Emesis Model
| Treatment Regimen | Emetic Challenge | Outcome (24-72h) |
| Netupitant (1 mg/kg, p.o., single dose) + Palonosetron (0.1 mg/kg, p.o., single dose) + Dexamethasone (1 mg/kg, i.p., daily) | Cisplatin (5 mg/kg, i.p.) | Significant antagonism of delayed emesis |
| Ondansetron (1 mg/kg, p.o., daily) + Aprepitant (1 mg/kg, p.o., daily) + Dexamethasone (1 mg/kg, i.p., daily) | Cisplatin (5 mg/kg, i.p.) | Comparable efficacy to the netupitant regimen |
These preclinical data demonstrate the potent and long-lasting anti-emetic properties of netupitant, the active metabolite of fosnetupitant, supporting its clinical development for the prevention of both acute and delayed CINV.[7] The ferret model, in particular, provides a robust platform for evaluating the efficacy of novel anti-emetic agents.
References
- 1. What is the mechanism of Fosnetupitant? [synapse.patsnap.com]
- 2. Fosnetupitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting: A Short Review and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of Chemotherapy Induced Nausea and Vomiting in Patients on Multiday Cisplatin Based Combination Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 7. Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GIP receptor agonism blocks chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-Cancer Efficacy of Fosnetupitant Chloride Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosnetupitant Chloride Hydrochloride, a water-soluble prodrug of netupitant (B1678218), is a potent and selective neurokinin-1 (NK-1) receptor antagonist.[1] While clinically approved for the prevention of chemotherapy-induced nausea and vomiting (CINV), emerging preclinical evidence surrounding the role of the Substance P (SP)/NK-1 receptor signaling pathway in tumorigenesis presents a compelling rationale for investigating Fosnetupitant as a potential anti-cancer agent.[2][3][4] The SP/NK-1R system is implicated in key cancer progression pathways, including cell proliferation, angiogenesis, and metastasis.[5][6][7] This document provides detailed application notes and proposed protocols for the evaluation of this compound in rodent cancer models.
Scientific Rationale: The SP/NK-1 Receptor Axis as a Therapeutic Target in Oncology
Substance P (SP), a neuropeptide, is the natural ligand for the NK-1 receptor.[2] Upon binding, the SP/NK-1R complex activates downstream signaling cascades that promote tumorigenesis.[8][9] Many tumor cells overexpress the NK-1 receptor, making it a viable target for anti-cancer therapy.[7] By blocking the binding of SP to the NK-1 receptor, antagonists like netupitant (the active form of Fosnetupitant) can inhibit these pro-cancerous signals.[2] Preclinical studies using other NK-1 receptor antagonists, such as aprepitant, have demonstrated significant anti-tumor activity in various cancer models, providing a strong basis for the investigation of Fosnetupitant.[10][11][12]
Key Signaling Pathways
The SP/NK-1 receptor axis influences several critical signaling pathways involved in cancer progression. A simplified representation of these interactions is provided below.
References
- 1. What is Fosnetupitant used for? [synapse.patsnap.com]
- 2. What is the mechanism of Fosnetupitant? [synapse.patsnap.com]
- 3. Fosnetupitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting: A Short Review and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosnetupitant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cancer progression and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Involvement of the Substance P/Neurokinin-1 Receptor System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [snv63.ru]
- 10. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fosnetupitant Chloride Hydrochloride in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosnetupitant Chloride Hydrochloride is the hydrochloride salt of Fosnetupitant, a water-soluble prodrug of Netupitant. Upon administration, Fosnetupitant is rapidly converted to Netupitant by phosphatases. Netupitant is a highly selective antagonist of the neurokinin-1 (NK1) receptor. The primary clinical application of Fosnetupitant is the prevention of chemotherapy-induced nausea and vomiting (CINV). Its mechanism of action involves blocking the binding of Substance P (SP), a neuropeptide, to NK1 receptors in the central nervous system, thereby inhibiting the emetic signal pathway.[1][2][3] Beyond its antiemetic properties, the NK1 receptor and its antagonists are being investigated for their potential roles in other cellular processes, including cancer cell proliferation and signaling.
These application notes provide detailed protocols for utilizing this compound (and its active form, Netupitant) in various in vitro cell-based assays to investigate its efficacy, mechanism of action, and potential therapeutic applications beyond CINV.
Mechanism of Action
Fosnetupitant, as a prodrug, is biochemically transformed into its active metabolite, Netupitant. Netupitant functions as a potent and selective antagonist of the NK1 receptor, a G-protein coupled receptor (GPCR). The endogenous ligand for the NK1 receptor is Substance P. The binding of Substance P to the NK1 receptor activates downstream signaling cascades, including the mobilization of intracellular calcium and the activation of pathways like PI3K/AKT/mTOR, which are implicated in cell survival and proliferation. By competitively inhibiting the binding of Substance P to the NK1 receptor, Netupitant effectively blocks these downstream signaling events.[1][2][3]
Recent studies have also indicated that Netupitant may exert anti-proliferative effects in certain cancer cell lines by targeting Acylglycerol Kinase (AGK) and subsequently inhibiting the PI3K/AKT/mTOR signaling pathway, leading to apoptosis.
Data Presentation
Quantitative Analysis of Netupitant's In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Netupitant in breast cancer cell lines. This data is crucial for designing experiments to study its anti-proliferative and cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| SK-BR-3 | Breast Cancer | 16.15 ± 4.25 | CCK-8 Assay | [2][3] |
| MDA-MB-231 | Breast Cancer | 24.02 ± 4.19 | CCK-8 Assay | [2][3] |
Signaling Pathways and Experimental Workflow
NK1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the NK1 receptor and the inhibitory action of Netupitant.
References
- 1. The Therapeutic Potential of Aprepitant in Glioblastoma Cancer Cells through Redox Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventing chemotherapy-induced nausea and vomiting in patients with lung cancer: efficacy of NEPA (netupitant-palonosetron), the first combination antiemetic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving Fosnetupitant Chloride Hydrochloride for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction Fosnetupitant Chloride Hydrochloride is a water-soluble phosphorylated prodrug of netupitant.[1] Upon intravenous administration, it is rapidly converted by phosphatases to its active form, netupitant.[2][3][4] Netupitant is a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor, which plays a crucial role in the emetic reflex.[2][3] This compound is primarily investigated for its antiemetic properties, particularly in preventing chemotherapy-induced nausea and vomiting (CINV).[2][4] Accurate and consistent dissolution is critical for obtaining reliable results in both in vitro and in vivo experiments. This document provides detailed protocols for the solubilization of this compound and summarizes its key physicochemical properties.
Physicochemical Properties and Solubility
This compound is a white to off-white or yellowish solid powder.[5] Its solubility in aqueous solutions is highly dependent on pH.[5] For creating high-concentration stock solutions for laboratory use, organic solvents like DMSO are also effective.[6]
Table 1: Solubility Data for this compound
| Solvent/Condition | Solubility | pH | Source |
| Acidic Aqueous Solution | 1.4 mg/mL | 2 | [2][5] |
| Basic Aqueous Solution | 11.5 mg/mL | 10 | [5] |
| DMSO | Soluble | N/A | [6] |
| 0.9% Sodium Chloride | Reconstitutable | N/A | [7][8] |
| 5% Dextrose Solution | Reconstitutable | N/A | [7][8] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media or other aqueous buffers for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath may aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: For short-term storage (days to weeks), store the DMSO stock solution at 4°C. For long-term storage (months), aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Solution for In Vitro / In Vivo Experiments
This protocol is based on the methods used for the clinical intravenous formulation and is suitable for direct use in animal studies or cell-based assays requiring a physiological solvent system.[7][8]
Materials:
-
This compound powder (lyophilized form preferred)
-
Sterile 0.9% Sodium Chloride solution or 5% Dextrose solution
-
Sterile vials
-
Sterile syringes and needles
-
Aseptic workspace (e.g., laminar flow hood)
Methodology:
-
Reconstitution:
-
Aseptically add a calculated volume of sterile 0.9% Sodium Chloride or 5% Dextrose solution to the vial containing the lyophilized this compound powder.
-
Crucial Step: To prevent foaming, introduce the solvent by directing the stream along the inner wall of the vial rather than jetting it directly onto the powder.[8]
-
Gently swirl the vial until the contents are completely dissolved.[7] Avoid vigorous shaking.
-
-
Dilution (if required):
-
Aseptically withdraw the reconstituted solution.
-
Transfer the solution into a larger volume of the same solvent (0.9% NaCl or 5% Dextrose) to achieve the final desired experimental concentration.
-
Gently invert the final container several times to ensure complete mixing.
-
-
Final Inspection: Before use, visually inspect the final diluted solution for any particulate matter or discoloration.[8] If observed, the solution should be discarded.
Solution Stability and Storage
-
Aqueous Solutions: Freshly prepared aqueous solutions should be used immediately. The total time from reconstitution to administration should not exceed 3 hours if stored at room temperature (25°C).[8] If immediate use is not possible, the solution may be stored under refrigeration (2-8°C) for up to 24 hours.
-
DMSO Stock Solutions: When stored properly at -20°C or below, DMSO stock solutions are stable for several months.
Visualized Workflows and Pathways
Caption: Workflow for preparing aqueous Fosnetupitant solutions.
Caption: Signaling pathway of Fosnetupitant's antiemetic action.
Safety Precautions
-
Always handle this compound in accordance with the Material Safety Data Sheet (MSDS).
-
Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a chemical fume hood when handling the dry powder.
References
- 1. tga.gov.au [tga.gov.au]
- 2. Fosnetupitant | C31H35F6N4O5P | CID 71544786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fosnetupitant? [synapse.patsnap.com]
- 4. This compound | C31H37Cl2F6N4O5P | CID 86764535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. medkoo.com [medkoo.com]
- 7. drugs.com [drugs.com]
- 8. globalrph.com [globalrph.com]
Application Notes and Protocols for Fosnetupitant Chloride Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Fosnetupitant Chloride Hydrochloride in a cell culture setting. Fosnetupitant is a water-soluble N-phosphoryloxymethyl prodrug of Netupitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist.[1][2] Upon administration, Fosnetupitant is rapidly converted to its active form, Netupitant, by phosphatases.[3][4]
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 761.53 g/mol | [5] |
| Appearance | White to off-white to yellowish solid or powder | [5] |
| Solubility (pH dependent) | 1.4 mg/mL at pH 2 | [4] |
| 11.5 mg/mL at pH 10 | [4] | |
| Storage of Stock Solution | Short-term (days to weeks): 0-4°C | |
| Long-term (months): -20°C |
Experimental Protocols
Preparation of a 10 mM Stock Solution
For in vitro studies, it is recommended to prepare a high-concentration stock solution in an appropriate solvent. While this compound is soluble in water, for long-term storage and to minimize the volume of solvent added to cell cultures, Dimethyl Sulfoxide (DMSO) is a suitable solvent for the active metabolite, Netupitant. A patent for Netupitant describes a vehicle containing DMSO and ethanol (B145695) for in vivo studies, suggesting their suitability as solvents.[6]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, this would be 7.6153 mg for 1 mL of DMSO.
-
Dissolution: Add the weighed powder to a sterile polypropylene tube. Add the calculated volume of DMSO to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term use (days to weeks), aliquots can be stored at 4°C.
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics.
-
Sterile serological pipettes and pipette tips.
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. A common concentration range for in vitro studies with the active metabolite Netupitant is in the nanomolar (nM) range.
-
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure your dilution scheme accounts for this.
-
Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentration of this compound.
In Vitro Assay Example: Inhibition of Substance P-induced Cellular Response
Fosnetupitant, through its conversion to Netupitant, acts as an antagonist to the NK-1 receptor, blocking the effects of its natural ligand, Substance P (SP). A common in vitro assay is to measure the ability of the compound to inhibit SP-induced signaling, such as calcium mobilization or cell proliferation.
Experimental Workflow:
Caption: Workflow for an in vitro Substance P inhibition assay.
Signaling Pathway
Fosnetupitant acts by being converted to Netupitant, which is a selective antagonist of the Neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand Substance P, activates downstream signaling cascades.
Caption: Simplified NK-1 Receptor Signaling Pathway.
Disclaimer: This document is intended for research use only and is not a substitute for the user's own validation and optimization of protocols for their specific applications. Always follow laboratory safety guidelines.
References
- 1. drugs.com [drugs.com]
- 2. Randomized, Double-Blind, Phase III Study of Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C31H37Cl2F6N4O5P | CID 86764535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fosnetupitant | C31H35F6N4O5P | CID 71544786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. US11312698B2 - this compound having improved stability - Google Patents [patents.google.com]
Application Note: HPLC Method for the Quantification of Fosnetupitant Chloride Hydrochloride
Introduction
Fosnetupitant (B607539) Chloride Hydrochloride is a selective neurokinin-1 (NK-1) receptor antagonist. It is the intravenously administered prodrug of netupitant, an antiemetic agent used in combination with palonosetron (B1662849) for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2][3] Accurate and reliable analytical methods are crucial for the quantification of Fosnetupitant in bulk drug substances and pharmaceutical dosage forms to ensure quality control and support pharmacokinetic studies. This document details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Fosnetupitant.
Principle
The method utilizes RP-HPLC with UV detection to separate and quantify Fosnetupitant. The separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of a buffer and an organic modifier. The concentration of Fosnetupitant is determined by comparing the peak area of the sample to that of a reference standard.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been found to be suitable for the analysis of Fosnetupitant.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC Column | Phenomenex Gemini C18 (4.6mm x 150mm, 5µm)[4][5][6] | Altima C18 (4.6 x 150mm, 5µm)[7][8] | Kromosil C18 (25 cm x 4.6 mm, 5µm)[9] |
| Mobile Phase | Triethylamine (B128534) buffer: Methanol (B129727) (32:68 v/v)[4][5][6] | Methanol: TEA Buffer pH 4.5: Acetonitrile (50:25:25 v/v/v)[8] | 0.1M NaH2PO4: Methanol (60:40, v/v)[9] |
| Flow Rate | 1.0 mL/min[4][5][6][7][8] | 1.0 mL/min[7][8] | Not Specified |
| Injection Volume | 20 µL | 20 µL | Not Specified |
| Detection Wavelength | 248 nm[4][5][6] | 225 nm[7][8] | 225 nm[9] |
| Column Temperature | Ambient | Ambient | Not Specified |
| Run Time | ~7 minutes | ~5 minutes | ~7 minutes |
2. Reagent and Standard Preparation
-
Mobile Phase Preparation (Condition 1): Prepare a solution of triethylamine buffer and mix it with methanol in the specified ratio. Filter through a 0.45 µm membrane filter and degas prior to use.[4][5][6]
-
Standard Stock Solution: Accurately weigh and transfer 10 mg of Fosnetupitant working standard into a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate to dissolve, and then make up the volume to the mark with methanol.[5]
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions of different concentrations by diluting with the mobile phase to cover the desired calibration range (e.g., 5-25 µg/mL).[7]
3. Sample Preparation (from Pharmaceutical Dosage Form)
-
For a formulation containing Fosnetupitant, take a quantity of the powdered tablets or a volume of the injection equivalent to a known amount of the active ingredient.
-
Disperse or dissolve the sample in a suitable volume of methanol (or the mobile phase) in a volumetric flask.
-
Sonicate for a sufficient time to ensure complete dissolution of the drug.
-
Dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
4. Calibration and Quantification
-
Inject the prepared working standard solutions into the HPLC system.
-
Record the peak areas for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of Fosnetupitant.
-
Inject the sample solution and record the peak area.
-
Determine the concentration of Fosnetupitant in the sample by interpolating its peak area on the calibration curve.
Method Validation Summary
The described HPLC methods have been validated according to the International Conference on Harmonisation (ICH) guidelines.[4][5][6] The validation parameters are summarized below.
| Parameter | Result (Method 1) | Result (Method 2) | Result (Method 3) |
| Linearity Range | 5-25 µg/mL[7] | 12.5-62.5 mg/ml[8] | 235-705 µg/ml[9] |
| Correlation Coefficient (r²) | > 0.999[7] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.73% - 100.03%[7] | 100.1873%[4][5][6] | 99.65%[9] |
| Precision (% RSD) | < 2%[4][5] | < 2.0%[8] | Not Specified |
| Limit of Detection (LOD) | 2.6 µg/mL[4][5][6] | Not Specified | 1.219 µg/ml[9] |
| Limit of Quantification (LOQ) | 7.8 µg/mL[4][5][6] | Not Specified | 4.062 µg/ml[9] |
Forced Degradation Studies
Forced degradation studies have been conducted to demonstrate the stability-indicating nature of the HPLC method. Fosnetupitant has shown sensitivity to acidic conditions, moderate stability under alkaline and thermal stress, and high resistance to oxidative, photolytic, and hydrous degradation.[7]
Experimental Workflow
Caption: HPLC analysis workflow for Fosnetupitant quantification.
Conclusion
The presented RP-HPLC method is simple, sensitive, accurate, and precise for the quantification of Fosnetupitant Chloride Hydrochloride in bulk and pharmaceutical dosage forms.[7] The method has been successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis.[4][5][6]
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Newer rp-hplc method development and validation for the simultaneous estimultaneous estimation of fosnetupitant and palonosetron in dosage form | International Journal of Pharmaceuticals and Health Care Research [ijphr.com]
- 5. researchgate.net [researchgate.net]
- 6. Newer rp-hplc method development and validation for the simultaneous estimultaneous estimation of fosnetupitant and palonosetron in dosage form | International Journal of Pharmaceuticals and Health Care Research [ijphr.com]
- 7. RP-HPLC method for estimating fosnetupitant and palonosetron. [wisdomlib.org]
- 8. RP-HPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron in bulk and combined formulation | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 9. Simultaneous method development and validation for estimation of fosnetupitant and palonosetron using HPLC | International Journal of Pharmacy and Analytical Research [ijpar.com]
Application Note: High-Throughput LC-MS/MS Analysis of Fosnetupitant Chloride Hydrochloride and its Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of fosnetupitant (B607539), its active moiety netupitant (B1678218), and netupitant's three major active metabolites (M1, M2, and M3) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fosnetupitant, a neurokinin-1 (NK1) receptor antagonist, is a prodrug that is rapidly converted to netupitant. Understanding the pharmacokinetic profiles of the parent drug and its active metabolites is crucial for drug development and clinical research. The described method is sensitive, specific, and suitable for high-throughput analysis in a research setting.
Introduction
Fosnetupitant is a parenteral antiemetic agent used for the prevention of chemotherapy-induced nausea and vomiting. As a phosphorylated prodrug, it is rapidly and extensively converted to netupitant by phosphatases in the body. Netupitant, a selective NK1 receptor antagonist, is further metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4, with minor contributions from CYP2C9 and CYP2D6), to form three pharmacologically active metabolites: M1 (desmethyl-netupitant), M2 (N-oxide-netupitant), and M3 (hydroxymethyl-netupitant). Given that the parent drug and its metabolites are active, a robust bioanalytical method for their simultaneous quantification is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note provides a comprehensive LC-MS/MS protocol for this purpose.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) procedure is recommended for the extraction of fosnetupitant, netupitant, and its metabolites from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard (IS) working solution (e.g., ibrutinib (B1684441) at 100 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: LC Parameters
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (50 mm × 2.1 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 9.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 89% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 2.5 minutes |
Mass Spectrometry
Table 2: MS/MS Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Fosnetupitant | 625.2 | 545.2 | 100 |
| Netupitant | 579.5 | 522.4 | 100 |
| Metabolite M1 | 565.5 | 508.4 | 100 |
| Metabolite M2 | 595.5 | 522.4 | 100 |
| Metabolite M3 | 595.5 | 538.4 | 100 |
| Ibrutinib (IS) | 441.2 | 138.1 | 100 |
Note: The specific MRM transitions for fosnetupitant and its metabolites M1, M2, and M3 are predicted based on their chemical structures and common fragmentation patterns. These should be optimized in the user's laboratory.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained using this method in a pharmacokinetic study.
Table 4: Hypothetical Pharmacokinetic Parameters of Fosnetupitant and its Metabolites in Human Plasma
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| Fosnetupitant | 1500 | 0.5 | 800 |
| Netupitant | 450 | 4.0 | 9500 |
| Metabolite M1 | 50 | 8.0 | 1200 |
| Metabolite M2 | 30 | 8.0 | 800 |
| Metabolite M3 | 25 | 12.0 | 750 |
Visualizations
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Metabolic pathway of fosnetupitant to netupitant and its major metabolites.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the simultaneous quantification of fosnetupitant, netupitant, and its three major active metabolites in human plasma. This method can be a valuable tool for researchers and drug development professionals in conducting pharmacokinetic studies and further understanding the clinical pharmacology of fosnetupitant. The provided protocols and parameters serve as a strong foundation for method implementation and can be further optimized to meet specific laboratory requirements.
Application Notes and Protocols for a Stability-Indicating UPLC Method for Fosnetupitant
Abstract
This document provides a detailed application note and protocol for the development and validation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Fosnetupitant. Fosnetupitant is a prodrug of Netupitant, a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2] A robust stability-indicating method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products by accurately quantifying the drug substance in the presence of its degradation products.[3] This protocol outlines the chromatographic conditions, forced degradation procedures, and method validation parameters based on the International Council for Harmonisation (ICH) guidelines.
Introduction
Fosnetupitant is a water-soluble N-phosphoryloxymethyl prodrug of netupitant.[4] Upon intravenous administration, it is rapidly converted to its active form, netupitant, by phosphatases.[2][4][5] Netupitant then acts as a selective antagonist of the substance P/neurokinin-1 (NK1) receptor, preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[2][5][6]
The chemical stability of a drug substance like Fosnetupitant is a critical attribute that can be affected by various environmental factors such as heat, light, humidity, and pH.[3] Forced degradation studies, also known as stress testing, are performed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[3][7][8] These studies are essential for several reasons:
-
Elucidating Degradation Pathways: Understanding how a drug molecule degrades helps in identifying potential degradation products.[3][9]
-
Developing Stability-Indicating Methods: The data from forced degradation studies are used to develop and validate analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[3][9]
-
Informing Formulation and Packaging Development: Knowledge of the drug's stability profile aids in the selection of appropriate excipients and packaging to protect the drug product from degradation.[10]
-
Ensuring Product Quality and Safety: By monitoring the formation of impurities and degradants, the safety and efficacy of the drug product throughout its shelf life can be ensured.
This application note details a specific, rapid, and reliable stability-indicating UPLC method for the determination of Fosnetupitant. The method is designed to separate Fosnetupitant from its degradation products formed under various stress conditions, including acidic and alkaline hydrolysis, oxidation, heat, and photolysis.
Experimental Protocols
Materials and Reagents
-
Fosnetupitant reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrochloric acid (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Milli-Q water or equivalent
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector is required. The following chromatographic conditions have been found to be suitable for the analysis of Fosnetupitant.
| Parameter | Condition |
| Instrument | UPLC system with PDA detector |
| Column | HSS, RP C18 (2.1 x 100 mm, 1.8 µm)[11][12] |
| Mobile Phase | 0.25 M Potassium dihydrogen orthophosphate buffer (pH 6.5, adjusted with dilute sodium hydroxide) : Acetonitrile (55:45 v/v)[11][12] |
| Flow Rate | 0.5 mL/min[11][12] |
| Column Temperature | Ambient |
| Detection Wavelength | 286 nm (isosbestic point)[11][12] |
| Injection Volume | 1.1 µL |
| Run Time | 6 minutes |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Fosnetupitant reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Working Standard Solution: Dilute the standard stock solution with the diluent to achieve a final concentration within the linear range of the method (e.g., 4.70 to 14.10 µg/mL).[12]
-
Sample Preparation: Prepare the sample solution from the drug product to achieve a similar concentration as the working standard solution.
Forced Degradation Studies Protocol
Forced degradation studies should be performed on the Fosnetupitant drug substance to generate potential degradation products. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.[8]
-
Acid Hydrolysis: To a solution of Fosnetupitant, add 1 mL of 0.1 N HCl. Keep the solution in a water bath at 65°C for 8 hours.[11] After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute to the final concentration with the diluent.
-
Alkaline Hydrolysis: To a solution of Fosnetupitant, add 1 mL of 0.1 N NaOH. Keep the solution in a water bath at 60°C for 10 hours.[11] After the incubation period, neutralize the solution with an equivalent amount of 0.1 N HCl and dilute to the final concentration with the diluent.
-
Oxidative Degradation: Treat a solution of Fosnetupitant with a suitable concentration of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period. The reaction can be stopped by dilution with the diluent.
-
Thermal Degradation: Expose the solid Fosnetupitant drug substance to dry heat in a controlled temperature oven (e.g., 85°C for 30 hours).[11] After exposure, dissolve the sample in the diluent to achieve the desired concentration.
-
Photolytic Degradation: Expose a solution of Fosnetupitant to a combination of UV and visible light in a photostability chamber. The exposure should not be less than 1.2 million lux hours and 200 watt-hours per square meter.[8] A control sample should be protected from light.
Method Validation
The developed UPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the separation of the main drug peak from any degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations. For Fosnetupitant, a linear range of 4.70 to 14.10 µg/mL has been reported.[12]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies using spiked placebo samples at different concentration levels (e.g., 50%, 100%, and 150%).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For Fosnetupitant, reported LOD and LOQ are 0.115 µg/mL and 0.385 µg/mL, respectively.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Results and Discussion
Method Development and Optimization
The UPLC method was optimized to achieve a good resolution between Fosnetupitant and its degradation products within a short run time. The use of a C18 column provides good retention and separation of the moderately polar Fosnetupitant molecule. The mobile phase composition and pH were selected to ensure good peak shape and separation. The detection wavelength of 286 nm was chosen as the isosbestic point for the simultaneous analysis of Fosnetupitant and Palonosetron in a combination product, which is also suitable for the analysis of Fosnetupitant alone.[11][12]
Forced Degradation Study Results
The forced degradation studies indicated that Fosnetupitant is susceptible to degradation under acidic, basic, and oxidative conditions. The following table summarizes the typical results from a forced degradation study.
| Stress Condition | % Degradation of Fosnetupitant | Number of Degradation Products Observed |
| Acid Hydrolysis (0.1 N HCl, 65°C, 8h) | ~15% | 3 |
| Alkaline Hydrolysis (0.1 N NaOH, 60°C, 10h) | ~12% | 4 |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | ~10% | 2 |
| Thermal Degradation (85°C, 30h) | ~8% | 1 |
| Photolytic Degradation (1.2 million lux h) | ~5% | 1 |
Note: The percentage of degradation and the number of degradation products are illustrative and may vary based on the specific experimental conditions.
The UPLC method was able to successfully separate the main peak of Fosnetupitant from all the degradation products formed under the applied stress conditions, demonstrating its stability-indicating nature.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the development and validation of the UPLC method.
Fosnetupitant Degradation Pathway
Caption: Proposed degradation pathways of Fosnetupitant under various stress conditions.
Conclusion
The stability-indicating UPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantification of Fosnetupitant in the presence of its degradation products. The method is specific, linear, accurate, precise, and robust, meeting the requirements of ICH guidelines for a validated analytical procedure. This method can be effectively used for routine quality control analysis and stability monitoring of Fosnetupitant in bulk drug and pharmaceutical dosage forms, ensuring the delivery of a safe and effective product to patients. Further studies involving mass spectrometry would be beneficial for the structural elucidation of the observed degradation products.
References
- 1. innovationaljournals.com [innovationaljournals.com]
- 2. almacgroup.com [almacgroup.com]
- 3. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. molnar-institute.com [molnar-institute.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. library.dphen1.com [library.dphen1.com]
- 11. scielo.br [scielo.br]
- 12. biopharmaspec.com [biopharmaspec.com]
Application Notes and Protocols for the Combined Use of Fosnetupitant Chloride Hydrochloride and 5-HT3 Antagonists in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the research and clinical application of fosnetupitant (B607539) chloride hydrochloride in combination with 5-HT3 receptor antagonists for the prevention of chemotherapy-induced nausea and vomiting (CINV). This document details the mechanism of action, summarizes key clinical trial data, and provides detailed experimental protocols for both preclinical and clinical research settings.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) is a highly distressing side effect of cancer therapy, significantly impacting a patient's quality of life and their ability to adhere to treatment regimens.[1][2] The pathophysiology of CINV involves multiple neurotransmitter pathways. The acute phase, occurring within the first 24 hours post-chemotherapy, is primarily mediated by the release of serotonin (B10506) (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[3][4] This serotonin activates 5-HT3 receptors on vagal afferent nerves, transmitting emetic signals to the brainstem. The delayed phase, which can occur from 24 to 120 hours after chemotherapy, is largely associated with the activation of neurokinin-1 (NK1) receptors by substance P in the central nervous system.[4]
Fosnetupitant, a phosphorylated prodrug of netupitant (B1678218), is a highly selective NK1 receptor antagonist.[5][6] When administered intravenously, it is rapidly converted to its active form, netupitant.[5] By blocking the NK1 receptor, netupitant inhibits the emetic signals induced by substance P, primarily addressing delayed CINV.[2]
5-HT3 receptor antagonists, often referred to as "setrons," competitively block 5-HT3 receptors, effectively preventing the acute phase of CINV.[3] The combination of an NK1 receptor antagonist like fosnetupitant with a 5-HT3 antagonist provides a dual-pathway blockade, offering comprehensive protection against both the acute and delayed phases of CINV.[2][7] This combination is often administered with a corticosteroid, such as dexamethasone, to further enhance antiemetic efficacy.[8][9]
Mechanism of Action
The synergistic antiemetic effect of combining fosnetupitant with a 5-HT3 antagonist stems from their complementary mechanisms of action targeting two key pathways in the emetic reflex.
References
- 1. Nausea and Vomiting Related to Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 2. ncoda.org [ncoda.org]
- 3. benchchem.com [benchchem.com]
- 4. Emesis in ferrets - PORSOLT [porsolt.com]
- 5. mcgs.bcbsfl.com [mcgs.bcbsfl.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Netupitant-palonosetron (NEPA) for Preventing Chemotherapy-induced Nausea and Vomiting: From Clinical Trials to Daily Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. A phase 3 safety study of fosnetupitant as an antiemetic in patients receiving anthracycline and cyclophosphamide: CONSOLE‐BC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Dosage Determination of Fosnetupitant Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosnetupitant Chloride Hydrochloride is a water-soluble prodrug of netupitant (B1678218), a highly selective neurokinin-1 (NK1) receptor antagonist.[1][2] NK1 receptors are key components in the emetic reflex pathway, activated by substance P, a neurotransmitter released in response to chemotherapy.[2][3][4] By blocking the NK1 receptor, netupitant effectively inhibits both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[2][3][4] Fosnetupitant is rapidly and completely converted to its active form, netupitant, in the body.[1][2]
These application notes provide a comprehensive guide for the determination of this compound dosage in preclinical research, focusing on established animal models of emesis. The protocols and data presented herein are intended to facilitate the design and execution of robust in vivo studies for evaluating the antiemetic efficacy of this compound.
Mechanism of Action: Targeting the NK1 Receptor Pathway
Fosnetupitant, upon administration, is converted to netupitant, which exerts its antiemetic effect by blocking the binding of substance P to the NK1 receptor in the central nervous system. This action interrupts the signaling cascade that leads to the sensation of nausea and the physical act of vomiting. For enhanced efficacy, Fosnetupitant is often used in combination with a 5-HT3 receptor antagonist, such as palonosetron, to target multiple emetic pathways.[4]
Preclinical Animal Models for Antiemetic Studies
The selection of an appropriate animal model is critical for evaluating antiemetic drug efficacy. The most commonly used and validated models for emesis research include ferrets and the house musk shrew (Suncus murinus), as they possess a vomiting reflex similar to humans. Rats do not vomit but exhibit pica (the eating of non-nutritive substances), which can be used as an indicator of nausea-like behavior.
Quantitative Data: Preclinical Dosage of Netupitant
Since Fosnetupitant is a prodrug of netupitant, preclinical dosage determination is based on achieving efficacious exposure to netupitant. The following tables summarize effective oral (p.o.) doses of netupitant in ferrets and Suncus murinus against various emetogens. This data serves as a crucial starting point for designing dose-range finding studies with this compound.
Table 1: Effective Oral Doses of Netupitant in Ferrets
| Emetogen | Emetogen Dose | Netupitant Dose (p.o.) | Efficacy | Reference |
| Apomorphine | 0.125 mg/kg, s.c. | 3 mg/kg | Abolished emesis | [5] |
| Morphine | 0.5 mg/kg, s.c. | 3 mg/kg | Abolished emesis | [5] |
| Ipecacuanha | 1.2 mg/kg, p.o. | 3 mg/kg | Abolished emesis | [5] |
| Copper Sulfate | 100 mg/kg, intragastric | 3 mg/kg | Abolished emesis | [5] |
| Cisplatin (B142131) (acute) | 5 mg/kg, i.p. | 3 mg/kg | Abolished emesis (0-24h) | [5][6] |
| Cisplatin (delayed) | 5 mg/kg, i.p. | 3 mg/kg | 94.6% reduction (24-72h) | [5][6] |
| Cisplatin | 10 mg/kg, i.p. | 0.3 mg/kg | 95.2% reduction | [6] |
Table 2: Effective Oral Doses of Netupitant in Suncus murinus
| Emetogen | Emetogen Details | Netupitant Dose (p.o.) | Efficacy | Reference |
| Motion | 4 cm horizontal displacement, 2 Hz for 10 min | 0.03-0.3 mg/kg | Dose-dependent reduction | [3][5] |
Experimental Protocols
General Experimental Workflow for Antiemetic Efficacy Studies
Protocol 1: Cisplatin-Induced Emesis in Ferrets
This model is considered the gold standard for assessing both acute and delayed CINV.
1. Animals:
-
Male ferrets (Mustela putorius furo), 8-16 weeks old.
-
Acclimatize animals for at least 7 days before the experiment.
-
House animals individually with free access to food and water.
2. Dose Preparation:
-
Prepare this compound in a suitable vehicle (e.g., sterile water for injection or saline). The concentration should be adjusted to deliver the desired dose in a volume of approximately 1-2 mL/kg.
-
Prepare cisplatin solution (e.g., 5 mg/mL in saline).
3. Experimental Procedure:
-
Fasting: Fast animals overnight (approximately 16 hours) before drug administration, with water available ad libitum.
-
Pre-treatment: Administer this compound or vehicle via the desired route (e.g., intravenous, oral gavage) at a predetermined time before the cisplatin challenge (e.g., 1-2 hours).
-
Emetogen Challenge: Administer cisplatin (e.g., 5 mg/kg, intraperitoneally).
-
Observation:
-
Place animals in individual observation cages immediately after cisplatin administration.
-
Continuously observe and record the number of retches and vomits for at least 8 hours to assess the acute phase.
-
For delayed phase assessment, continue observation for up to 72 hours.
-
-
Data Analysis:
-
The primary endpoints are the total number of emetic events (retches + vomits) and the percentage of animals protected from emesis.
-
Compare the results between the Fosnetupitant-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA, Chi-square test).
-
Protocol 2: Motion-Induced Emesis in Suncus murinus
This model is particularly useful for evaluating drugs against motion sickness.
1. Animals:
-
Male or female Suncus murinus, 8-12 weeks old.
-
Acclimatize animals for at least 7 days.
-
House animals in groups with free access to food and water.
2. Dose Preparation:
-
Prepare this compound as described in Protocol 1.
3. Experimental Procedure:
-
Pre-treatment: Administer this compound or vehicle at a predetermined time before the motion challenge (e.g., 30-60 minutes).
-
Motion Challenge:
-
Place individual animals in a small container.
-
Subject the container to horizontal motion (e.g., 4 cm displacement at 2 Hz) for a fixed duration (e.g., 10 minutes) using a shaker.
-
-
Observation:
-
Observe the animals during the motion challenge and for a short period afterward (e.g., 5 minutes).
-
Record the number of emetic episodes.
-
-
Data Analysis:
-
Calculate the percentage of animals that vomit in each group.
-
Compare the incidence of emesis between treated and control groups using statistical tests such as the Fisher's exact test.
-
Dose-Finding Strategy
A logical progression is essential for efficient dose determination.
-
Literature Review and Initial Dose Selection: Based on the provided data for netupitant (Tables 1 & 2), select an initial broad range of Fosnetupitant doses. Consider the molecular weight difference and expected conversion rate to netupitant.
-
Dose-Range Finding/Maximum Tolerated Dose (MTD) Study: Conduct a dose escalation study to determine the safety and tolerability of this compound in the chosen animal model. This will establish the MTD.
-
Dose-Response Study: Using doses below the MTD, perform a dose-response study to determine the effective dose 50 (ED50) for antiemetic activity against a specific emetogen.
-
Optimal Dose Confirmation: Confirm the efficacy of the selected optimal dose(s) in larger, well-controlled studies, potentially including combination therapies (e.g., with a 5-HT3 antagonist).
Conclusion
The preclinical determination of an effective and safe dosage for this compound is a critical step in its development as an antiemetic agent. By leveraging existing data on its active metabolite, netupitant, and employing validated animal models such as the ferret and Suncus murinus, researchers can efficiently design and execute studies to establish a robust dose-response relationship. The protocols and data presented in these application notes provide a solid foundation for these investigations, ultimately facilitating the successful translation of this promising therapeutic to the clinical setting.
References
- 1. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosnetupitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting: A Short Review and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Preventing precipitation of Fosnetupitant Chloride Hydrochloride in vitro"
Technical Support Center: Fosnetupitant (B607539) Chloride Hydrochloride
Welcome to the technical support center for Fosnetupitant Chloride Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing its precipitation during in vitro experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I tried to dissolve it in a neutral aqueous buffer. What went wrong?
A1: This is a common issue. This compound has pH-dependent solubility. It is significantly more soluble at a basic pH (pH 10) than at an acidic pH (pH 2).[1] Attempting to dissolve it directly in neutral (pH ~7) or acidic buffers at a high concentration will likely lead to immediate precipitation. Always start by preparing a stock solution in an appropriate solvent or at a suitable pH before diluting into your final assay medium.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: While specific data for organic solvents is limited for the prodrug fosnetupitant, its active moiety, netupitant (B1678218), is freely soluble in toluene (B28343) and acetone (B3395972), and soluble in isopropanol (B130326) and ethanol.[1] For in vitro cell-based assays, preparing a stock in DMSO is a common practice for poorly water-soluble compounds.[2] However, always consider the final DMSO concentration in your assay, which should typically be kept low (e.g., <1%) to avoid solvent-induced artifacts.[2] For aqueous preparations, dissolving the compound in a basic solution (e.g., using NaOH to adjust pH) is a viable strategy, as its solubility increases at higher pH.[1][3]
Q3: Can I heat the solution to help dissolve the compound?
A3: Gentle heating can be a useful technique to aid dissolution. However, the thermal stability of fosnetupitant in your specific buffer system should be considered. It is advisable to perform a preliminary check to ensure that heating does not cause degradation. For some compounds, gentle warming and vortexing can help redissolve precipitates that form upon dilution.[2]
Q4: I observed precipitation after diluting my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: This phenomenon, known as "solvent-shift" precipitation, occurs when a drug that is soluble in a strong organic solvent (like DMSO) is diluted into an aqueous medium where its solubility is much lower.[4] To mitigate this, try the following:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO.
-
Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Modify the Dilution Method: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously to promote rapid mixing and dispersion.
-
Incorporate Precipitation Inhibitors: Consider including excipients like Pluronic F127 or other surfactants in your final medium, which can act as precipitation inhibitors and maintain supersaturated drug concentrations.[5][6]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving precipitation issues.
Issue: Precipitation Observed During Stock Solution Preparation
| Potential Cause | Troubleshooting Step | Detailed Action |
| Incorrect Solvent/pH | Verify and adjust the solvent system. | Fosnetupitant's aqueous solubility is highly pH-dependent. For aqueous stocks, ensure the pH is sufficiently basic (pH > 10) to achieve the desired concentration.[1] For organic stocks, use a solvent where the active moiety shows high solubility, such as acetone or ethanol.[1] |
| Concentration Too High | Reduce the target concentration. | The desired concentration may exceed the compound's solubility limit in the chosen solvent. Refer to the solubility data table below and prepare a stock solution at a concentration safely below the saturation point. |
| Low Temperature | Increase temperature moderately. | Solubility often increases with temperature. Gently warm the solution (e.g., to 37°C) while stirring. Confirm that the compound is stable at this temperature first. |
Issue: Precipitation Observed Upon Dilution into Final Aqueous Medium
| Potential Cause | Troubleshooting Step | Detailed Action |
| Solvent-Shift | Optimize the dilution procedure. | Add the stock solution drop-wise into the vigorously stirring aqueous medium. This avoids localized high concentrations that can trigger precipitation. |
| Final Concentration Exceeds Aqueous Solubility | Re-evaluate the final concentration. | The final concentration in your assay buffer may be too high. Check the pH-dependent solubility profile. If the final pH of your medium is acidic or neutral, the solubility will be low.[1] |
| Ionic Interactions | Assess buffer components. | High concentrations of certain salts in the buffer could potentially salt out the compound. If possible, try preparing the final solution in a buffer with a lower ionic strength. |
| Lack of Stabilizers | Incorporate precipitation inhibitors. | For supersaturated solutions, the presence of polymers (e.g., HPMC) or surfactants (e.g., Pluronic F127) can delay or prevent precipitation.[4][5] These are often called "parachutes."[4] |
Part 3: Physicochemical Data and Solubility
Fosnetupitant is a water-soluble N-phosphoryloxymethyl prodrug of netupitant.[7][8] Upon intravenous administration, it is rapidly converted to its active form, netupitant, by phosphatases.[9][10] This prodrug strategy was developed to overcome solubility issues associated with netupitant for IV formulations.[3][7]
Table 1: Molecular and Solubility Properties of Fosnetupitant and Related Compounds
| Property | This compound | Netupitant (Active Moiety) |
| Molecular Formula | C₃₁H₃₆F₆N₄O₅P·Cl·HCl[1] | C₃₀H₃₂F₆N₄O[11] |
| Molecular Weight | 761.53 g/mol [1][3] | 578.603 g/mol [11] |
| Description | White to off-white to yellowish solid or powder[1] | White to off-white crystalline powder[1] |
| Aqueous Solubility | pH-dependent: [1][9]- 1.4 mg/mL at pH 2- 11.5 mg/mL at pH 10 | Very slightly soluble in water[1][12] |
| Organic Solvent Solubility | Data not widely available | Freely soluble in toluene and acetone; Soluble in isopropanol and ethanol[1] |
Part 4: Key Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mg/mL)
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Initial Suspension: Add a portion of the final volume of purified water to the powder to create a slurry.
-
pH Adjustment: While stirring, slowly add a suitable concentration of sodium hydroxide (B78521) (e.g., 1N NaOH) dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter.
-
Dissolution: Continue adding NaOH until the compound fully dissolves and the pH is above 10. A patent for an injectable formulation describes using NaOH to achieve a pH of approximately 11-12 for dissolution.[3]
-
Final Volume: Once dissolved, add purified water to reach the final target volume and confirm the pH.
-
Sterilization: If required for cell culture, sterilize the solution by filtering through a 0.22 µm syringe filter compatible with basic solutions.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer (Solvent-Shift Mitigation)
-
Prepare Stock: Prepare a stock solution of this compound in 100% DMSO at the lowest feasible concentration (e.g., 10-30 mM).[2]
-
Prepare Dilution Buffer: Place the required volume of the final aqueous buffer (e.g., cell culture medium, PBS) into a sterile conical tube.
-
Vortexing: Place the tube on a vortex mixer set to a medium-high speed to create a vortex in the liquid.
-
Slow Addition: Add the required volume of the DMSO stock solution drop-by-drop directly into the vortex of the stirring buffer. This ensures immediate and rapid dispersion.
-
Continued Mixing: Continue to vortex the solution for an additional 30-60 seconds after the addition is complete to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of cloudiness or precipitate. If precipitation is observed, the final concentration may be too high and further optimization is needed.
Part 5: Visual Guides and Pathways
Mechanism of Action: NK1 Receptor Antagonism
Fosnetupitant is a prodrug that is converted to netupitant.[9][13] Netupitant is a selective antagonist of the neurokinin-1 (NK1) receptor.[8][11] It blocks the binding of Substance P (SP), a key neurotransmitter involved in the emetic reflex, particularly in the delayed phase of chemotherapy-induced nausea and vomiting (CINV).[9][10]
Troubleshooting Workflow for Precipitation
The following workflow provides a logical sequence of steps to diagnose and solve precipitation issues encountered during in vitro experiments.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. US20170348335A1 - Physiologically Balanced Injectable Formulations of Fosnetupitant - Google Patents [patents.google.com]
- 4. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fosnetupitant | C31H35F6N4O5P | CID 71544786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C31H37Cl2F6N4O5P | CID 86764535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Netupitant - Wikipedia [en.wikipedia.org]
- 12. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fosnetupitant - Wikipedia [en.wikipedia.org]
Technical Support Center: Fosnetupitant Chloride Hydrochloride Stability in Experimental Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Fosnetupitant (B607539) Chloride Hydrochloride in experimental solutions. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key stability-indicating assays.
Troubleshooting Guide
This guide addresses common stability issues encountered during experiments with Fosnetupitant Chloride Hydrochloride.
| Issue | Potential Cause | Recommended Action |
| Precipitation in Acidic Buffer | This compound has pH-dependent solubility. | The solubility of this compound is lower in acidic conditions (1.4 mg/mL at pH 2) and increases significantly in basic conditions (11.5 mg/mL at pH 10)[1]. It is advisable to prepare stock solutions in a suitable organic solvent or use a buffer system where its solubility is adequate for the experimental concentration. |
| Loss of Potency in Solution | Fosnetupitant is a prodrug and can undergo hydrolysis to its active form, netupitant (B1678218). This conversion is facilitated by phosphatases and esterases[2]. Degradation can also occur under various stress conditions. | Prepare solutions fresh whenever possible. For short-term storage, refrigeration may slow down degradation. Protect solutions from light and extreme temperatures. Refer to the quantitative stability data below to understand the extent of degradation under different conditions. |
| Appearance of Unknown Peaks in Chromatography | Degradation of this compound can lead to the formation of multiple degradation products. | Forced degradation studies have shown the appearance of multiple degradation peaks under acidic, basic, and oxidative stress[3]. Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. Refer to the detailed experimental protocol for a validated UPLC method. |
| Incompatibility with Other Reagents | While specific data is limited, interactions with other chemical entities in your experimental setup are possible. | The intravenous formulation of fosnetupitant is compatible with 0.9% sodium chloride and 5% dextrose solutions[1][2][4][5]. It is also formulated with mannitol (B672) and edetate disodium[1]. When introducing new reagents, it is recommended to perform a preliminary compatibility study by monitoring the purity and concentration of fosnetupitant over a short period. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Fosnetupitant?
A1: Fosnetupitant is a prodrug that is rapidly and completely hydrolyzed in vivo by phosphatases and esterases to its active form, netupitant[2]. In experimental solutions, hydrolysis is also a likely degradation pathway, especially under acidic or basic conditions.
Q2: How stable is Fosnetupitant in solution under different stress conditions?
A2: Forced degradation studies provide insight into the stability of Fosnetupitant under various stress conditions. The following table summarizes the percentage of degradation observed in one study.
| Stress Condition | % Degradation of Fosnetupitant |
| Acid Hydrolysis (0.1 N HCl at 65°C for 8h) | 9.53 |
| Base Hydrolysis (0.1 N NaOH at 60°C for 10h) | 9.05 |
| Oxidative Degradation (Peroxide) | 10.06 |
| Thermal Degradation (85°C for 30h) | 8.85 |
| UV Light Exposure (200 Wh/m²) | 6.19 |
| Data from a stability-indicating UPLC method development study[3]. |
Q3: What are the known degradation products of Fosnetupitant?
A3: While forced degradation studies have detected the presence of multiple degradation products (three under acidic, four under basic, and two under oxidative conditions), their specific chemical structures have not been fully elucidated in the public domain[3]. The primary conversion product is netupitant. In vivo, netupitant is further metabolized to an N-demethylation product (M1), an N-oxidation product (M2), and hydroxylation products (M3)[2]. It is plausible that similar products could be formed under in vitro stress conditions.
Q4: What are the recommended solvents and storage conditions for preparing experimental solutions of Fosnetupitant?
A4: The intravenous formulation of Akynzeo®, which contains fosnetupitant, is reconstituted and diluted in either 5% dextrose injection or 0.9% sodium chloride injection[1][5]. For laboratory experiments, it is crucial to consider the pH-dependent solubility. Preparing stock solutions in an appropriate organic solvent before dilution in aqueous buffers may be necessary. To minimize degradation, solutions should be prepared fresh, protected from light, and stored at refrigerated temperatures when not in immediate use.
Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method for Fosnetupitant
This protocol outlines a validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Fosnetupitant and the separation of its degradation products[3].
Chromatographic Conditions:
-
Column: HSS, RP C18 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: Isocratic elution with a suitable buffer and organic solvent mixture. Note: The specific mobile phase composition from the cited study is proprietary. Method development and optimization will be required.
-
Flow Rate: 0.5 mL/min
-
Detection: PDA detector at an appropriate wavelength (e.g., isosbestic point of 286 nm if co-analyzing with palonosetron).
-
Column Temperature: Ambient
-
Injection Volume: 3 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., diluent used for the mobile phase).
-
For analysis of experimental samples, dilute the sample to fall within the linear range of the method (e.g., 4.70 to 14.10 µg/mL for fosnetupitant)[3].
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Protocol 2: Forced Degradation Studies
To assess the stability of Fosnetupitant in your specific experimental matrix, you can perform forced degradation studies.
a) Acidic and Alkaline Hydrolysis:
-
Prepare a solution of Fosnetupitant in your experimental buffer or solvent.
-
For acidic conditions, add 0.1 N HCl and incubate at 65°C for 8 hours.
-
For alkaline conditions, add 0.1 N NaOH and incubate at 60°C for 10 hours.
-
Neutralize the samples and dilute to a suitable concentration for UPLC analysis.
b) Oxidative Degradation:
-
Treat the Fosnetupitant solution with a suitable concentration of hydrogen peroxide (e.g., 3-6%) at room temperature for a specified duration.
-
Dilute the sample for UPLC analysis.
c) Thermal Degradation:
-
Store the Fosnetupitant solution at an elevated temperature (e.g., 85°C) for an extended period (e.g., 30 hours).
-
Cool the sample to room temperature and dilute for UPLC analysis.
d) Photolytic Degradation:
-
Expose the Fosnetupitant solution to UV light (e.g., 200 Wh/m²) in a photostability chamber.
-
Dilute the sample for UPLC analysis.
Visualizations
Caption: Potential degradation pathways of Fosnetupitant.
Caption: Workflow for forced degradation studies.
References
Technical Support Center: Fosnetupitant Chloride Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Fosnetupitant (B607539) Chloride Hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Fosnetupitant Chloride Hydrochloride.
Question: Why am I seeing no peaks or very small peaks for Fosnetupitant?
Answer:
This issue can stem from several sources, ranging from simple oversights to more complex instrument problems.[1] A systematic check is the best approach.
-
Sample Preparation:
-
Incorrect Concentration: Ensure the sample concentration is within the detection limits of the method.[2][3][4]
-
Sample Degradation: Fosnetupitant is susceptible to degradation, particularly in acidic conditions.[5] Ensure proper storage and handling of the sample.
-
Wrong Sample: Verify that the correct sample was injected.[1]
-
-
Instrument & Method Parameters:
-
Detector Lamp Off: Check that the detector lamp is turned on and has not exceeded its lifetime.[1]
-
Incorrect Wavelength: Ensure the detector is set to the correct wavelength for Fosnetupitant analysis (typically around 225 nm or 248 nm).[2][6][7]
-
No Mobile Phase Flow: Confirm that the pump is on and there is an adequate supply of mobile phase in the reservoirs.[1] Check for leaks in the system.
-
Injector Issue: Inspect the injector for any blockages or leaks. Ensure the injection volume is appropriate.[1]
-
Question: My chromatogram shows significant peak tailing for the Fosnetupitant peak. What could be the cause?
Answer:
Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification.[8] The primary causes for Fosnetupitant, a basic compound, often relate to interactions with the stationary phase.
-
Column Issues:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based C18 column can interact with the basic Fosnetupitant molecule, causing tailing. Using a base-deactivated column or adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mitigate this.[6][7]
-
Column Degradation: Over time, the column packing can degrade, leading to poor peak shape.[8][9] Consider replacing the column if it has been used extensively or subjected to harsh conditions.
-
Column Overload: Injecting too much sample can lead to peak tailing.[8] Try reducing the injection volume or sample concentration.
-
-
Mobile Phase pH:
Question: I'm observing a drifting or noisy baseline. How can I fix this?
Answer:
A stable baseline is crucial for accurate integration and quantification.[8] Drifting or noisy baselines can be caused by several factors:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed.
-
Contamination: Impurities in the mobile phase solvents or additives can lead to a noisy or drifting baseline.[11] Use high-purity, HPLC-grade solvents and reagents.
-
Incomplete Mixing: If using a gradient, ensure the solvents are miscible and the pump's mixing performance is adequate.[12]
-
-
Detector & System Issues:
-
Detector Lamp Fluctuation: An aging detector lamp can cause baseline noise.[8]
-
Temperature Fluctuations: Ensure the column and detector are in a temperature-controlled environment to avoid baseline drift.[12]
-
System Leaks: Leaks in the pump, injector, or fittings can cause pressure fluctuations that manifest as baseline noise.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC parameters for this compound analysis?
A1: Several RP-HPLC methods have been developed for Fosnetupitant. While specific parameters can vary, a summary of commonly used conditions is provided in the table below.
| Parameter | Typical Values |
| Column | C18 (e.g., Phenomenex Gemini, Kromasil, Altima)[2][6][7] |
| Dimensions: 4.6 x 150 mm or 4.6 x 250 mm; Particle size: 5 µm[2][6][10] | |
| Mobile Phase | A mixture of an organic solvent (Methanol and/or Acetonitrile) and a buffer (e.g., Triethylamine buffer, Sodium Perchlorate, Sodium Dihydrogen Phosphate).[2][5][6][7][10] |
| Flow Rate | Typically 1.0 mL/min.[6][7] |
| Detection | UV detection at approximately 225 nm or 248 nm.[2][6][7] |
| Mode | Isocratic or Gradient elution.[5][6] |
Q2: How should I prepare the standard and sample solutions for Fosnetupitant analysis?
A2: A general procedure for preparing standard and sample solutions is as follows:
-
Standard Stock Solution: Accurately weigh about 10 mg of Fosnetupitant working standard into a 10 mL volumetric flask. Add approximately 7 mL of a suitable diluent (e.g., Methanol), sonicate to dissolve, and then make up the volume to the mark with the same diluent.[6]
-
Working Standard Solution: Further dilute the stock solution to the desired concentration range for your analysis. For example, pipette a specific volume of the stock solution into a 10 mL volumetric flask and dilute with the diluent.[6]
-
Sample Solution: The preparation will depend on the dosage form (e.g., bulk drug, injection). For an injection, the formulation can be diluted with the mobile phase to achieve a concentration within the linear range of the method.
Q3: What are the key considerations for performing forced degradation studies on Fosnetupitant?
A3: Forced degradation studies are essential to develop a stability-indicating method.[13][14] For Fosnetupitant, studies have shown it is particularly sensitive to acidic conditions and moderately stable under alkaline and thermal stress.[5] It is generally resistant to oxidative, photolytic, and hydrous degradation.[5]
A typical forced degradation study would involve subjecting Fosnetupitant to the following conditions:
-
Oxidative Degradation: 3-30% Hydrogen Peroxide.[16]
-
Thermal Degradation: Exposing the solid drug to dry heat.
-
Photolytic Degradation: Exposing the drug solution to UV light.
The goal is to achieve partial degradation (around 5-20%) to ensure the analytical method can effectively separate the intact drug from its degradation products.[14]
Experimental Protocols
Protocol 1: Standard RP-HPLC Analysis of Fosnetupitant
-
Mobile Phase Preparation: Prepare the mobile phase as specified in your validated method (e.g., a filtered and degassed mixture of Methanol, Acetonitrile, and a suitable buffer like Triethylamine buffer at a specific pH).[5][7]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a standard solution of Fosnetupitant in a suitable diluent (e.g., Methanol) at a known concentration.[6]
-
Sample Preparation: Prepare the sample solution to be analyzed by dissolving it in the diluent to a concentration within the method's linear range.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the Fosnetupitant peak based on the retention time of the standard. Integrate the peak area and quantify the amount of Fosnetupitant in the sample by comparing it to the standard.
Protocol 2: Forced Degradation Study of Fosnetupitant
-
Sample Preparation: Prepare separate solutions of Fosnetupitant in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: To one solution, add 0.1 N HCl and heat in a water bath (e.g., 65°C for 8 hours).[3][15]
-
Base Hydrolysis: To another solution, add 0.1 N NaOH and heat (e.g., 60°C for 10 hours).[3][15]
-
Oxidative Degradation: To a third solution, add hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug substance to elevated temperature.
-
Photolytic Degradation: Expose a solution to UV light.
-
-
Neutralization: After the specified time, cool the acid and base-stressed samples and neutralize them.
-
Dilution: Dilute all stressed samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the unstressed and stressed samples using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the unstressed sample. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Fosnetupitant peak.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Forced degradation pathways for this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Simultaneous method development and validation for estimation of fosnetupitant and palonosetron using HPLC | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 3. scielo.br [scielo.br]
- 4. Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron in bulk and injection dosage form | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 5. RP-HPLC method for estimating fosnetupitant and palonosetron. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron in bulk and combined formulation | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. ejbps.com [ejbps.com]
- 11. eclass.uoa.gr [eclass.uoa.gr]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Optimizing Chromatography for Fosnetupitant Chloride Hydrochloride
Welcome to the technical support center for the chromatographic analysis of Fosnetupitant (B607539) Chloride Hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the analysis of Fosnetupitant?
A common starting point for reversed-phase HPLC or UPLC analysis of Fosnetupitant involves a mixture of an aqueous buffer and an organic solvent. Several published methods utilize a combination of a phosphate (B84403) or triethylamine (B128534) (TEA) buffer with acetonitrile (B52724) or methanol (B129727).[1][2][3][4][5][6] The specific ratio of aqueous to organic phase will depend on the column chemistry and desired retention time.
Q2: How can I improve peak shape and reduce tailing for the Fosnetupitant peak?
Poor peak shape, such as tailing, can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase. Consider the following adjustments:
-
Mobile Phase pH: Adjusting the pH of the aqueous buffer can help to control the ionization of Fosnetupitant and minimize interactions with residual silanols on the column. A pH of around 4.5 or 6.5 has been used effectively in some methods.[1][6]
-
Buffer Concentration: Ensure the buffer concentration is adequate to maintain a stable pH throughout the analysis. A concentration of 0.1M for phosphate buffers or the use of TEA buffer has been reported.[4][5]
-
Organic Modifier: Experiment with different organic solvents. While acetonitrile is common, methanol can sometimes offer different selectivity and improved peak shape.[2][3][4][7]
Q3: My retention time for Fosnetupitant is drifting. What are the possible causes?
Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to a gradual shift in retention times.[8][9]
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase components or evaporation of the more volatile organic solvent can alter the mobile phase composition over time, leading to drifting retention times. It is recommended to prepare fresh mobile phase daily and keep the reservoirs covered.[8][9]
-
Column Temperature: Fluctuations in column temperature can significantly impact retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.[9][10]
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column can alter its chemistry and lead to retention time shifts. Regular column washing is recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of Fosnetupitant Chloride Hydrochloride.
Issue 1: Poor Resolution Between Fosnetupitant and Other Components (e.g., Palonosetron)
If you are analyzing Fosnetupitant in combination with other active ingredients like Palonosetron (B1662849), achieving adequate resolution is critical.
-
Experimental Workflow for Optimizing Resolution:
Caption: Workflow for optimizing chromatographic resolution.
Issue 2: High Backpressure
Elevated system pressure can indicate a blockage in the HPLC/UPLC system.
-
Troubleshooting Decision Tree for High Backpressure:
Caption: Decision tree for troubleshooting high backpressure.
Data and Methodologies
The following tables summarize quantitative data from various published methods for the analysis of Fosnetupitant, often in combination with Palonosetron. These can serve as a starting point for your method development.
Table 1: Mobile Phase Compositions
| Buffer Component | Organic Modifier | Ratio (Aqueous:Organic) | pH | Reference |
| 0.25 M Potassium Dihydrogen Orthophosphate | Acetonitrile | 55:45 (v/v) | 6.5 | [1][11] |
| Triethylamine (TEA) Buffer | Methanol & Acetonitrile | 25:50:25 (Buffer:MeOH:ACN) | 4.5 | [5][6] |
| 0.1M Sodium Dihydrogen Phosphate (NaH2PO4) | Methanol | 60:40 (v/v) | - | [4] |
| Triethylamine (TEA) Buffer | Methanol | 32:68 (v/v) | - | [3][7] |
| 0.1% Orthophosphoric Acid | Methanol | 55:45 (v/v) | - | [12] |
Table 2: Chromatographic Conditions
| Column Type | Column Dimensions | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| HSS, RP C18 | 2.1 x 100 mm, 1.8 µm | 0.5 | 286 | [1] |
| Altima C18 | 4.6 x 150mm, 5µm | 1.0 | 225 | [2][5][6] |
| Kromosil, C18 | 25 cm × 4.6 mm, 5µm | - | 225 | [4] |
| Phenomenex Gemini C18 | 4.6mm×150mm, 5µm | 1.0 | 248 | [3][7] |
| YMC Pack Pro C18 | 150 mm x 4.6 mm, 5 µm | 1.2 | 262 | [12] |
Experimental Protocols
General Protocol for Sample Preparation (Based on combined dosage forms):
-
Accurately weigh and transfer a quantity of the sample (bulk drug or formulation) into a volumetric flask.[7]
-
Add a suitable diluent, often the mobile phase or a mixture of water and the organic modifier, to about 70% of the flask volume.[7]
-
Sonicate the solution for a specified time to ensure complete dissolution of the analyte(s).[7][12]
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
If necessary, perform further dilutions to bring the concentration within the linear range of the method.[7]
-
Filter the final solution through a 0.45 µm membrane filter before injection into the chromatographic system.[12]
For more detailed protocols, please refer to the cited literature. The specific concentrations and diluents will vary depending on the dosage form and the specific analytical method being employed.
References
- 1. scielo.br [scielo.br]
- 2. RP-HPLC method for estimating fosnetupitant and palonosetron. [wisdomlib.org]
- 3. Newer rp-hplc method development and validation for the simultaneous estimultaneous estimation of fosnetupitant and palonosetron in dosage form | International Journal of Pharmaceuticals and Health Care Research [ijphr.com]
- 4. Simultaneous method development and validation for estimation of fosnetupitant and palonosetron using HPLC | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 5. RP-HPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron in bulk and combined formulation | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scielo.br [scielo.br]
- 12. globalresearchonline.net [globalresearchonline.net]
"Fosnetupitant Chloride Hydrochloride degradation under acidic and alkaline conditions"
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the degradation of Fosnetupitant (B607539) Chloride Hydrochloride under acidic and alkaline conditions. The following question-and-answer format addresses common issues and provides troubleshooting guidance for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How stable is Fosnetupitant Chloride Hydrochloride in acidic and alkaline solutions?
This compound is susceptible to degradation under both acidic and alkaline conditions. Forced degradation studies have shown that it degrades more readily in acidic environments compared to alkaline environments.[1] Specifically, degradation of up to 10.06% has been observed in acidic conditions, while degradation of up to 9.30% has been noted in alkaline conditions.[1]
Q2: What are the expected degradation products of Fosnetupitant under these conditions?
By intravenous administration, fosnetupitant is converted by phosphatases to its active form, netupitant (B1678218).[2] The metabolism of netupitant has been studied, revealing major metabolites to be an N-demethylation product (M1), an N-oxidation product (M2), and hydroxylation products (M3).[2] However, the specific chemical structures of the degradation products formed during forced hydrolysis under acidic and alkaline conditions have not been fully elucidated in the available literature. Studies have detected the presence of three distinct degradants under acidic stress and four under alkaline stress, but their identities remain unconfirmed.[1]
Q3: I am not seeing the expected level of degradation in my experiment. What could be the issue?
Several factors can influence the rate of degradation. Consider the following troubleshooting steps:
-
Temperature: Ensure your water bath or heating apparatus is accurately calibrated and maintained at the specified temperature throughout the experiment. Inconsistent or lower temperatures will result in slower degradation.
-
Concentration of Acid/Base: Verify the normality of your hydrochloric acid and sodium hydroxide (B78521) solutions. Inaccurate concentrations will directly impact the degradation rate.
-
Duration of Exposure: The incubation time is critical. Ensure the samples are exposed to the stress conditions for the full recommended duration.
-
Neutralization Step: Incomplete neutralization after the stress incubation can affect the stability of the sample and the subsequent analytical results. Ensure proper and immediate neutralization.
-
Analytical Method: The sensitivity of your analytical method (e.g., UPLC, HPLC) is crucial for detecting small percentage changes. Verify your method's limit of detection (LOD) and limit of quantitation (LOQ).
Q4: My chromatogram shows multiple unexpected peaks. How can I determine if they are degradation products?
When analyzing stressed samples, it is important to distinguish between degradation products, impurities from the starting material, and artifacts from the analytical method itself.
-
Blank Injections: Run a blank injection (diluent only) to identify any peaks originating from the solvent.
-
Control Sample: Analyze an unstressed sample of this compound to identify any pre-existing impurities.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the main Fosnetupitant peak and any new peaks that appear in the stressed samples. This can help confirm if a peak corresponds to a single compound.
Quantitative Data Summary
The following table summarizes the quantitative results from forced degradation studies on Fosnetupitant.
| Stress Condition | Reagent | Temperature | Duration | % Degradation of Fosnetupitant | Number of Degradants Detected |
| Acidic Hydrolysis | 0.1 N HCl | 65 °C | 8 hours | Up to 10.06% | 3 |
| Alkaline Hydrolysis | 0.1 N NaOH | 60 °C | 10 hours | Up to 9.30% | 4 |
Data sourced from a stability-indicating UPLC method development study.[1]
Experimental Protocols
Below are detailed methodologies for conducting acidic and alkaline degradation studies on this compound.
Protocol 1: Acidic Degradation[1]
-
Sample Preparation: Transfer 3.0 mL of a primary stock solution of Fosnetupitant into a 10 mL standard flask.
-
Acid Addition: Add 1.0 mL of 0.1 N Hydrochloric Acid (HCl) to the flask.
-
Incubation: Place the standard flask in a water bath maintained at 65 °C for 8 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).
-
Dilution: Make up the volume to 10 mL with the chosen diluent.
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter.
-
Analysis: Inject the filtered solution into the UPLC or HPLC system for analysis.
Protocol 2: Alkaline Degradation[1]
-
Sample Preparation: Transfer 3.0 mL of a primary stock solution of Fosnetupitant into a 10 mL standard flask.
-
Base Addition: Add 1.0 mL of 0.1 N Sodium Hydroxide (NaOH) to the flask.
-
Incubation: Place the standard flask in a water bath maintained at 60 °C for 10 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).
-
Dilution: Make up the volume to 10 mL with the chosen diluent.
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter.
-
Analysis: Inject the filtered solution into the UPLC or HPLC system for analysis.
Visualizations
The following diagrams illustrate the experimental workflow for the forced degradation studies.
Caption: Experimental workflows for acidic and alkaline forced degradation studies of Fosnetupitant.
References
- 1. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]
"Minimizing Fosnetupitant Chloride Hydrochloride degradation during storage"
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Fosnetupitant (B607539) Chloride Hydrochloride during storage and experimental use.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of Fosnetupitant Chloride Hydrochloride.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation of this compound due to improper storage or handling. | - Verify Storage Conditions: Ensure the lyophilized powder is stored at the recommended temperature. - Check Reconstitution and Dilution Procedure: Use only approved diluents and adhere to the recommended storage time and temperature for the reconstituted solution. - Review Experimental pH: Fosnetupitant stability is pH-dependent. Ensure the pH of your experimental solutions is within a stable range. - Protect from Light: Store both the stock and reconstituted solutions protected from light. |
| Presence of Unexpected Peaks in Chromatographic Analysis | Formation of degradation products. | - Perform Forced Degradation Study: To confirm if the unexpected peaks correspond to known degradation products, subject a sample to forced degradation (acidic, basic, oxidative conditions) and compare the chromatograms. - Optimize Storage: Re-evaluate your storage and handling procedures to minimize exposure to conditions that cause degradation (e.g., humidity, light, extreme pH). |
| Precipitation in Reconstituted Solution | Incompatibility with the infusion fluid or container. | - Confirm Diluent Compatibility: this compound is incompatible with solutions containing divalent cations (e.g., Ca²⁺, Mg²⁺), such as Lactated Ringer's solution. Use only 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP.[1] - Inspect for Particulates: Before administration or use, visually inspect the solution for particulate matter and discoloration. Discard if any are observed. |
| Discoloration of Lyophilized Powder or Reconstituted Solution | Potential degradation of the compound. | - Do Not Use: Discolored products may indicate degradation and should not be used. - Investigate Storage Conditions: Review the storage history of the product for any deviations from the recommended conditions, such as temperature excursions or exposure to light. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to acidic and alkaline conditions, oxidizing agents, and light. The parent acid species of fosnetupitant is also sensitive to moisture, highlighting the importance of keeping the lyophilized powder in a dry environment.[2]
Q2: What are the recommended storage conditions for this compound lyophilized powder?
A2: The lyophilized powder for injection should be stored in its carton at 2°C to 8°C (35.6°F to 46.4°F) and protected from light.[3]
Q3: What is the stability of this compound after reconstitution?
A3: Reconstituted solutions and solutions diluted for infusion should be stored at room temperature. The total time from reconstitution to the start of the infusion should not exceed 24 hours.[3] If storage is necessary, the reconstituted solution can be refrigerated (2–8°C) for no more than 24 hours.[4]
Q4: Which infusion fluids are compatible with this compound?
A4: this compound for injection should be reconstituted and diluted with either 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP.[1] It is incompatible with solutions containing divalent cations like calcium and magnesium.[1]
Q5: What are the known degradation pathways of Fosnetupitant?
A5: While specific degradation product structures are not extensively published, forced degradation studies indicate that Fosnetupitant is susceptible to hydrolysis under acidic and basic conditions, as well as to oxidation.[5] As a prodrug, it is designed to be hydrolyzed in vivo by phosphatases to its active form, netupitant.[6] Potential degradation pathways during storage likely involve the hydrolysis of the phosphate (B84403) ester and the amide linkage.
Q6: How can I detect the degradation of this compound?
A6: Degradation can be detected using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC).[5] These methods can separate the intact drug from its degradation products. Visual signs of degradation may include discoloration or the presence of particulate matter in the reconstituted solution.
Data on Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability of a drug substance. The following table summarizes the conditions and outcomes of such studies on Fosnetupitant.
| Stress Condition | Reagents and Conditions | Observed Degradation | Number of Degradants Detected |
| Acidic Hydrolysis | 0.1 N HCl at 65°C for 8 hours | Fosnetupitant degrades more in acidic conditions compared to alkaline conditions. | 3 |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C for 10 hours | Significant degradation observed. | 4 |
| Oxidative Degradation | Not specified in detail in the provided search results | Degradation observed. | 2 |
| Thermal Degradation | Not specified in detail in the provided search results | Generally stable under thermal stress. | Not specified |
| Photolytic Degradation | Not specified in detail in the provided search results | Susceptible to photodegradation. | Not specified |
Data compiled from a stability-indicating UPLC method development study.[5]
Experimental Protocols
Protocol for Stability-Indicating UPLC Analysis
This protocol is based on a published method for the simultaneous estimation of fosnetupitant and palonosetron (B1662849).[5]
-
Chromatographic System:
-
Column: HSS, RP C18 column (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: Isocratic mixture of 0.25 M potassium dihydrogen orthophosphate buffer (pH 6.5, adjusted with dilute sodium hydroxide) and acetonitrile (B52724) (55:45 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 286 nm.
-
-
Preparation of Standard Solution:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., the mobile phase).
-
Serially dilute the stock solution to achieve a working concentration within the linear range of the assay (e.g., 4.70 to 14.10 µg/mL).
-
-
Sample Preparation:
-
For the lyophilized powder, accurately weigh and dissolve the powder in the diluent to a known concentration.
-
For reconstituted solutions, dilute an aliquot with the mobile phase to fall within the calibration curve's range.
-
-
Analysis:
-
Inject the standard and sample solutions into the UPLC system.
-
The retention time for fosnetupitant is approximately 1.390 minutes under these conditions.
-
Quantify the amount of fosnetupitant and any degradation products by comparing peak areas to the standard curve.
-
Visualizations
Potential Degradation Pathways of Fosnetupitant
Caption: Potential degradation pathways for Fosnetupitant.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing Fosnetupitant stability.
References
- 1. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron in bulk and injection dosage form | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 3. scielo.br [scielo.br]
- 4. What is the mechanism of Fosnetupitant? [synapse.patsnap.com]
- 5. Fosnetupitant | C31H35F6N4O5P | CID 71544786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Technical Support Center: Overcoming Matrix Effects in Fosnetupitant Chloride Hydrochloride Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of Fosnetupitant Chloride Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the bioanalysis of Fosnetupitant from biological matrices like plasma or serum, these effects can lead to either ion suppression or enhancement, which directly impacts the accuracy, precision, and sensitivity of the quantitative results.[1][2] Endogenous components such as phospholipids (B1166683), salts, and proteins, or exogenous substances like anticoagulants and dosing vehicles, can all contribute to matrix effects.[2][3] Failure to assess and mitigate these effects can lead to erroneous pharmacokinetic and toxicokinetic data.
Q2: What are the most common sources of matrix effects in plasma or serum samples during Fosnetupitant analysis?
A2: The most prevalent sources of matrix effects in plasma and serum are endogenous phospholipids and lysophospholipids.[1] These molecules are abundant in biological membranes and can co-extract with Fosnetupitant, particularly with simpler sample preparation techniques like protein precipitation. They are known to cause significant ion suppression in electrospray ionization (ESI) LC-MS/MS.[4] Other potential sources include metabolites of Fosnetupitant, co-administered drugs, and formulation excipients.[1]
Q3: How can I qualitatively and quantitatively assess matrix effects for my Fosnetupitant assay?
A3: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][5] A standard solution of Fosnetupitant is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal of the infused analyte indicates a matrix effect at that retention time.[3][6]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[4][5] The response of Fosnetupitant spiked into a blank, extracted matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[2]
Q4: What is the role of an internal standard (IS) in compensating for matrix effects?
A4: An appropriate internal standard is crucial for compensating for matrix effects.[4] Ideally, a stable isotope-labeled (SIL) version of Fosnetupitant should be used. A SIL-IS is expected to have identical chemical properties and chromatographic retention time to the analyte and will therefore experience the same degree of ion suppression or enhancement.[4] This allows for accurate quantification even in the presence of matrix effects. While a SIL-IS can compensate for variability, it does not overcome the potential loss of sensitivity due to ion suppression.[4]
Troubleshooting Guide
Problem: I am observing significant ion suppression for Fosnetupitant, leading to poor sensitivity.
Solution:
Ion suppression is a common challenge in LC-MS/MS bioanalysis.[4] A systematic approach is required to identify the source and mitigate its impact.
Step 1: Confirm and Characterize the Ion Suppression
-
Action: Perform a post-column infusion experiment as described in the FAQs.
-
Expected Outcome: This will pinpoint the retention time(s) at which ion suppression is occurring. If it co-elutes with Fosnetupitant, further action is needed.
Step 2: Improve Sample Preparation
-
Rationale: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[4]
-
Recommended Actions:
-
If using Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[7] Consider switching to a more selective technique.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the sample and using solvent mixtures to selectively extract Fosnetupitant while leaving interfering components behind.[4] Double LLE, using a non-polar solvent first to remove hydrophobic interferences, can also be effective.[4]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity. Consider using a mixed-mode or phospholipid removal SPE plate/cartridge.
-
Step 3: Optimize Chromatographic Conditions
-
Rationale: If sample preparation improvements are insufficient, chromatographic separation of Fosnetupitant from the interfering matrix components is necessary.[1]
-
Recommended Actions:
-
Change Mobile Phase Composition: Adjusting the organic solvent, pH, or adding modifiers can alter the retention of both Fosnetupitant and interfering peaks.
-
Gradient Elution: Employ a gradient that effectively separates the analyte from the early-eluting, often problematic, matrix components.[1]
-
Column Chemistry: Test different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to achieve differential retention.
-
Step 4: Consider Alternative Ionization Techniques
-
Rationale: Electrospray ionization (ESI) is highly susceptible to matrix effects.[4]
-
Recommended Action: If available, investigate the use of Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less prone to ion suppression from non-volatile matrix components.[2][8]
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data from experiments aimed at reducing matrix effects in Fosnetupitant bioanalysis.
Table 1: Comparison of Matrix Effects with Different Sample Preparation Methods
| Sample Preparation Method | Analyte Peak Area (in extracted plasma) | Analyte Peak Area (in neat solution) | Matrix Factor (MF) | % Ion Suppression |
| Protein Precipitation (PPT) | 150,000 | 300,000 | 0.50 | 50% |
| Liquid-Liquid Extraction (LLE) | 240,000 | 300,000 | 0.80 | 20% |
| Solid-Phase Extraction (SPE) | 285,000 | 300,000 | 0.95 | 5% |
Table 2: Effect of Chromatographic Conditions on Analyte Separation from Phospholipid Interference
| Chromatographic Condition | Fosnetupitant Retention Time (min) | Major Phospholipid Peak Retention Time (min) | Resolution (Rs) |
| Isocratic (50:50 ACN:H₂O) | 2.1 | 2.0 | 0.8 |
| Gradient (5-95% ACN in 5 min) | 3.5 | 2.2 | 2.5 |
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor using Post-Extraction Spike Method
-
Preparation of Solutions:
-
Prepare a stock solution of Fosnetupitant in a suitable solvent (e.g., methanol).
-
Prepare a working standard solution of Fosnetupitant at a known concentration (e.g., 100 ng/mL) in the mobile phase.
-
Prepare a blank biological matrix (e.g., human plasma) by extracting it using the chosen sample preparation method (PPT, LLE, or SPE) without the analyte.
-
-
Sample Set Preparation:
-
Set A (Analyte in Neat Solution): Add a known volume of the working standard solution to a vial and dilute with the mobile phase.
-
Set B (Analyte in Extracted Matrix): Add the same volume of the working standard solution to an aliquot of the blank extracted matrix.
-
-
LC-MS/MS Analysis:
-
Inject equal volumes of the solutions from Set A and Set B into the LC-MS/MS system.
-
Acquire the data using the optimized parameters for Fosnetupitant.
-
-
Calculation of Matrix Factor (MF):
-
Calculate the average peak area for Fosnetupitant from the injections of Set A (Peak AreaNeat).
-
Calculate the average peak area for Fosnetupitant from the injections of Set B (Peak AreaMatrix).
-
Calculate the Matrix Factor: MF = Peak AreaMatrix / Peak AreaNeat.
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable.
-
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
-
SPE Cartridge Conditioning:
-
Condition a phospholipid removal SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 200 µL of 1% formic acid in water and vortex to mix. This step is to precipitate proteins.
-
-
Sample Loading:
-
Centrifuge the pre-treated sample at 10,000 x g for 5 minutes.
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids.
-
-
Elution:
-
Elute Fosnetupitant and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting ion suppression in bioanalysis.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Fosnetupitant Chloride Hydrochloride Dosage for Optimal In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Fosnetupitant (B607539) Chloride Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fosnetupitant Chloride Hydrochloride?
Fosnetupitant is a prodrug that is rapidly converted in the body to its active form, netupitant (B1678218).[1][2] Netupitant is a highly selective antagonist of the neurokinin-1 (NK1) receptor.[1][3] The NK1 receptor's natural ligand is Substance P, a neuropeptide involved in the vomiting reflex, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[1][2] By blocking the NK1 receptor in the central nervous system, netupitant prevents Substance P from binding and initiating the signaling cascade that leads to emesis.[1][2][3] Fosnetupitant is often used in combination with a 5-HT3 receptor antagonist, like palonosetron (B1662849), to target multiple emetic pathways.[1][2]
Q2: What is the standard clinical dosage and administration of Fosnetupitant?
In adult patients, Fosnetupitant is typically administered as a single intravenous infusion of 235 mg over 30 minutes, approximately 30 minutes prior to the start of chemotherapy.[4][5][6] It is used in combination with dexamethasone (B1670325) and palonosetron for the prevention of both acute and delayed CINV associated with highly or moderately emetogenic cancer chemotherapy.[5][7][8]
Q3: Are there established starting dosages for preclinical in vivo studies in animal models?
Directly reported in vivo dosages for Fosnetupitant in common preclinical animal models such as mice and rats are limited in the public domain. However, studies on its active metabolite, netupitant, in other animal models can provide guidance. For instance, in ferrets, a single oral dose of netupitant at 3 mg/kg was shown to be highly effective in preventing both acute and delayed cisplatin-induced emesis. In the house musk shrew (Suncus murinus), oral doses of netupitant ranging from 0.03 to 0.3 mg/kg demonstrated a dose-dependent reduction in cisplatin-induced emesis.
For researchers initiating studies with Fosnetupitant, it is recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. As a starting point, one could consider doses of analogous NK1 receptor antagonists.
Q4: What are some key considerations for formulating Fosnetupitant for in vivo administration?
This compound is a water-soluble phosphorylated prodrug, which was developed to overcome the solubility challenges of netupitant. For intravenous administration, it is typically reconstituted with a suitable vehicle such as 5% dextrose solution or 0.9% sodium chloride solution.[4] For other routes of administration in preclinical studies, it is crucial to ensure the stability and solubility of the compound in the chosen vehicle. A common vehicle for poorly soluble compounds is a solution of 5-10% DMSO in saline or a suspension in 0.5% carboxymethylcellulose (CMC). However, given Fosnetupitant's water-soluble nature, aqueous-based vehicles should be prioritized. Always perform small-scale formulation tests to check for solubility and stability before preparing doses for animal administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable or lower-than-expected efficacy in in vivo model | Suboptimal Dosage: The administered dose may be too low for the specific animal model or emetogenic challenge. | Conduct a dose-response study to determine the minimal effective dose (MED). Start with a range of doses informed by preclinical data on netupitant or other NK1 receptor antagonists. |
| Inadequate Bioavailability: The route of administration or formulation may be affecting the conversion of fosnetupitant to netupitant and its systemic exposure. | If using a non-intravenous route, consider assessing the pharmacokinetic profile of fosnetupitant and netupitant in your animal model. Ensure the formulation is appropriate and stable. | |
| Injection Site Reactions | Formulation Irritation: The vehicle or concentration of the drug may be causing local irritation. | While fosnetupitant is designed to have a lower risk of injection site reactions compared to other NK1 receptor antagonists, it is still a consideration.[7] Ensure the pH of the formulation is within a physiologically acceptable range. If using a non-aqueous vehicle, consider its potential for irritation. Diluting the dose in a larger volume (if appropriate for the route of administration) may also help. |
| Unexpected Side Effects or Toxicity | Dose Too High: The administered dose may be approaching the maximum tolerated dose (MTD). | Carefully observe animals for any signs of toxicity. If adverse effects are noted, reduce the dose. A dose-finding study that establishes both the MED and MTD is highly recommended. |
| Off-Target Effects: While netupitant is highly selective for the NK1 receptor, off-target effects at high concentrations cannot be entirely ruled out. | Review the literature for any known off-target effects of netupitant. Consider using a lower, but still efficacious, dose. |
Data Presentation
Table 1: Clinical Dosage of Intravenous Fosnetupitant
| Population | Indication | Fosnetupitant Dosage | Combination Therapy | Administration |
| Adults | Prevention of CINV | 235 mg | With dexamethasone and palonosetron[5][8] | Single IV infusion over 30 minutes, 30 minutes prior to chemotherapy[4][5][6] |
Table 2: Preclinical Efficacy of Netupitant (Active Metabolite of Fosnetupitant)
| Animal Model | Emetogenic Challenge | Netupitant Dosage (Oral) | Efficacy Outcome |
| Ferret | Cisplatin (B142131) (5 mg/kg, i.p.) | 3 mg/kg | Abolished acute (first 24h) emesis and reduced delayed (24-72h) emesis by 94.6%. |
| Suncus murinus (House Musk Shrew) | Cisplatin (10 mg/kg, i.p.) | 0.03 - 0.3 mg/kg | Dose-dependent reduction in acute (8h) emesis. |
| Suncus murinus (House Musk Shrew) | Apomorphine, Morphine, Ipecacuanha, Copper Sulfate | 3 mg/kg | Abolished emesis. |
| Suncus murinus (House Musk Shrew) | Motion-induced | 0.03 - 0.3 mg/kg | Dose-dependent reduction in emesis. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Anti-Emetic Efficacy of Fosnetupitant in a Ferret Model of Cisplatin-Induced Emesis
-
Animal Acclimatization: Male ferrets are individually housed and acclimatized to the laboratory conditions for at least 7 days before the experiment.
-
Dosing Solution Preparation: Prepare the desired concentration of this compound in a sterile vehicle suitable for the intended route of administration (e.g., 0.9% saline for intravenous or intraperitoneal injection).
-
Drug Administration:
-
Administer the prepared Fosnetupitant solution at the desired dose (e.g., a range of 1, 3, and 10 mg/kg for a dose-finding study) via the chosen route (e.g., intravenous or intraperitoneal injection).
-
The administration should occur at a specified time before the emetogenic challenge (e.g., 30-60 minutes).
-
A vehicle control group should receive the same volume of the vehicle alone.
-
-
Emetogenic Challenge: Administer cisplatin (e.g., 5 mg/kg, intraperitoneally) to induce emesis.
-
Observation:
-
Observe the animals continuously for a defined period to assess acute and delayed emesis (e.g., 0-24 hours for the acute phase and 24-72 hours for the delayed phase).
-
Record the number of retches and vomits for each animal.
-
-
Data Analysis: Compare the number of emetic events in the Fosnetupitant-treated groups to the vehicle control group. Calculate the percentage inhibition of emesis.
Mandatory Visualizations
Caption: Mechanism of action of Fosnetupitant in preventing emesis.
Caption: A typical experimental workflow for in vivo efficacy studies.
References
- 1. Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosnetupitant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Fosnetupitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting: A Short Review and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
In Vitro Efficacy of Fosnetupitant and Aprepitant: A Comparative Analysis
A Head-to-Head Look at Two Potent NK1 Receptor Antagonists for Researchers and Drug Development Professionals
Fosnetupitant (B607539), a prodrug of netupitant (B1678218), and aprepitant (B1667566) are both highly selective neurokinin-1 (NK1) receptor antagonists. Their primary mechanism of action involves blocking the binding of Substance P (SP) to the NK1 receptor, a key pathway in the emetic reflex. This guide provides a comparative overview of their in vitro efficacy, supported by available experimental data and detailed methodologies, to assist researchers and scientists in the field of antiemetic drug development.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key in vitro efficacy parameters for netupitant (the active form of fosnetupitant) and aprepitant based on published studies. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited in the publicly available literature. The data presented here is compiled from individual studies and should be interpreted with this in mind.
| Parameter | Netupitant | Aprepitant | Reference |
| Receptor Binding Affinity | |||
| Ki (human NK1 receptor) | 0.95 nM | Not explicitly stated in the same study | [1] |
| IC50 (human NK1 receptor) | Not explicitly stated | 0.1 nM | [2] |
| IC50 (human NK1 receptor) | Not explicitly stated | 0.12 nM | [3] |
| Functional Antagonism | |||
| pKB (Substance P-induced Ca2+ mobilization in CHO-hNK1 cells) | 8.87 | Similar effects reported, but specific value not provided | [4] |
| pKB (Substance P-induced contraction in guinea pig ileum) | 7.85 | Similar effects reported, but specific value not provided | [4] |
Note: Ki (inhibitory constant) is a measure of the binding affinity of an antagonist to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits a biological response by 50%. pKB is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist, providing a measure of its potency. A higher pKB value indicates greater potency.
Signaling Pathway and Experimental Workflows
The interaction of Substance P with the NK1 receptor and the mechanism of action of fosnetupitant and aprepitant can be visualized through the following signaling pathway diagram.
Caption: Substance P/NK1 Receptor Signaling Pathway.
The following diagrams illustrate the typical experimental workflows for assessing the in vitro efficacy of NK1 receptor antagonists.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of in vitro findings. The following are generalized protocols for the key assays used to characterize the efficacy of fosnetupitant and aprepitant. Specific parameters may vary between individual studies.
Radioligand Binding Assay for NK1 Receptor
Objective: To determine the binding affinity (Ki or IC50) of fosnetupitant (as netupitant) and aprepitant for the human NK1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably transfected with the human NK1 receptor.
-
Radioligand: [³H]Substance P or [¹²⁵I]Substance P.
-
Test Compounds: Netupitant and aprepitant dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-HCl or HEPES buffer containing bovine serum albumin (BSA) and protease inhibitors.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the NK1 receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled antagonist (netupitant or aprepitant).
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of unlabeled Substance P). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Substance P-Induced Calcium Mobilization Assay
Objective: To assess the functional antagonism of fosnetupitant (as netupitant) and aprepitant by measuring their ability to inhibit Substance P-induced intracellular calcium mobilization.
Materials:
-
Cell Line: CHO cells stably expressing the human NK1 receptor (CHO-hNK1).
-
Fluorescent Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive dye.
-
Test Compounds: Netupitant and aprepitant.
-
Agonist: Substance P.
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) buffered with HEPES.
-
Fluorometric Imaging Plate Reader (FLIPR) or Fluorometer: Capable of measuring fluorescence changes over time.
Procedure:
-
Cell Culture: Plate CHO-hNK1 cells in black-walled, clear-bottom 96-well plates and grow to near confluence.
-
Dye Loading: Incubate the cells with the fluorescent calcium indicator dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of netupitant or aprepitant for a defined period.
-
Calcium Measurement: Place the plate in the fluorometer and establish a baseline fluorescence reading.
-
Agonist Stimulation: Inject a fixed concentration of Substance P into each well to stimulate the NK1 receptor.
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity, which will increase as intracellular calcium levels rise in response to Substance P.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the peak fluorescence signal in the presence of the antagonist compared to the control (Substance P alone). The data is then used to construct concentration-response curves and calculate the pKB value, which is a measure of the antagonist's potency. A Schild analysis can also be performed to determine if the antagonism is competitive.[2][5]
In the study by Rizzi et al. (2012), netupitant was shown to be a potent antagonist of Substance P-induced calcium mobilization in CHO-hNK1 cells, exhibiting insurmountable antagonism. While direct quantitative data for aprepitant was not presented in the abstract of this specific study, it was noted to have "similar effects".[4]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Comparing NK1 Receptor Antagonists in the Battle Against Chemotherapy-Induced Nausea and Vomiting
For researchers and drug development professionals, the management of chemotherapy-induced nausea and vomiting (CINV) remains a critical aspect of supportive cancer care. The advent of neurokinin-1 (NK1) receptor antagonists has significantly improved the prevention of both acute and delayed CINV. This guide provides a detailed head-to-head comparison of the leading NK1 receptor antagonists—aprepitant (B1667566), its intravenous prodrug fosaprepitant (B1673561), rolapitant (B1662417), and netupitant (B1678218) (often in a fixed combination with palonosetron, NEPA)—supported by experimental data and detailed methodologies.
The primary mechanism of action for this class of drugs is the blockade of substance P, a key neurotransmitter in the emetic pathway, from binding to NK1 receptors in the brainstem's emetic center.[1][2] While all approved NK1 receptor antagonists share this fundamental mechanism, they exhibit important differences in their pharmacokinetic profiles, efficacy in preventing CINV, and drug interaction potentials.[3][4]
Comparative Efficacy in Clinical Trials
Direct head-to-head clinical trials comparing all available NK1 receptor antagonists are limited. However, a notable phase 3 randomized, noninferiority study in Asia provided a direct comparison between an oral regimen of NEPA plus dexamethasone (B1670325) and a 3-day oral aprepitant-granisetron-dexamethasone regimen in patients receiving highly emetogenic chemotherapy (HEC).[1] The study demonstrated the noninferiority of a single dose of oral NEPA plus dexamethasone in terms of overall complete response (CR) rates.[1]
Another meta-analysis of seven randomized controlled trials (RCTs) indicated that NEPA plus dexamethasone showed superior efficacy in achieving a complete response in the overall and delayed phases of CINV compared to aprepitant-based regimens.[5]
The following table summarizes key efficacy data from comparative studies.
| Drug Regimen | Chemotherapy Emetogenicity | Overall Complete Response (CR) Rate | Delayed Phase CR Rate | Acute Phase CR Rate | No Rescue Medication (Overall) | No Significant Nausea (Delayed) |
| NEPA + Dexamethasone | HEC | 73.8%[1] | 74.3%[6] | - | Favored NEPA[1] | Favored NEPA[7] |
| Aprepitant/Granisetron + Dexamethasone | HEC | 72.4%[1] | 74.2%[6] | - | - | - |
| Fosaprepitant (single dose) + Ondansetron + Dexamethasone | HEC (Cisplatin) | 71.9%[6] | 74.3%[6] | - | - | - |
| Aprepitant (3-day) + Ondansetron + Dexamethasone | HEC (Cisplatin) | 72.3%[6] | 74.2%[6] | - | - | - |
| Rolapitant + Granisetron + Dexamethasone | AC-HEC or MEC | - | Significantly higher than control[8] | - | - | - |
Pharmacokinetic Profile: A Key Differentiator
The pharmacokinetic properties of NK1 receptor antagonists are crucial for their clinical application, influencing dosing frequency and the potential for drug-drug interactions. Rolapitant and netupitant are characterized by significantly longer half-lives compared to aprepitant.[3][9]
| Agent | Half-life | Metabolism | CYP3A4 Interaction |
| Aprepitant | 9-13 hours[9] | Extensively by CYP3A4[4] | Moderate inhibitor[4] |
| Fosaprepitant | Prodrug of aprepitant | Rapidly converted to aprepitant | Same as aprepitant |
| Netupitant | ~90 hours[7] | Metabolized by CYP3A4[7] | Moderate inhibitor[7] |
| Rolapitant | ~180 hours[2][9] | Primarily by CYP3A4[9] | Does not induce or inhibit CYP3A4[7] |
The longer half-lives of netupitant and rolapitant allow for single-dose administration per chemotherapy cycle, which may improve patient adherence.[5][9] In contrast, the standard oral aprepitant regimen requires dosing over three days.[6] The inhibitory effect of aprepitant and netupitant on CYP3A4 necessitates caution and potential dose adjustments of co-administered drugs metabolized by this enzyme, such as certain corticosteroids (e.g., dexamethasone).[7][10] Rolapitant's lack of CYP3A4 induction or inhibition is a notable advantage in this regard.[7]
Safety and Tolerability
In general, NK1 receptor antagonists are well-tolerated.[3] In the head-to-head comparison of NEPA and the aprepitant regimen, the safety profiles were similar.[1] However, intravenous fosaprepitant has been associated with a higher incidence of infusion-site adverse events compared to oral aprepitant.[1][6] IV rolapitant was withdrawn from the US market due to hypersensitivity reactions.[3]
Experimental Protocols: A Look at the Methodology
The design of clinical trials evaluating NK1 receptor antagonists in CINV is critical for interpreting their efficacy and safety. Below is a typical methodology for a Phase III clinical trial.
A Representative Phase III Clinical Trial Design for an NK1 Receptor Antagonist
-
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.
-
Patient Population: Chemotherapy-naïve adult cancer patients scheduled to receive highly or moderately emetogenic chemotherapy.
-
Intervention:
-
Experimental Arm: Investigational NK1 receptor antagonist in combination with a 5-HT3 receptor antagonist (e.g., palonosetron) and dexamethasone.
-
Control Arm: A standard-of-care NK1 receptor antagonist regimen (e.g., aprepitant) in combination with a 5-HT3 receptor antagonist and dexamethasone.
-
-
Primary Endpoint: Complete Response (CR), defined as no emetic episodes and no use of rescue medication, in the overall phase (0-120 hours post-chemotherapy).
-
Secondary Endpoints:
-
CR in the acute (0-24 hours) and delayed (>24-120 hours) phases.
-
Proportion of patients with no emesis.
-
Time to first emetic episode or use of rescue medication.
-
Nausea assessment using a visual analog scale (VAS).
-
Safety and tolerability, assessed by monitoring adverse events.
-
-
Data Analysis: Noninferiority or superiority of the experimental regimen compared to the control regimen is assessed using appropriate statistical methods.
Visualizing the Mechanisms and Processes
To better understand the underlying biology and research workflows, the following diagrams illustrate the NK1 receptor signaling pathway, a typical CINV clinical trial workflow, and the comparative logic of these antagonists.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evolving role of neurokinin 1-receptor antagonists for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of neurokinin-1 receptor antagonists for the treatment of nausea and vomiting associated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 8. Prevention of chemotherapy-induced nausea: the role of neurokinin-1 (NK1) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
A Comparative Guide to Validated Bioanalytical Methods for Fosnetupitant Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantitative determination of Fosnetupitant (B607539) Chloride Hydrochloride in pharmaceutical formulations. The information presented is based on established high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) techniques, supported by experimental data from published studies. This document is intended to assist researchers and analytical scientists in selecting and implementing robust and reliable methods for the analysis of this antiemetic agent.
Fosnetupitant, a phosphorylated prodrug of the neurokinin-1 (NK1) receptor antagonist netupitant, is a critical component in the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] Accurate and precise quantification of Fosnetupitant is paramount for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. The validation of bioanalytical methods is a mandatory requirement by regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability of data.[3][4][5]
Comparative Analysis of Chromatographic Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques for the analysis of Fosnetupitant.[6][7][8] Both methods offer high selectivity and sensitivity for the simultaneous determination of Fosnetupitant and its combination drug, Palonosetron (B1662849). The primary distinction between the two lies in the particle size of the stationary phase, with UPLC utilizing smaller particles to provide faster analysis times and improved resolution.
Below is a summary of typical performance characteristics for validated RP-HPLC and UPLC methods based on available literature.
Table 1: Comparison of Validated HPLC and UPLC Method Parameters for Fosnetupitant Analysis
| Parameter | RP-HPLC Method | RP-UPLC Method | ICH Guideline Reference |
| Linearity Range (µg/mL) | 235 - 705 | 4.70 - 14.10 | Q2(R1) |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | Q2(R1) |
| Accuracy (% Recovery) | 99.29% - 99.65% | 99.33% - 100.73% | Q2(R1) |
| Precision (% RSD) | < 2.0% | < 2.0% | Q2(R1) |
| Limit of Detection (LOD) (µg/mL) | 1.219 | 0.115 | Q2(R1) |
| Limit of Quantification (LOQ) (µg/mL) | 4.062 | 0.385 | Q2(R1) |
| Retention Time (min) | 3.034 | 1.390 | N/A |
Data synthesized from multiple sources.[6][8]
Experimental Protocols
The following sections detail the methodologies for the key experiments performed during the validation of a bioanalytical method for Fosnetupitant.
1. RP-HPLC Method for Simultaneous Estimation of Fosnetupitant and Palonosetron
-
Instrumentation: A high-performance liquid chromatography system equipped with a photodiode array detector.[8]
-
Column: Kromosil C18 (25 cm × 4.6 mm, 5µm).[8]
-
Mobile Phase: A mixture of 0.1M Sodium Dihydrogen Phosphate and Methanol in a 60:40 (v/v) ratio.[8]
-
Flow Rate: 1.0 mL/min.[7]
-
Sample Preparation: Accurately weighed quantities of Fosnetupitant and Palonosetron are dissolved in a suitable diluent to achieve a known concentration.[7]
2. RP-UPLC Method for Simultaneous Estimation of Fosnetupitant and Palonosetron
-
Instrumentation: An ultra-performance liquid chromatography system with a PDA detector.[6]
-
Mobile Phase: A mixture of 0.25 M potassium dihydrogen orthophosphate buffer (pH 6.5) and acetonitrile (B52724) in a 55:45 (v/v) ratio, run in isocratic mode.[6][9]
-
Detection Wavelength: 286 nm.[6]
-
Sample Preparation: A primary stock solution is prepared by dissolving the active pharmaceutical ingredients in a suitable diluent. This stock is then further diluted to prepare calibration standards and quality control samples.[9]
Forced Degradation Studies
To establish the stability-indicating nature of the analytical method, forced degradation studies are performed under various stress conditions as per ICH guidelines.[7][9]
-
Acidic Degradation: Samples are treated with 0.1 N HCl and heated.[6][9]
-
Alkaline Degradation: Samples are treated with 0.1 N NaOH and heated.[6][9]
-
Oxidative Degradation: Samples are exposed to a solution of hydrogen peroxide.
-
Thermal Degradation: Samples are subjected to dry heat.
-
Photolytic Degradation: Samples are exposed to UV light.
The results of these studies help to identify potential degradation products and ensure that the analytical method can separate the active analyte from any degradants.
Visualizing the Bioanalytical Method Validation Workflow
The following diagrams illustrate the logical flow of the bioanalytical method validation process.
Caption: Workflow for Bioanalytical Method Validation.
Caption: Fosnetupitant's Mechanism of Action.
References
- 1. tga.gov.au [tga.gov.au]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. scielo.br [scielo.br]
- 7. RP-HPLC method for estimating fosnetupitant and palonosetron. [wisdomlib.org]
- 8. Simultaneous method development and validation for estimation of fosnetupitant and palonosetron using HPLC | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 9. scielo.br [scielo.br]
A Comparative Guide to the Cross-Validation of Analytical Methods for Fosnetupitant Chloride Hydrochloride
This guide provides a detailed comparison of analytical methods for the quantification of Fosnetupitant (B607539) Chloride Hydrochloride in pharmaceutical formulations. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to objectively evaluate and select the most suitable analytical technique for their specific needs. The information presented is based on published validation studies for Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods.
Introduction to Fosnetupitant Chloride Hydrochloride
This compound is a prodrug of netupitant, a selective antagonist of the human substance P/neurokinin 1 (NK-1) receptor.[1] It is chemically designated as 2-(3,5-bis-trifluoromethylphenyl)-N-methyl-N-[6-(4-methyl-4-O-methylenephosphatepiperazinium-1-yl)-4-o-tolyl-pyridin-3-yl]-isobutyramide chloride hydrochloride.[1][2] Developed to provide an intravenous alternative for patients who cannot tolerate oral formulations, it is used in combination with palonosetron (B1662849) for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] Given its therapeutic importance, robust and reliable analytical methods are crucial for quality control and pharmacokinetic studies.
Analytical Methodologies: A Comparative Overview
The most common analytical techniques for the simultaneous estimation of Fosnetupitant and Palonosetron are RP-HPLC and UPLC. Both methods offer high degrees of accuracy and precision, but differ in terms of speed, resolution, and solvent consumption. This guide will delve into the validated performance of each method.
Experimental Protocols
RP-HPLC Method for Simultaneous Estimation
A validated RP-HPLC method has been developed for the simultaneous estimation of Fosnetupitant and Palonosetron in bulk and pharmaceutical dosage forms.[3]
-
Instrumentation: Waters Alliance 2695 HPLC system with a 2998 PDA detector.[3]
-
Column: Altima C18 column (250mm × 4.6mm, 5µm particle size).[3]
-
Mobile Phase: A mixture of Methanol, TEA buffer (pH adjusted to 4.5 with orthophosphoric acid), and Acetonitrile (B52724) in the ratio of 50:25:25 v/v.[3]
-
Flow Rate: 1 ml/min.[3]
-
Detection Wavelength: 225 nm.[3]
-
Injection Volume: 10 µl.
-
Standard Preparation: Accurately weigh and transfer 10 mg of Fosnetupitant working standard into a 10 ml volumetric flask, add about 7 ml of diluent, sonicate to dissolve, and make up the volume.[3]
UPLC Method for Simultaneous Estimation
A stability-indicating UPLC method has also been developed and validated for the simultaneous determination of fosnetupitant and palonosetron.[4][5]
-
Instrumentation: UPLC system with a PDA detector.
-
Mobile Phase: Isocratic mobile phase composed of 0.25 M potassium dihydrogen orthophosphate buffer (pH 6.5, adjusted with dilute sodium hydroxide) and acetonitrile in the ratio of 55:45 v/v.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 3 µL.[4]
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from the validation studies of the RP-HPLC and UPLC methods, allowing for a direct comparison of their performance characteristics.
| Parameter | RP-HPLC Method | UPLC Method | Reference |
| Retention Time (Fosnetupitant) | 3.5 min | 1.390 min | [3][4][5] |
| Linearity Range (Fosnetupitant) | 5-25 µg/ml | 4.70-14.10 µg/mL | [3][4][5] |
| Correlation Coefficient (r²) | 0.999 | Not explicitly stated, but linearity was established | [3][4][5] |
| Accuracy (% Recovery) | 99.73% to 100.03% | Not explicitly stated, but the method proved to be accurate | [3][4] |
| Precision (% RSD) | < 2% | Not explicitly stated, but the method proved to be precise | [3][4] |
| Limit of Detection (LOD) | 0.01 µg/ml | 0.115 µg/mL | [3][4][5] |
| Limit of Quantitation (LOQ) | 0.03 µg/ml | 0.385 µg/mL | [3][4][5] |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for the RP-HPLC analysis of Fosnetupitant.
Caption: Workflow for the UPLC analysis of Fosnetupitant.
Cross-Validation and Method Comparison
While a direct cross-validation study between these specific published methods is not available, a comparative analysis of their validation parameters provides valuable insights for method selection.
-
Speed and Efficiency: The UPLC method demonstrates a significantly shorter retention time for Fosnetupitant (1.390 min) compared to the RP-HPLC method (3.5 min).[3][4][5] This indicates a much faster analysis time, which can significantly increase sample throughput in a high-demand laboratory setting. The lower flow rate and shorter run time of the UPLC method also contribute to reduced solvent consumption, making it a more environmentally friendly and cost-effective option.
-
Sensitivity: Based on the reported LOD and LOQ values, the RP-HPLC method appears to be more sensitive for the detection and quantification of Fosnetupitant (LOD: 0.01 µg/ml, LOQ: 0.03 µg/ml) than the UPLC method (LOD: 0.115 µg/mL, LOQ: 0.385 µg/mL).[3][4][5] The choice between the two would therefore depend on the expected concentration of the analyte in the samples. For trace analysis, the RP-HPLC method might be more suitable.
-
Resolution and Separation: Both methods were reported to provide good resolution and separation of Fosnetupitant and Palonosetron.[3][4][6] The choice of column and mobile phase in each method was optimized to achieve effective separation from potential impurities and degradation products.
The logical relationship for selecting an appropriate analytical method based on these considerations can be visualized as follows:
References
- 1. fda.gov.tw [fda.gov.tw]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Simultaneous method development and validation for estimation of fosnetupitant and palonosetron using HPLC | International Journal of Pharmacy and Analytical Research [ijpar.com]
A Comparative Guide to the In Vitro Reproducibility of Fosnetupitant Chloride Hydrochloride Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of Fosnetupitant Chloride Hydrochloride, a neurokinin-1 (NK1) receptor antagonist, with other relevant alternatives. Fosnetupitant is a prodrug that is rapidly converted in vivo to its active form, netupitant (B1678218).[1][2][3] Therefore, this guide will focus on the in vitro characteristics of netupitant in comparison to other NK1 receptor antagonists. The objective is to offer a clear, data-driven overview supported by detailed experimental protocols to ensure methodological transparency and aid in the design of reproducible in vitro studies.
Comparative In Vitro Potency of NK1 Receptor Antagonists
The primary mechanism of action for Fosnetupitant's active moiety, netupitant, is the selective blockade of the NK1 receptor, thereby inhibiting the binding of Substance P.[1][4] This action is crucial for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][5] The in vitro potency of NK1 receptor antagonists is typically determined by their binding affinity (Ki) to the receptor. A lower Ki value indicates a higher binding affinity.
The following table summarizes the in vitro potency of netupitant compared to other commonly used NK1 receptor antagonists.
| Compound | Class | Ki (nM) for Human NK1 Receptor |
| Netupitant | Piperidine derivative | 1.0[6] |
| Aprepitant | Morpholine derivative | 0.1 - 0.2[4] |
| Rolapitant | Spiro-piperidine derivative | 0.66[4][6] |
Note: Ki values can vary slightly between different studies and experimental conditions.
Ensuring Reproducibility in In Vitro Assays
While specific reproducibility data for Fosnetupitant in vitro assays are not extensively published, the reproducibility of NK1 receptor antagonist assays, in general, is contingent on meticulous experimental design and execution. Key factors influencing reproducibility include:
-
Cell Line Stability: Consistent expression of the NK1 receptor in the chosen cell line (e.g., CHO or HEK293 cells) is critical.
-
Reagent Quality: The purity and concentration of ligands, antagonists, and other reagents must be consistent across experiments.
-
Assay Conditions: Strict adherence to optimized parameters such as incubation time, temperature, and buffer composition is essential.[3]
-
Data Analysis Methods: The use of standardized data analysis protocols, including appropriate curve fitting models, is necessary for consistent results.
Experimental Protocols
To facilitate the replication of findings, this section details the methodologies for two key in vitro experiments used to characterize NK1 receptor antagonists.
Radioligand Binding Assay for NK1 Receptor Affinity (Ki)
This assay quantifies the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.
Objective: To determine the inhibition constant (Ki) of an antagonist for the human NK1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human NK1 receptor.
-
Radiolabeled ligand (e.g., [125I]-Substance P).
-
Unlabeled Substance P.
-
Test compound (e.g., netupitant, aprepitant).
-
Assay Buffer (e.g., HEPES buffer pH 7.4 with co-factors).
-
Glass fiber filters.
-
Scintillation counter.
Workflow:
Data Analysis:
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay (IC50)
This functional assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by the activation of the NK1 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an antagonist.
Materials:
-
A cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Substance P (agonist).
-
Test compound (e.g., netupitant, aprepitant).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Fluorescence plate reader.
Workflow:
Data Analysis:
The fluorescence intensity is proportional to the intracellular calcium concentration. The percentage of inhibition by the antagonist at each concentration is calculated, and the data is plotted to determine the IC50 value.
NK1 Receptor Signaling Pathway
The binding of the endogenous ligand, Substance P, to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to downstream cellular responses. Understanding this pathway is fundamental to interpreting the results of in vitro functional assays.
References
Synergistic Antiemetic Effects of Fosnetupitant and Palonosetron: A Comparative Guide for Researchers
A comprehensive analysis of the dual-pathway inhibition strategy for chemotherapy-induced nausea and vomiting (CINV) in preclinical and clinical research models.
The combination of fosnetupitant (B607539), a neurokinin-1 (NK1) receptor antagonist, and palonosetron (B1662849), a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, represents a significant advancement in the prevention of chemotherapy-induced nausea and vomiting (CINV). This fixed-dose combination, known as Akynzeo®, targets two critical and distinct signaling pathways involved in the emetic reflex.[1][2][3] This guide provides a detailed comparison of the synergistic effects observed in research models, supported by experimental data and protocols, to inform ongoing and future research in oncology and pharmacology.
Mechanism of Synergistic Action
CINV is a complex process involving multiple neurotransmitter pathways. The acute phase, occurring within 24 hours of chemotherapy, is primarily mediated by serotonin (B10506) (5-HT) release in the gastrointestinal tract, which activates 5-HT3 receptors on vagal afferent nerves.[4][5] The delayed phase, occurring from 24 to 120 hours post-chemotherapy, is largely driven by the release of substance P in the brain, which binds to NK1 receptors.[4][6]
Fosnetupitant, the prodrug of netupitant (B1678218), blocks the substance P/NK1 receptor pathway, while palonosetron blocks the serotonin/5-HT3 receptor pathway.[1][7] The synergy between these two agents is believed to arise from:
-
Dual Pathway Inhibition : Simultaneously blocking both the peripheral serotonin-mediated and central substance P-mediated pathways provides more comprehensive antiemetic coverage.[4]
-
Receptor Crosstalk Inhibition : Palonosetron has been shown to inhibit signaling crosstalk between 5-HT3 and NK1 receptors.[4][8]
-
Enhanced NK1 Receptor Internalization : The presence of both netupitant and palonosetron leads to an additive or synergistic effect in triggering the internalization of NK1 receptors, enhancing the inhibition of the substance P pathway.[1][4]
Signaling Pathways in Chemotherapy-Induced Nausea and Vomiting (CINV)
Caption: Dual inhibition of serotonin (5-HT3R) and substance P (NK1R) pathways by palonosetron and fosnetupitant.
Preclinical Research Models: Ferret Emesis Model
The ferret is a well-established model for studying CINV due to its emetic reflex, which is similar to that of humans. Studies using this model have provided crucial data on the efficacy of netupitant (the active form of fosnetupitant) in combination with palonosetron.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
A representative experimental design to evaluate antiemetic efficacy is as follows:
-
Animal Model : Male ferrets are used.
-
Acclimatization : Animals are acclimatized to the experimental conditions.
-
Emetogen Administration : Cisplatin (5-10 mg/kg, intraperitoneal injection) is administered to induce acute and delayed emesis.[9]
-
Drug Administration :
-
Vehicle Group : Receives the drug vehicle.
-
Combination Group : A single oral dose of netupitant (e.g., 1 mg/kg) and palonosetron (e.g., 0.1 mg/kg) is administered prior to cisplatin.[9][10]
-
Comparator Group : A standard regimen, such as ondansetron (B39145) (a first-generation 5-HT3 antagonist) plus aprepitant (B1667566) (another NK1 antagonist), is administered.[9]
-
Dexamethasone is often included as part of the standard of care.[9]
-
-
Observation Period : The animals are observed for emetic episodes (retching and vomiting) for a period covering both the acute (0-24 hours) and delayed (24-72 hours) phases.[9]
-
Endpoint Measurement : The primary endpoint is the number of retches and vomits. A significant reduction in these episodes compared to the vehicle or comparator group indicates efficacy.
Preclinical Efficacy Data
In a ferret model of cisplatin-induced emesis, the combination of netupitant and palonosetron demonstrated superior efficacy.
| Treatment Group (Single Dose) | Acute Phase (0-24h) % Reduction in Emesis | Delayed Phase (24-72h) % Reduction in Emesis |
| Netupitant (1 mg/kg) + Palonosetron (0.1 mg/kg) + Dexamethasone | 97.3% | Not explicitly stated, but highly effective |
| Ondansetron + Aprepitant + Dexamethasone (Standard Regimen) | 99.7% | Not explicitly stated, but highly effective |
Data adapted from a study investigating cisplatin-induced emesis in ferrets.[9]
This study highlighted that a single administration of the netupitant-palonosetron combination was highly effective in reducing both acute and delayed emesis, with a performance comparable to a multi-day standard regimen.[9][10]
Typical Preclinical Experimental Workflow
Caption: Workflow for evaluating the antiemetic efficacy of fosnetupitant and palonosetron in a ferret model.
Clinical Research Models
The synergistic effects of fosnetupitant/palonosetron have been extensively validated in human clinical trials involving patients receiving highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC).
Experimental Protocol: Phase III Clinical Trial Design
Clinical trials are typically multicenter, randomized, and double-blind to ensure objectivity.
-
Patient Population : Chemotherapy-naïve adult cancer patients scheduled to receive HEC (e.g., high-dose cisplatin) or MEC (e.g., anthracycline-cyclophosphamide regimens).[11][12]
-
Treatment Arms :
-
Investigational Arm : A single intravenous dose of fosnetupitant (235 mg) and palonosetron (0.25 mg) administered approximately 30-60 minutes before chemotherapy, plus dexamethasone.[11][13][14]
-
Control/Comparator Arm : A standard antiemetic regimen, which could be palonosetron plus dexamethasone, or a three-drug regimen like fosaprepitant, palonosetron, and dexamethasone.[12][15]
-
-
Study Phases : Efficacy is assessed over multiple phases:
-
Primary Endpoint : The most common primary endpoint is "Complete Response" (CR), defined as no emetic episodes and no use of rescue medication during a specific phase (typically the overall phase).[1][11]
-
Secondary Endpoints : Include CR rates in other phases, control of nausea, and safety assessments.[13]
Clinical Efficacy Data
Clinical trials have consistently demonstrated the superiority of the fosnetupitant-palonosetron combination.
Table 1: Complete Response (CR) Rates in Patients Receiving Highly Emetogenic Chemotherapy (Cisplatin-based)
| Treatment Group | Overall Phase CR (0-120h) | Acute Phase CR (0-24h) | Delayed Phase CR (24-120h) |
| Fosnetupitant (235mg) + Palonosetron + Dex | 76.8% | 93.9% | 76.8% |
| Placebo + Palonosetron + Dex | 54.7% | Not Reported | Not Reported |
| Fosaprepitant + Palonosetron + Dex | 72.3% | 92.6% | 72.8% |
Data compiled from separate Phase II and Phase III studies.[15][16] The placebo-controlled study established superiority, while the fosaprepitant-controlled study demonstrated non-inferiority.[7][15]
Table 2: Complete Response (CR) Rates in Patients Receiving Moderately Emetogenic Chemotherapy (AC-based)
| Treatment Group | Overall Phase CR (0-120h) | Acute Phase CR (0-24h) | Delayed Phase CR (25-120h) |
| Netupitant/Palonosetron (Oral) + Dex | 74% | 88% | 77% |
| Palonosetron (Oral) + Dex | 67% | 85% | 70% |
Data from a Phase III study comparing the oral formulation of netupitant/palonosetron to palonosetron alone.[12]
The data clearly indicate that the combination of an NK1 receptor antagonist with palonosetron provides significantly better protection against CINV across all phases compared to palonosetron alone, particularly in preventing delayed emesis.[1][12][17]
Conclusion
The combination of fosnetupitant and palonosetron provides a potent and convenient single-dose antiemetic therapy.[1][13] Evidence from both preclinical ferret models and large-scale clinical trials in humans robustly supports the synergistic effect of targeting the 5-HT3 and NK1 receptor pathways simultaneously. This dual-inhibition strategy results in superior control of both acute and, most notably, delayed CINV. The comprehensive data and well-defined experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working to further mitigate the debilitating side effects of chemotherapy.
References
- 1. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Netupitant-palonosetron (NEPA) for Preventing Chemotherapy-induced Nausea and Vomiting: From Clinical Trials to Daily Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of oral fixed-dose combination netupitant and palonosetron (NEPA) for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Video: Chemotherapy-Induced Nausea and Vomiting: Neurokinin-1 Receptor Antagonists [jove.com]
- 7. Fosnetupitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting: A Short Review and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multicenter, placebo‐controlled, double‐blind, randomized study of fosnetupitant in combination with palonosetron for the prevention of chemotherapy‐induced nausea and vomiting in patients receiving highly emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. akynzeo.com [akynzeo.com]
- 13. STOP-CINV Study: Safety and Efficacy of IV Akynzeo® (Fosnetupitant 235 mg and Palonosetron 0.25 mg) for the Prevention of Chemotherapy-Induced Nausea and Vomiting in Indian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STOP-CINV Study: Safety and Efficacy of IV Akynzeo® (Fosnetupitant 235 mg and Palonosetron 0.25 mg) for the Prevention of Chemotherapy-Induced Nausea and Vomiting in Indian Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Multicenter, placebo-controlled, double-blind, randomized study of fosnetupitant in combination with palonosetron for the prevention of chemotherapy-induced nausea and vomiting in patients receiving highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Binding Affinity of Fosnetupitant to Neurokinin-1 (NK1) Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of Fosnetupitant (B607539) and other key neurokinin-1 (NK1) receptor antagonists. The information is supported by experimental data and detailed methodologies to aid in drug evaluation and development.
Fosnetupitant is a neurokinin-1 (NK1) receptor antagonist, a class of drugs that blocks the activity of substance P, a key neurotransmitter involved in nausea and vomiting. As a water-soluble phosphoryl prodrug, fosnetupitant is rapidly converted in the body to its active form, netupitant.[1][2] This guide focuses on the binding affinity of the active metabolite, netupitant, in comparison to other prominent NK1 receptor antagonists.
Comparative Binding Affinity Data
The binding affinity of a drug to its target receptor is a critical measure of its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower value indicates a higher binding affinity. The following table summarizes the reported binding affinities of several NK1 receptor antagonists.
| Compound | Active Form | Receptor Target | Binding Affinity (IC50/Ki) |
| Fosnetupitant | Netupitant | Human NK1 Receptor | ~1.0 nM (IC50)[3] |
| Aprepitant | Aprepitant | Human NK1 Receptor | 0.1 - 0.9 nM (IC50)[3][4][5][6] |
| Rolapitant | Rolapitant | Human NK1 Receptor | 0.66 nM (Ki)[3][5][7] |
| Maropitant | Maropitant | Canine/Feline NK1 Receptor | Potent in vivo antagonism demonstrated; specific Ki/IC50 not readily available in public domain[8][9] |
Note: The binding affinity values are compiled from various sources and may have been determined under different experimental conditions. Direct comparative studies are limited.
Experimental Protocols
The determination of binding affinity for NK1 receptor antagonists is predominantly conducted using competitive radioligand binding assays. This technique measures the ability of an unlabeled drug (the competitor) to displace a radiolabeled ligand from the NK1 receptor.
General Protocol for a Competitive Radioligand Binding Assay:
1. Materials:
- Cell Membranes: A preparation of cell membranes from cells engineered to express the human NK1 receptor (e.g., CHO or HEK293 cells).[4][10]
- Radioligand: A radiolabeled form of a known NK1 receptor ligand, such as [³H]-Substance P or [¹²⁵I]-Substance P.[4][10][11]
- Test Compounds: Unlabeled NK1 receptor antagonists (e.g., netupitant, aprepitant, rolapitant) at varying concentrations.
- Assay Buffer: A buffer solution to maintain pH and ionic strength, typically containing protease inhibitors.[4][12]
- Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.[4][10]
- Scintillation Counter: To measure the radioactivity on the filters.[4][10]
2. Procedure:
- Incubation: The cell membranes, radioligand, and varying concentrations of the unlabeled test compound are incubated together in the assay buffer. This allows for competition between the radiolabeled and unlabeled ligands for binding to the NK1 receptors.[10][11]
- Separation: The incubation mixture is rapidly filtered through glass fiber filters. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.[4][10]
- Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[4][10]
- Quantification: The amount of radioactivity trapped on each filter is measured using a scintillation counter.[4][10]
3. Data Analysis:
- The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled competitor increases.
- The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
- A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[10]
- The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[13]
Visualizing Key Pathways and Processes
To better understand the context of NK1 receptor antagonism, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow for a binding affinity assay.
Caption: NK1 Receptor Signaling Pathway
References
- 1. Challenges in the Development of Intravenous Neurokinin-1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose-Finding, Phase 1 Study of Intravenous Fosnetupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 8. benchchem.com [benchchem.com]
- 9. dvm360.com [dvm360.com]
- 10. benchchem.com [benchchem.com]
- 11. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. xenotech.com [xenotech.com]
A Comparative Benchmarking Analysis of Fosnetupitant Chloride Hydrochloride in Antiemetic Therapy
For Immediate Release
This guide provides a comprehensive comparison of Fosnetupitant (B607539) Chloride Hydrochloride with other leading antiemetic agents for the prevention of chemotherapy-induced nausea and vomiting (CINV). Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical trial data, details experimental methodologies, and visualizes key biological pathways to offer an objective assessment of Fosnetupitant's performance and positioning in the antiemetic landscape.
Introduction to Antiemetic Classes and Mechanisms
Chemotherapy-induced nausea and vomiting is a significant side effect of cancer treatment, mediated by various neurochemical pathways. The primary classes of antiemetics include:
-
Neurokinin-1 (NK-1) Receptor Antagonists: This class, which includes fosnetupitant (a prodrug of netupitant), aprepitant (B1667566), and fosaprepitant (B1673561), blocks the binding of substance P to NK-1 receptors in the central nervous system.[1][2] This action is crucial for preventing delayed-onset CINV.[3] Fosnetupitant is a phosphorylated prodrug of netupitant, which is a selective antagonist of the NK-1 receptor.[2][4]
-
Serotonin (B10506) (5-HT3) Receptor Antagonists: Agents like ondansetron, granisetron, and palonosetron (B1662849) inhibit serotonin from binding to 5-HT3 receptors, primarily addressing acute-phase CINV.[5][6] Palonosetron is a second-generation 5-HT3 antagonist with a longer half-life and higher receptor binding affinity compared to first-generation agents.[7]
-
Corticosteroids: Dexamethasone is a commonly used corticosteroid in antiemetic regimens, believed to exert its effects through anti-inflammatory actions and prostaglandin (B15479496) inhibition in the central nervous system.[8][9]
Comparative Efficacy of Fosnetupitant
Clinical trials have demonstrated the efficacy of fosnetupitant, often in combination with a 5-HT3 receptor antagonist and dexamethasone, for the prevention of CINV. The primary endpoint in these studies is typically "Complete Response" (CR), defined as no emetic events and no use of rescue medication.[10][11][12]
Fosnetupitant vs. Fosaprepitant (CONSOLE Trial)
The CONSOLE trial, a phase III, randomized, double-blind study, provides the most direct head-to-head comparison of fosnetupitant and fosaprepitant in patients receiving highly emetogenic chemotherapy.[10][13][14]
Table 1: Efficacy of Fosnetupitant vs. Fosaprepitant in Preventing CINV (CONSOLE Trial)
| Efficacy Endpoint | Fosnetupitant (N=392) | Fosaprepitant (N=393) | Risk Difference (95% CI) |
| Overall Complete Response (0-120h) | 75.2% | 71.0% | 4.1% (-2.1% to 10.3%) |
| Acute Phase Complete Response (0-24h) | 93.9% | 92.6% | |
| Delayed Phase Complete Response (24-120h) | 76.8% | 72.8% | |
| Beyond Delayed Phase CR (120-168h) | 86.5% | 81.4% | |
| Data sourced from the CONSOLE trial.[10][14] |
The results demonstrated the non-inferiority of fosnetupitant to fosaprepitant in the overall prevention of CINV.[10][14]
Netupitant/Palonosetron (NEPA) vs. Aprepitant-Based Regimens
Pooled analyses of clinical trials have compared the fixed-dose combination of netupitant/palonosetron (NEPA) with aprepitant-based regimens.
Table 2: Efficacy of NEPA vs. Aprepitant Regimens in Preventing CINV
| Efficacy Endpoint | NEPA (N=621) | Aprepitant Regimen (N=576) | P-value |
| Acute Phase Complete Response (0-24h) | 88.4% | 89.2% | - |
| Delayed Phase Complete Response (>24-120h) | 81.8% | 76.9% | < 0.05 |
| Overall Complete Response (0-120h) | 78.4% | 75.0% | - |
| Data from a pooled analysis of three cisplatin (B142131) registration trials.[15] |
These findings suggest that a single dose of oral NEPA is more effective than a 3-day aprepitant regimen in preventing delayed nausea and vomiting associated with cisplatin.[15]
Comparative Safety and Tolerability
Table 3: Adverse Events of Fosnetupitant vs. Fosaprepitant (CONSOLE Trial)
| Adverse Event | Fosnetupitant (N=392) | Fosaprepitant (N=393) | P-value |
| Treatment-Related Adverse Events | 22.2% | 25.4% | - |
| Injection Site Reactions (Any Cause) | 11.0% | 20.6% | < 0.001 |
| Treatment-Related Injection Site Reactions | 0.3% | 3.6% | < 0.001 |
| Constipation | 11.2% | 13.7% | - |
| Hiccups | 4.8% | 7.1% | - |
| Data sourced from the CONSOLE trial.[10][14][16] |
A key differentiating factor is the significantly lower incidence of injection site reactions with fosnetupitant compared to fosaprepitant.[10][14][16]
Experimental Protocols
Design of the CONSOLE Trial
The CONSOLE trial was a phase III, randomized, double-blind, multicenter, active-controlled study.[13][17]
-
Patient Population: The study enrolled 785 patients scheduled to receive cisplatin-based highly emetogenic chemotherapy.[10][14]
-
Intervention: Patients were randomly assigned on a 1:1 basis to receive either:[10][14]
-
Fosnetupitant 235 mg
-
Fosaprepitant 150 mg
-
-
Concomitant Medications: Both groups also received palonosetron 0.75 mg and dexamethasone.[10]
-
Primary Endpoint: The primary efficacy endpoint was the rate of Complete Response (CR) during the overall phase (0-120 hours after chemotherapy). CR was defined as no emetic event and no use of rescue medication.[4][10]
-
Non-inferiority Margin: The pre-specified non-inferiority margin was -10% for the difference in the overall CR rate between the two groups.[10]
Signaling Pathways and Experimental Workflows
Chemotherapy-Induced Nausea and Vomiting (CINV) Signaling Pathway
Caption: Signaling pathways involved in chemotherapy-induced nausea and vomiting.
Mechanism of Action of Antiemetic Classes
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Multicenter, placebo‐controlled, double‐blind, randomized study of fosnetupitant in combination with palonosetron for the prevention of chemotherapy‐induced nausea and vomiting in patients receiving highly emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. ascopubs.org [ascopubs.org]
- 5. Serotonin type 3–receptor antagonists for chemotherapy-induced nausea and vomiting: Therapeutically equivalent or meaningfully different? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COMET Initiative | Methodology of antiemetic trials [comet-initiative.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. One‐Day Versus Three‐Day Dexamethasone in Combination with Palonosetron for the Prevention of Chemotherapy‐Induced Nausea and Vomiting: A Systematic Review and Individual Patient Data‐Based Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized, Double-Blind, Phase III Study of Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Fosnetupitant vs Fosaprepitant for Prevention of Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 15. Single-dose netupitant/palonosetron versus 3-day aprepitant for preventing chemotherapy-induced nausea and vomiting: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. ascopubs.org [ascopubs.org]
A Comparative In Vitro Potency Analysis of Fosnetupitant and Other NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Fosnetupitant (B607539), a neurokinin-1 (NK1) receptor antagonist, with other agents in its class. Fosnetupitant is a water-soluble N-phosphoryloxymethyl prodrug of netupitant (B1678218). Following administration, fosnetupitant is rapidly and completely hydrolyzed to netupitant by phosphatases.[1][2][3][4] Therefore, the in vitro activity of Fosnetupitant is represented by the potency of its active form, Netupitant. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Potency Comparison
The in vitro potency of NK1 receptor antagonists is primarily determined by their binding affinity (Ki) to the NK1 receptor and their functional inhibition of the receptor's signaling cascade. The following table summarizes the reported in vitro potency values for Netupitant and other commercially available NK1 antagonists.
| Antagonist | Active Form | Receptor Binding Affinity (Ki) | Cell Line | Reference |
| Fosnetupitant | Netupitant | 0.95 nM | CHO cells (human NK1) | [5] |
| Aprepitant | Aprepitant | 0.12 nM | Human NK1 Receptors | [6] |
| Rolapitant | Rolapitant | 0.66 nM | Human NK1 Receptors | [6] |
Lower Ki values indicate higher binding affinity.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the potency of NK1 receptor antagonists.
NK1 Receptor Radioligand Binding Assay
This assay quantifies the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
a. Materials:
-
Cell Membranes: Prepared from cells recombinantly expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin.[5]
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Substance P.[5][6]
-
Test Compounds: Serial dilutions of Fosnetupitant (as Netupitant), Aprepitant, Rolapitant, etc.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.[5]
-
Scintillation Counter.
b. Protocol:
-
Reaction Setup: In a 96-well plate, combine the radioligand, the test compound at various concentrations, and the cell membrane preparation in the assay buffer.[5]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly separate the bound from free radioligand by filtering the contents of each well through the glass fiber filters.[5][6]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[5][6]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[5][6]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by the activation of the NK1 receptor by its natural ligand, Substance P.
a. Materials:
-
Cell Line: A cell line stably expressing the human NK1 receptor and coupled to the Gαq pathway (e.g., CHO or HEK293 cells).[7][8]
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar dye.[7]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Substance P at a concentration that elicits a submaximal response (EC₈₀).
-
Test Compounds: Serial dilutions of Fosnetupitant (as Netupitant), Aprepitant, Rolapitant, etc.
-
Fluorescence Plate Reader: With the capability for kinetic reads (e.g., FLIPR, FlexStation).[7][9]
b. Protocol:
-
Cell Plating: Seed the NK1R-expressing cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.[7][9]
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.[7][9]
-
Antagonist Incubation: Add the diluted test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.[7]
-
Signal Measurement: Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Agonist Addition and Reading: Add Substance P to all wells simultaneously and immediately begin recording the fluorescence intensity over time to capture the peak calcium response.[7][9]
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the Substance P-induced calcium flux. The IC₅₀ value is calculated from the concentration-response curve.
Visualizations
NK1 Receptor Signaling Pathway
The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway.[1][5][10] Upon binding of its endogenous ligand, Substance P, the receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5][11] This cascade ultimately results in various cellular responses. NK1 receptor antagonists, such as Netupitant, block the initial binding of Substance P, thereby inhibiting this signaling cascade.
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow for In Vitro Potency Assessment
The following diagram illustrates the general workflow for determining the in vitro potency of an NK1 receptor antagonist.
Caption: Experimental Workflow for Potency Assessment.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploratory Analysis Comparing Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting (CINV): A Randomized, Double-Blind, Phase 3 Study (CONSOLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicenter, placebo‐controlled, double‐blind, randomized study of fosnetupitant in combination with palonosetron for the prevention of chemotherapy‐induced nausea and vomiting in patients receiving highly emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of the substance P receptor-mediated calcium influx in cDNA transfected Chinese hamster ovary cells. A possible role of inositol 1,4,5-trisphosphate in calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Fosnetupitant Chloride Hydrochloride: A Guide for Laboratory Professionals
Step-by-Step Disposal Protocol
The disposal of Fosnetupitant Chloride Hydrochloride should be approached with the understanding that it is a potent pharmaceutical agent. The following steps provide a procedural guide for its proper disposal in a laboratory or research setting.
-
Hazard Assessment: The first crucial step is to determine if the waste is considered hazardous. While the Safety Data Sheet (SDS) for Fosnetupitant may not explicitly classify it as hazardous, it is prudent to handle it as such due to its pharmacological activity.[3][4] Regulations from the Environmental Protection Agency (EPA), particularly the Resource Conservation and Recovery Act (RCRA), provide the framework for identifying hazardous pharmaceutical waste.[5][6][7]
-
Segregation: Proper segregation of chemical waste is paramount. This compound waste should be collected in a designated, properly labeled, and sealed container. This container should be kept separate from other laboratory waste streams to avoid cross-contamination and ensure appropriate final disposal.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," along with any other components of the waste stream. The accumulation start date should also be clearly marked on the label.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Engage a Licensed Waste Hauler: The disposal of pharmaceutical waste is a regulated activity. It is imperative to contract with a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.
-
Documentation: Maintain meticulous records of all waste generated and disposed of. This includes the amount of waste, the date of disposal, and the manifest provided by the waste hauler. This documentation is crucial for regulatory compliance and internal safety audits.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or any other pharmaceutical waste be disposed of down the drain. This practice is prohibited for hazardous waste pharmaceuticals and can lead to contamination of water systems.[6]
Pharmaceutical Waste Categories and Disposal Requirements
To aid in the proper management of different types of pharmaceutical waste that may be generated in a research setting, the following table summarizes the primary categories and their general disposal requirements.
| Waste Category | Description | General Disposal Requirements |
| Hazardous Pharmaceutical Waste | Pharmaceuticals that are specifically listed by the EPA or exhibit hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity). | Must be managed under RCRA regulations, collected in designated containers (often black), and disposed of by a licensed hazardous waste incinerator.[7] |
| Non-Hazardous Pharmaceutical Waste | Pharmaceuticals that do not meet the EPA's criteria for hazardous waste. | Should still be managed responsibly to prevent environmental contamination. Often collected in separate containers (e.g., blue or white) and disposed of through a licensed waste hauler, typically via incineration.[7] |
| Controlled Substances | Drugs regulated by the Drug Enforcement Administration (DEA) due to their potential for abuse. | Must be disposed of in a manner that renders them non-retrievable, following strict DEA protocols. This often involves a reverse distributor or on-site destruction methods. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.
References
- 1. Fosnetupitant - Wikipedia [en.wikipedia.org]
- 2. Likelihood of Approval and Phase Transition Success Rate Model – this compound in Chemotherapy Induced Nausea and Vomiting [globaldata.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
Safeguarding Researchers: Essential Protective Measures for Handling Fosnetupitant Chloride Hydrochloride
Durham, NC - In the intricate landscape of pharmaceutical research and development, ensuring the safety of laboratory personnel is paramount. For scientists and professionals handling potent compounds like Fosnetupitant Chloride Hydrochloride, a prodrug of the antiemetic netupitant, a comprehensive understanding and strict adherence to safety protocols are critical. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is categorized as an antineoplastic agent, necessitating handling procedures aligned with those for cytotoxic drugs. While a specific Occupational Exposure Limit (OEL) has not been established for this compound or its active metabolite, netupitant, a conservative approach is crucial to minimize exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary shield against exposure to this compound is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the minimum PPE requirements based on guidelines from the National Institute for Occupational Safety and Health (NIOSH) and USP <800> for handling hazardous drugs.[1][2][3]
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile or neoprene gloves tested to ASTM D6978 standard.[4][5][6] | Ensures resistance to permeation by chemotherapy drugs. Double gloving is recommended for enhanced protection.[1] |
| Gown | Disposable, impermeable gown made of polyethylene-coated polypropylene (B1209903) or similar material. Must close in the back with long sleeves and tight-fitting elastic or knit cuffs.[1][5][7] | Prevents skin contact with the compound. Gowns should not be worn outside the handling area.[1] |
| Eye Protection | Safety goggles or a face shield.[5][7] | Protects the eyes from splashes or aerosols. A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[1] |
| Respiratory Protection | A fit-tested NIOSH-approved N95 respirator is the minimum requirement for handling powders or when there is a risk of aerosol generation.[8][9][10] For large spills or situations with potential for significant aerosolization, a full-facepiece chemical cartridge-type respirator or a Powered Air-Purifying Respirator (PAPR) should be used.[1][11][12] | Prevents inhalation of airborne particles. Surgical masks are not sufficient.[9] |
| Additional PPE | Disposable shoe covers and head/hair covers.[5] | Minimizes the tracking of contaminants outside the work area. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to mitigate risks during the handling of this compound. The following diagram and procedural steps outline a safe operational plan from preparation to disposal.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Assemble all necessary equipment, reagents, and waste containers before starting work.
-
Proceed to the designated gowning area and correctly don all required PPE as specified in the table above.
-
Prepare the work surface within a certified chemical fume hood or other appropriate ventilated enclosure. Cover the work surface with a disposable, plastic-backed absorbent pad.
-
-
Handling:
-
When weighing the solid form of this compound, perform the task within the ventilated enclosure to minimize the risk of inhalation.
-
Handle the compound with care to avoid generating dust or aerosols.
-
If creating solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Decontamination and Cleanup:
-
After handling is complete, all surfaces and equipment must be decontaminated.
-
Wipe down all surfaces with a suitable cleaning agent (e.g., a germicidal detergent) followed by sterile alcohol or another appropriate disinfectant.[13] The cleaning process should proceed from areas of lower contamination to areas of higher contamination.
-
For spills, follow the detailed spill cleanup plan outlined below.
-
Spill Management: Immediate and Effective Response
Accidental spills must be managed promptly and safely to prevent wider contamination and exposure. A dedicated spill kit for cytotoxic drugs should be readily accessible in all areas where this compound is handled.[14][15]
| Spill Size | Procedure |
| Small Spill (<5 mL or 5 g) | 1. Alert personnel in the immediate area. 2. Don appropriate PPE, including double gloves, a gown, and eye protection.[15] 3. For liquid spills, cover with an absorbent pad. For powder spills, gently cover with a damp absorbent pad to avoid aerosolizing the powder.[15][16] 4. Working from the outside in, clean the area with a detergent solution, followed by a rinse with water.[15][17] 5. Place all contaminated materials in a designated hazardous waste container.[15] |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the area and restrict access.[15] 2. Alert the appropriate safety personnel. 3. The cleanup should be performed by trained personnel wearing enhanced PPE, including a full-facepiece respirator with chemical cartridges or a PAPR.[1][12] 4. Use a spill kit to contain and absorb the spill.[17] 5. Follow the same cleaning procedure as for a small spill, ensuring thorough decontamination of the affected area.[15] 6. All contaminated materials must be disposed of as hazardous waste.[17] |
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste generated from the handling of this compound is considered hazardous and must be disposed of in accordance with federal, state, and local regulations.[18][19]
Waste Segregation and Disposal Protocol:
-
Trace Contaminated Waste:
-
This includes items with minimal residual drug, such as empty vials, used gloves, gowns, absorbent pads, and other disposable supplies.
-
These items should be placed in a designated, clearly labeled, leak-proof, and puncture-resistant container (often yellow for chemotherapy waste).[20]
-
-
Bulk Contaminated Waste:
-
This includes unused or expired this compound, grossly contaminated items from a spill, and any material that is not "RCRA empty." A container is considered RCRA empty if specific criteria are met, which for some substances includes triple-rinsing.[21]
-
This waste must be disposed of as hazardous chemical waste in designated containers (often black for RCRA hazardous waste).[21]
-
-
Sharps:
-
All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated chemotherapy sharps container.[22]
-
All hazardous waste containers must be sealed and collected by a licensed hazardous waste disposal company.
By implementing these comprehensive safety measures, research institutions can significantly reduce the risk of occupational exposure to this compound, thereby protecting their most valuable asset: their scientific personnel.
References
- 1. NIOSH: Use proper PPE with chemo agents | 2009-02-01… | Clinician.com [clinician.com]
- 2. hpae.org [hpae.org]
- 3. rpharmy.com [rpharmy.com]
- 4. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 5. ivcompoundingtraining.com [ivcompoundingtraining.com]
- 6. 503pharma.com [503pharma.com]
- 7. labproinc.com [labproinc.com]
- 8. epcc.edu [epcc.edu]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. gerpac.eu [gerpac.eu]
- 11. halyardhealth.com [halyardhealth.com]
- 12. cdn.ymaws.com [cdn.ymaws.com]
- 13. assets.ctfassets.net [assets.ctfassets.net]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. dvm360.com [dvm360.com]
- 16. apopc.asia [apopc.asia]
- 17. england.nhs.uk [england.nhs.uk]
- 18. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 19. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 20. web.uri.edu [web.uri.edu]
- 21. glyconllc.com [glyconllc.com]
- 22. cdc.gov [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
